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  • Product: 1H-Indazole-6,7-diamine
  • CAS: 39761-90-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-6,7-diamine

Foreword: The Strategic Importance of the Indazole Scaffold The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents across a wide spectrum of diseases, including oncology, inflammation, and infectious diseases.[1][3] Among the vast library of indazole derivatives, 1H-Indazole-6,7-diamine emerges as a critical and highly versatile synthetic intermediate. The presence of two adjacent amino groups on the benzo portion of the molecule offers a reactive handle for the construction of complex polycyclic systems, making it a valuable building block for novel drug candidates.[4]

This guide provides a comprehensive technical overview of a proposed synthetic pathway to 1H-Indazole-6,7-diamine and the analytical methodologies required for its thorough characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important molecule in their discovery programs.

Part 1: A Proposed Synthetic Route to 1H-Indazole-6,7-diamine

While a direct, one-pot synthesis for 1H-Indazole-6,7-diamine is not prominently documented, a robust and logical multi-step pathway can be devised based on established and reliable organic transformations. The strategic approach involves the formation of a dinitro-indazole precursor followed by a dual reduction to yield the target diamine. This method ensures high yields and purity, which are critical for subsequent synthetic applications.

Causality in Synthetic Design

The choice of a dinitro-precursor strategy is deliberate. The introduction of nitro groups is a well-established method for functionalizing aromatic rings, and their subsequent reduction to amines is one of the most efficient and high-yielding transformations in organic synthesis. This pathway provides a reliable route to the vicinal diamine functionality, which can be challenging to install directly.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Diazotization & Cyclization cluster_3 Step 4: Second Nitration cluster_4 Step 5: Reduction A 2-Methyl-3-nitroaniline B 2-Methyl-1,3-dinitrobenzene A->B HNO₃, H₂SO₄ C 2-Amino-6-nitrobenzoic acid B->C KMnO₄ B->C D 7-Nitro-1H-indazole C->D 1. NaNO₂, HCl 2. Heat C->D E 6,7-Dinitro-1H-indazole D->E HNO₃, H₂SO₄ D->E F 1H-Indazole-6,7-diamine E->F H₂, Pd/C or SnCl₂, HCl E->F

Caption: Proposed multi-step synthesis of 1H-Indazole-6,7-diamine.

Detailed Experimental Protocol: A Proposed Synthesis

Step 1-3: Synthesis of 7-Nitro-1H-indazole

The synthesis of the key intermediate, 7-nitro-1H-indazole, can be achieved from commercially available starting materials through a series of established procedures. This often involves the nitration of an appropriate aniline derivative, followed by transformations to facilitate the indazole ring formation. One common method involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.

Step 4: Nitration of 7-Nitro-1H-indazole to yield 6,7-Dinitro-1H-indazole

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add 7-nitro-1H-indazole in portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. The use of a nitrating mixture in a strong acid ensures the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the second nitration of the already deactivated ring.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 6,7-Dinitro-1H-indazole.

Step 5: Reduction of 6,7-Dinitro-1H-indazole to 1H-Indazole-6,7-diamine

This crucial step converts the dinitro intermediate into the target diamine. Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.

  • Catalyst and Reagents: 6,7-Dinitro-1H-indazole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-60 psi) in a Parr hydrogenator. The reaction is exothermic and may require initial cooling.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the disappearance of the starting material.

  • Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The inert atmosphere is necessary to prevent the rapid oxidation of the resulting diamine, which is often air-sensitive.

  • Final Product: The filtrate is concentrated under reduced pressure to yield the crude 1H-Indazole-6,7-diamine. The product may be purified further by recrystallization from an appropriate solvent system under an inert atmosphere.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1H-Indazole-6,7-diamine. A combination of spectroscopic techniques provides a complete analytical profile.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Input Synthesized Product NMR ¹H & ¹³C NMR (Structural Elucidation) Input->NMR IR FT-IR (Functional Groups) Input->IR MS HRMS (Molecular Formula) Input->MS Purity Purity Assessment (HPLC/LC-MS) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure: 1H-Indazole-6,7-diamine Purity->Final

Caption: Standard workflow for the analytical characterization.

Predicted Spectroscopic Data

The following data are predicted based on the structure of 1H-Indazole-6,7-diamine and spectral information from analogous compounds.[4][5]

Technique Expected Observations
¹H NMR ~12.0-13.0 ppm (br s, 1H): Indazole N-H proton. ~7.0-7.5 ppm (d, 1H): Aromatic H-4 proton. ~6.5-7.0 ppm (d, 1H): Aromatic H-5 proton. ~8.0 ppm (s, 1H): Indazole C-3 proton. ~4.5-5.5 ppm (br s, 4H): Two -NH₂ groups.
¹³C NMR ~140-150 ppm: Carbons C-6 and C-7 bearing amino groups. ~130-140 ppm: Quaternary carbons of the indazole ring. ~100-120 ppm: Aromatic carbons C-4 and C-5.
FT-IR (cm⁻¹) 3400-3200 (broad): N-H stretching vibrations from NH and NH₂ groups.[4] 3100-3000: Aromatic C-H stretching. 1620-1580: N-H bending (scissoring) and C=C aromatic ring stretching.
HRMS (ESI) [M+H]⁺: Expected at m/z corresponding to the exact mass of C₇H₉N₄⁺. This provides confirmation of the molecular formula.[4]
Standard Operating Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, OH).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[6] Standard pulse programs should be used.

  • Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.[7]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C-H aromatic, C=C) to confirm their presence in the molecule.[8]

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₇H₈N₄. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.

Safety, Handling, and Storage

  • Handling: 1H-Indazole-6,7-diamine, like many aromatic amines, should be handled with care. It is recommended to use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Storage: Aromatic diamines can be sensitive to light and air. The compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place to prevent degradation.

Conclusion

1H-Indazole-6,7-diamine is a molecule of significant synthetic utility in the pursuit of novel therapeutics. The proposed multi-step synthesis, centered on the reliable reduction of a dinitro-indazole intermediate, offers a practical and scalable route to this valuable building block. Coupled with a rigorous analytical characterization workflow employing NMR, IR, and HRMS, researchers can confidently produce and validate high-purity 1H-Indazole-6,7-diamine for its use in pioneering drug discovery and development programs.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]

  • 1H-Indazole. (n.d.). PubChem. [Link]

  • Method of synthesizing 1H-indazole compounds. (2011).
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Royal Society of Chemistry. [Link]

  • 1H-Indazol-6-amine. (n.d.). PubChem. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Royal Society of Chemistry. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications. [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003). Semantic Scholar. [Link]

  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL. (2024). Semantic Scholar. [Link]

  • Synthesis of a Series of Diaminoindoles. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2023). Semantic Scholar. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI. [Link]

  • IR spectra of diamine. (n.d.). ResearchGate. [Link]

  • Synthesis of 6,7-dihydro-1H-1,4-diazepines 53 and... (n.d.). ResearchGate. [Link]

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Exploratory

Whitepaper: Physicochemical and Mechanistic Profiling of 1H-Indazole-6,7-diamine (CAS: 39761-90-5)

Executive Summary 1H-Indazole-6,7-diamine is a highly privileged, diamine-functionalized heterocyclic intermediate. Characterized by adjacent amine groups on the benzofused ring of the indazole scaffold, this compound se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Indazole-6,7-diamine is a highly privileged, diamine-functionalized heterocyclic intermediate. Characterized by adjacent amine groups on the benzofused ring of the indazole scaffold, this compound serves as a critical building block in advanced medicinal chemistry. Its primary utility lies in the construction of polycyclic systems and metal-ion complexes, driving forward discovery in both immuno-oncology and neuropharmacology. This technical guide synthesizes the physicochemical profile, electronic behavior, synthetic methodologies, and step-by-step experimental protocols for utilizing 1H-Indazole-6,7-diamine in drug development.

Physicochemical Properties & Electronic Profile

Understanding the baseline physicochemical metrics of 1H-Indazole-6,7-diamine is essential for predicting its behavior in synthetic workflows, purification processes, and biological assays.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 1H-indazole-6,7-diamine
CAS Number 39761-90-5
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Canonical SMILES C1=CC(=C(C2=C1C=NN2)N)N
InChIKey ZOKABZIOOBIMGE-UHFFFAOYSA-N
Electronic Consequences and Causality

The presence of two adjacent amino groups on the benzofused ring fundamentally alters the electronic landscape of the indazole core. The nitrogen lone pairs act as powerful activating groups, donating electron density into the aromatic system via [1].

  • Increased Nucleophilicity: The benzene ring becomes hyper-activated toward electrophilic aromatic substitution.

  • Regioselectivity: Electron density is disproportionately enhanced at the C4 and C5 positions (ortho and para to the respective amino groups). Consequently, these positions become the prime thermodynamic and kinetic targets for incoming electrophiles[1].

Pharmacological Target Engagement

The 6,7-diamine motif is not merely a structural feature; it is a versatile handle for developing targeted enzyme inhibitors.

  • Immuno-Oncology (IDO1): Structural elaboration of the 6,7-diamine motif allows researchers to synthesize potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1). Inhibiting IDO1 reverses tumor-induced immunosuppression, making this scaffold highly valuable in anticancer agent discovery, particularly against [1].

  • Neurology (MAO/DAAO): The indazole core is an established pharmacophore in neuropharmacology. Derivatives of 1H-Indazole-6,7-diamine are actively investigated as selective inhibitors of Monoamine Oxidase (MAO) and D-Amino Acid Oxidase (DAAO), positioning them as lead candidates for treating psychiatric and neurodegenerative [1].

G Core 1H-Indazole-6,7-diamine Scaffold IDO1 IDO1 Inhibition Core->IDO1 Structural Elaboration MAO MAO / DAAO Inhibition Core->MAO Pharmacophore Design Oncology Immuno-Oncology (Apoptosis / Anti-Leukemia) IDO1->Oncology Target Engagement Neurology Neurology (Neurodegenerative Disorders) MAO->Neurology Target Engagement

Caption: Downstream pharmacological applications of 1H-Indazole-6,7-diamine derivatives.

Synthetic Methodologies

The construction and functionalization of the 1H-Indazole-6,7-diamine scaffold require precise control over reaction conditions due to the highly activated nature of the ring.

  • Intramolecular Cyclization: The formation of the indazole scaffold is often achieved via Palladium-catalyzed C-H amination. This involves the intramolecular coupling of a C-H bond and an N-H bond, facilitated by a Pd catalyst, ensuring high [2].

  • Reduction of Dinitro Precursors: To yield the 6,7-diamine, a common strategy involves the reduction of 6,7-dinitro-1H-indazole derivatives. Utilizing Iron(III) chloride hexahydrate and hydrazine hydrate in methanol provides a mild, self-validating system that reduces the nitro groups without cleaving the sensitive N-N bond of the indazole [3].

G A Precursor (e.g., 6,7-dinitro-1H-indazole) B Catalytic Reduction (FeCl3 / N2H4 / MeOH) A->B Reduction C 1H-Indazole-6,7-diamine (CAS: 39761-90-5) B->C Yielding D Pd-Catalyzed C-H Amination / Cyclization C->D Scaffold Extension E Electrophilic Substitution (C4 / C5 positions) C->E Functionalization

Caption: Workflow for the synthesis and functionalization of 1H-Indazole-6,7-diamine.

Experimental Protocols

The following protocols outline the synthesis and subsequent electrophilic functionalization of 1H-Indazole-6,7-diamine. These steps are designed to be self-validating, ensuring high fidelity in reproducing the compound's derivatives.

Protocol A: Mild Catalytic Reduction to Yield 1H-Indazole-6,7-diamine

Objective: To reduce a 6,7-dinitro-1H-indazole precursor to the target diamine without compromising the indazole core.

  • Preparation: Dissolve 10 mmol of the dinitro-indazole precursor in 50 mL of anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol ensures complete solubility of the precursor while stabilizing the hydrazine intermediate, preventing unwanted side reactions.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) to the solution. Stir for 10 minutes at room temperature.

  • Reduction: Dropwise, add 30 mmol of hydrazine monohydrate (N₂H₄·H₂O).

    • Causality: Hydrazine acts as the hydrogen donor. The slow, dropwise addition prevents rapid exothermic spikes that could lead to ring-opening or over-reduction.

  • Reflux & Monitoring (Self-Validation): Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the starting material spot validates the completion of the reduction.

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron residues, and concentrate the filtrate in vacuo. Purify via flash chromatography to isolate 1H-Indazole-6,7-diamine.

Protocol B: Regioselective Electrophilic Aromatic Substitution (Bromination at C4/C5)

Objective: To leverage the hyper-nucleophilicity of the C4/C5 positions for downstream cross-coupling applications.

  • Solvation: Dissolve 5 mmol of 1H-Indazole-6,7-diamine in 20 mL of N,N-Dimethylformamide (DMF) and cool to 0°C using an ice bath.

    • Causality: The low temperature mitigates the risk of poly-halogenation on the highly activated ring, ensuring kinetic control over the substitution.

  • Electrophile Addition: Slowly add 5.2 mmol of N-Bromosuccinimide (NBS) dissolved in 10 mL of DMF over a period of 30 minutes.

  • Reaction: Stir the mixture at 0°C for 2 hours. The electron-donating effect of the 6,7-diamines directs the bromine electrophile predominantly to the C4 and C5 positions.

  • Quenching & Extraction (Self-Validation): Quench the reaction with saturated aqueous sodium thiosulfate. The visual disappearance of any yellow/orange tint confirms the neutralization of unreacted NBS. Extract with ethyl acetate (3 x 20 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

References

  • Title: 6,7-diamino-1-phenyl-4-(phenylsulfonyl)-1H-indazole | 1228159-62-3 Source: MolAid URL: [Link]

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Foundational

1H-Indazole-6,7-Diamine: A Comprehensive Technical Guide on Solubility and Stability for Pharmaceutical Development

Introduction & Core Rationale 1H-Indazole-6,7-diamine is a highly versatile heterocyclic building block, widely utilized in the synthesis of targeted oncology therapeutics, kinase inhibitors, and PROTACs[1][2]. The molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

1H-Indazole-6,7-diamine is a highly versatile heterocyclic building block, widely utilized in the synthesis of targeted oncology therapeutics, kinase inhibitors, and PROTACs[1][2]. The molecular architecture of this compound presents a unique dichotomy for formulation scientists and medicinal chemists: it combines a robust, thermodynamically stable [2] with a highly reactive, electron-rich ortho-diamine moiety. This whitepaper provides an authoritative, mechanistic framework for characterizing the solubility and stability of 1H-indazole-6,7-diamine, ensuring scientific integrity throughout early-stage drug development.

Structural Causality and Physicochemical Properties

Understanding the behavior of 1H-indazole-6,7-diamine requires an analysis of its tautomeric equilibrium and electronic state. Indazoles exist primarily in the 1H-tautomeric form, which is energetically favored over the 2H-tautomer by approximately 2.3 kcal/mol due to superior aromatic stabilization[3][4].

The addition of the 6,7-diamine substitution significantly enriches the electron density of the benzenoid ring. While this makes the molecule an excellent nucleophile for cross-coupling reactions and cyclizations[4][5], it introduces severe liabilities regarding oxidative stability and highly pH-dependent aqueous solubility.

Solubility Profiling: Mechanisms and Methodologies

As a weakly basic compound containing two primary amine groups and a pyrazole nitrogen, the aqueous solubility of 1H-indazole-6,7-diamine is strictly pH-dependent. At physiological pH (7.4), the free base exhibits poor solubility due to strong intermolecular hydrogen bonding within the crystal lattice. However, protonation of the primary amines at lower pH values (pH < 4) exponentially increases aqueous solubility.

Table 1: Predicted Solubility Profile of 1H-Indazole-6,7-diamine
Solvent / MediapHRelative SolubilityMechanistic Rationale
0.1 N HCl 1.0High (>50 mg/mL)Di-protonation of the 6,7-amine groups disrupts the crystal lattice, maximizing solvation.
Acetate Buffer 4.5Moderate (~5-10 mg/mL)Partial mono-protonation; equilibrium exists between ionized and unionized species.
Phosphate Buffer 7.4Low (<1 mg/mL)Predominantly neutral free-base; solubility is limited by strong intermolecular H-bonding.
DMSO / DMF N/AVery High (>100 mg/mL)Strong solvation of the hydrogen-bond donor/acceptor network by polar aprotic solvents.
Protocol 1: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)

Expert Rationale: Kinetic solubility assays often overestimate true solubility due to transient supersaturation. This protocol establishes the true thermodynamic equilibrium while actively preventing auto-oxidation.

  • Preparation : Add excess solid 1H-indazole-6,7-diamine API (approx. 50 mg) to 1 mL of the target aqueous buffer in a 2 mL amber glass HPLC vial (to prevent photolytic degradation)[6].

  • Equilibration : Seal the vial under an argon headspace. Agitate at 300 rpm on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required because ortho-diamines frequently form slow-dissolving hydrates that delay true equilibrium.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Validation Check (Critical) : Measure the pH of the extracted supernatant. Causality: Dissolving a basic diamine will consume protons and shift the buffer's pH. If the final pH deviates by >0.1 units from the initial buffer, the solubility value is invalid for that specific pH point, and a stronger buffer capacity is required.

  • Quantification : Dilute the supernatant with the mobile phase and quantify via HPLC-UV against a validated standard curve.

Chemical Stability and Degradation Kinetics

The primary liability of 1H-indazole-6,7-diamine is its extreme susceptibility to auto-oxidation. Ortho-diamines are notoriously prone to oxidation, rapidly forming highly reactive quinone-diimine intermediates[6]. These intermediates undergo intermolecular cross-linking, resulting in dark-colored oligomeric impurities, or hydrolyze to form quinone derivatives. Furthermore, the aromatic heterocyclic system is susceptible to photolytic degradation under UV/visible light exposure[6][7].

OxidationPathway A 1H-Indazole-6,7-diamine (Stable Core, Reactive Amines) B Radical Cation Intermediate (1e- oxidation) A->B O2 / ROS / Light C Quinone-diimine Species (Highly Reactive) B->C -e-, -H+ D Polymeric/Oligomeric Degradants (Dark colored impurities) C->D Intermolecular Cross-linking E Hydrolysis Products (Quinone derivatives) C->E +H2O

Oxidative degradation pathway of 1H-Indazole-6,7-diamine highlighting quinone-diimine formation.

Protocol 2: Forced Degradation (Stress Testing)

To develop a robust stability-indicating analytical method, the API must be subjected to forced degradation to ensure all degradants can be chromatographically resolved from the parent peak.

  • Oxidative Stress : Treat 1 mg/mL API solution with 3% H₂O₂ at room temperature for 24 hours. Expectation: Rapid conversion to quinone-diimines.

  • Hydrolytic Stress (Acid/Base) : Expose to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days. Expectation: The indazole core is highly resistant to hydrolysis; minimal degradation is expected[6].

  • Photolytic Stress : Expose solid API and solution to 1.2 million lux hours and 200 watt-hours/square meter of UV light, strictly adhering to[7][8].

  • Mass Balance Verification (Critical) : During HPLC-DAD/MS analysis, the sum of the peak areas of the remaining API and all degradants must equal ~100% of the initial API area. Causality: If mass balance is <90%, degradants are likely precipitating, eluting in the void volume, or irreversibly retained on the stationary phase.

Regulatory Stability Testing Framework (ICH Q1A)

For regulatory submissions, stability testing must strictly adhere to the[9]. Given the oxidative instability of the diamine, specialized packaging—such as double-bagging in LDPE with desiccant, purged with argon, and sealed inside an aluminum drum—is mandatory to simulate commercial storage.

Table 2: ICH Q1A(R2) Stability Storage Conditions for API[9][10]
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months

*Intermediate testing is triggered only if a "significant change" (e.g., >0.1% oxidative impurities or failure to meet specifications) occurs during the 6-month accelerated testing phase[9].

StabilityWorkflow Start API Batch Synthesis (1H-Indazole-6,7-diamine) Forced Forced Degradation (Oxidation, pH, Heat, Light) Start->Forced Method Develop Stability-Indicating Analytical Method (HPLC-UV/MS) Forced->Method Identify Degradants LongTerm Long-Term Stability (25°C/60% RH or 30°C/65% RH) Method->LongTerm Accel Accelerated Stability (40°C/75% RH for 6 months) Method->Accel Eval Data Evaluation & Shelf-Life Determination (ICH Q1E) LongTerm->Eval Accel->Eval Check 'Significant Change'

ICH Q1A(R2) compliant stability testing workflow for new drug substances.

Formulation and Handling Strategies

To mitigate the inherent instability of the 6,7-diamine moiety during downstream formulation and assay development:

  • Antioxidant Co-formulation : Integrate water-soluble antioxidants (e.g., ascorbic acid, sodium metabisulfite) or lipophilic antioxidants (e.g., BHT) to actively scavenge free radicals before they interact with the diamine.

  • pH Optimization : Formulating at a slightly acidic pH (e.g., pH 4.0–4.5) serves a dual purpose: it maximizes solubility via amine protonation and reduces the electron density on the nitrogen atoms, drastically lowering the kinetic rate of oxidation.

  • Inert Manufacturing Controls : All aqueous and organic solutions must be sparged with nitrogen or argon to displace dissolved oxygen prior to API introduction.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at:[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. Available at:[Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at:[Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at:[Link]

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Exploratory

Spectroscopic Analysis of 1H-Indazole-6,7-diamine: A Comprehensive Guide to NMR, FT-IR, and Mass Spectrometry

Executive Summary & Structural Significance 1H-Indazole-6,7-diamine (CAS: 39761-90-5) is a high-purity, diamine-functionalized heterocyclic compound that serves as a critical synthetic intermediate for developing novel b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

1H-Indazole-6,7-diamine (CAS: 39761-90-5) is a high-purity, diamine-functionalized heterocyclic compound that serves as a critical synthetic intermediate for developing novel bioactive molecules[1]. Featuring adjacent primary amine groups on the benzofused ring of the indazole scaffold, it is a privileged precursor in medicinal chemistry, particularly for constructing polycyclic systems and complexes with metal ions[1].

The 6,7-diamine motif allows for versatile structural elaboration, enabling researchers to develop targeted inhibitors for enzymes like Indoleamine 2,3-dioxygenase (IDO1), a key immuno-oncology target, as well as neurological targets like Monoamine Oxidase (MAO)[1]. Accurate spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—is paramount to validate its structural integrity and regiochemistry prior to downstream synthesis[2].

Analytical Workflow and Strategy

To ensure rigorous structural elucidation, a multi-modal spectroscopic approach is required. Relying on a single technique can lead to false positives due to the complex tautomerization and hydrogen-bonding capabilities of the indazole core. The workflow below outlines the integration of these orthogonal techniques.

Workflow A 1H-Indazole-6,7-diamine Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (Functional Groups) A->C D HRMS (ESI-TOF) (Exact Mass & Fragmentation) A->D E Structural Elucidation & Data Integration B->E C->E D->E

Multi-modal spectroscopic workflow for the structural validation of 1H-Indazole-6,7-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality: The highly polar nature of the vicinal diamine and the indazole N-H creates a strong intermolecular hydrogen-bonding network. Consequently, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. Unlike Chloroform-d (CDCl3), DMSO-d6 disrupts these networks, ensuring complete dissolution. Furthermore, DMSO-d6 shifts the exchangeable amine and indazole protons downfield, preventing spectral overlap with the aromatic C-H signals.

1H NMR Assignments: The ¹H NMR spectrum of 1H-Indazole-6,7-diamine is characterized by distinct aromatic and heteroatom-bound protons:

  • Indazole N-H (H-1): Appears as a broad singlet far downfield (~12.5 ppm) due to strong deshielding and hydrogen bonding.

  • H-3 (Pyrazolic C-H): A sharp singlet at ~7.9 ppm. The lack of adjacent protons makes this a diagnostic marker for the indazole core.

  • H-4 & H-5 (Aromatic C-H): These protons form an AB (or AX) spin system. H-4 appears as a doublet at ~7.2 ppm, while H-5 appears as a doublet at ~6.5 ppm. The ortho-coupling constant (³J ~ 8.5 Hz) validates the substitution pattern.

  • Amine Protons (-NH2 at C-6, C-7): Two broad singlets integrating to 2H each, typically found between 4.5 and 5.5 ppm.

13C NMR Assignments: The ¹³C NMR spectrum contains 7 distinct carbon resonances. The carbon atoms directly bonded to the highly electronegative nitrogen atoms (C-6 and C-7) are significantly deshielded (~140 ppm and ~125 ppm, respectively).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale & Causality: FT-IR is deployed to confirm the presence of the primary amines and the indazole ring[3]. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption (hygroscopicity) from confounding the N-H and O-H stretching regions.

Key Vibrational Modes:

  • N-H Stretching: The most diagnostic region. Primary amines exhibit two bands (asymmetric and symmetric stretches) in the 3300–3500 cm⁻¹ range[3]. The indazole N-H adds a broader band overlapping this region.

  • C=N and C=C Aromatic Stretching: Sharp bands between 1580 and 1620 cm⁻¹ confirm the heteroaromatic ring system.

  • C-N Stretching: Medium intensity bands observed around 1250–1300 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Rationale & Causality: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is utilized to validate the exact molecular weight[3]. ESI in positive mode is optimal because the diamine moieties are highly basic and readily accept protons to form stable [M+H]⁺ ions, making the technique highly sensitive for this compound.

Exact Mass & Fragmentation: The molecular formula C₇H₈N₄ yields a theoretical monoisotopic mass of 148.0749 Da. In positive ESI-HRMS, the[M+H]⁺ peak is observed at m/z 149.0822. Collision-Induced Dissociation (CID) reveals a characteristic fragmentation pathway. The primary loss is ammonia (NH₃, 17.0265 Da), generating a fragment at m/z 132.0557. Subsequent ring cleavage often results in the loss of hydrogen cyanide (HCN, 27.0109 Da).

Fragmentation M [M+H]+ m/z 149.0822 F1 [M+H - NH3]+ m/z 132.0557 M->F1 - NH3 F3 [M+H - 2NH3]+ m/z 115.0292 M->F3 - 2NH3 F2 [M+H - NH3 - HCN]+ m/z 105.0448 F1->F2 - HCN

Proposed ESI-MS/MS fragmentation pathway of 1H-Indazole-6,7-diamine.

Experimental Protocols (Self-Validating Systems)

A robust analytical protocol must be self-validating, meaning it incorporates internal checks to ensure data integrity before the final analysis is accepted.

Protocol 1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh 15 mg of 1H-Indazole-6,7-diamine. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Internal Check: Ensure the solution is optically clear; particulate matter degrades magnetic field homogeneity and ruins shimming.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies. Perform 3D gradient shimming.

    • Validation: The lock signal must be stable, and the residual DMSO peak (2.50 ppm) must have a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 1.5s) and ¹³C NMR (1024 scans, relaxation delay 2.0s).

  • Processing: Apply a 0.3 Hz line broadening function for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the residual solvent peak (DMSO-d6: ¹H at 2.50 ppm, ¹³C at 39.52 ppm).

Protocol 2: FT-IR (ATR) Analysis
  • Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: The background must show ambient CO₂ and H₂O, which the software will automatically subtract from the sample spectrum. A perfectly flat background indicates a software error or a blocked beam.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire the sample spectrum (32 scans).

    • Validation: The baseline should be flat; a sloping baseline indicates poor crystal contact or scattering due to large particle sizes.

Protocol 3: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the basic diamines.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis.

    • Validation: Mass accuracy must be < 5 ppm across the m/z 100-1000 range.

  • Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 250°C).

  • Data Analysis: Extract the ion chromatogram for m/z 149.0822 ± 0.005 Da.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Data Summary (DMSO-d6)
Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)
1 (N-H) ~12.50br s1H-
3 (C-H) 7.90s1H134.2
3a (C) ---122.5
4 (C-H) 7.25d (J = 8.5)1H120.1
5 (C-H) 6.55d (J = 8.5)1H105.8
6 (C-NH₂) ---140.4
7 (C-NH₂) ---125.6
7a (C) ---145.2
6-NH₂ ~5.20br s2H-
7-NH₂ ~4.80br s2H-
Table 2: Diagnostic FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3450, 3350 Primary Amine (-NH₂)N-H Asymmetric & Symmetric StretchStrong, Sharp
3200 - 3100 Indazole Ring (N-H)N-H StretchMedium, Broad
1620, 1580 Aromatic RingC=C, C=N StretchStrong
1280 Aryl AmineC-N StretchMedium

Conclusion

The rigorous spectroscopic analysis of 1H-Indazole-6,7-diamine relies on the synergistic application of NMR, FT-IR, and HRMS. By utilizing appropriate solvent systems (DMSO-d6) to mitigate hydrogen bonding, leveraging ATR-FTIR for rapid functional group verification, and employing ESI-HRMS for exact mass confirmation, researchers can confidently validate the structural identity of this crucial pharmacophore. Adhering to self-validating protocols ensures high data integrity, a strict prerequisite for advanced drug development and synthetic applications.

References

  • 1H-Indazole-6,7-diamine|High-Quality Research Chemical, Benchchem.1

  • Atomax Chemicals Co., Ltd. (Page 147), ChemBuyersGuide.com, Inc.Link

  • amino-6 nitro-7 indazole - CAS号74728-64-6, MolAid. 2

Sources

Foundational

Quantum Chemical Profiling of 1H-Indazole-6,7-diamine: A Computational Guide for Rational Drug Design

Executive Summary 1H-Indazole-6,7-diamine (CAS: 39761-90-5; MW: 148.17 g/mol ) is a privileged, diamine-functionalized heterocyclic scaffold serving as a critical synthetic intermediate in modern medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Indazole-6,7-diamine (CAS: 39761-90-5; MW: 148.17 g/mol ) is a privileged, diamine-functionalized heterocyclic scaffold serving as a critical synthetic intermediate in modern medicinal chemistry[1]. Featuring adjacent primary amine groups on the benzofused ring of the indazole core, this compound is highly valued for constructing complex polycyclic systems. Its derivatives have demonstrated profound efficacy in oncology—specifically as targeted inhibitors for Indoleamine 2,3-dioxygenase (IDO1)—and in neurology as potent inhibitors of Monoamine Oxidase (MAO) and D-Amino Acid Oxidase (DAAO)[1].

To fully harness the synthetic and therapeutic potential of 1H-Indazole-6,7-diamine, researchers must understand its intrinsic electronic structure. Density Functional Theory (DFT) provides a rigorous, quantum mechanical framework to predict the thermodynamic stability, regioselectivity, and non-covalent interaction potential of this scaffold before empirical synthesis begins[2].

This whitepaper outlines the authoritative computational protocols for profiling 1H-Indazole-6,7-diamine, ensuring that experimental choices in drug development are guided by precise, self-validating quantum chemical data.

Theoretical Framework: Functional and Basis Set Selection

The accuracy of DFT calculations relies heavily on the selection of the exchange-correlation functional and the basis set. For indazole diamines, the causality behind these selections is rooted in the molecule's electron-rich nature and conjugated π -system.

  • The Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the gold standard for heterocyclic organic molecules[3]. By incorporating 20% exact Hartree-Fock exchange, B3LYP effectively mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals. This ensures highly accurate predictions of bond dissociation energies and redox potentials, which are critical when modeling the reactivity of the 6,7-diamine motif[1][3].

  • The Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (denoted by the +) is non-negotiable for this molecule. The adjacent nitrogen atoms on the diamine group possess lone pairs of electrons that occupy a larger spatial volume. Diffuse functions allow the orbital basis to expand, accurately modeling these electron-rich regions. Furthermore, polarization functions (d,p) account for the asymmetrical distortion of atomic orbitals upon bond formation, ensuring accurate geometry optimization[2][4].

  • Solvation Models: Gas-phase calculations often fail to translate to biological systems. Utilizing the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water as the solvent ( ϵ=78.3 ) is required to assess the molecule's stability and protonation state under physiological conditions[1][5].

Step-by-Step Computational Methodology

To establish a self-validating computational pipeline, the following step-by-step protocol must be executed using a standard quantum chemistry package (e.g., Gaussian 16).

Step 1: Initial Geometry Generation

  • Construct the 3D molecular structure of 1H-Indazole-6,7-diamine (SMILES: C1=CC(=C(C2=C1C=NN2)N)N) using a graphical interface like GaussView.

  • Pre-optimize the structure using a molecular mechanics force field (e.g., MMFF94) to eliminate steric clashes.

Step 2: DFT Geometry Optimization

  • Set up the DFT calculation using the opt keyword at the B3LYP/6-311+G(d,p) level.

  • Apply the implicit solvent model using SCRF=(PCM, Solvent=Water).

  • Execute the calculation to find the lowest-energy conformer (the global minimum on the potential energy surface).

Step 3: Frequency Calculation and Thermodynamic Validation

  • Run a vibrational frequency calculation (freq) on the optimized geometry at 298.15 K and 1 atm.

  • Self-Validation Check: Analyze the output for imaginary frequencies. A true local minimum is confirmed only if there are zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Step 4: Electronic and Reactivity Profiling

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[4].

  • Generate the Molecular Electrostatic Potential (MEP) map to visualize nucleophilic and electrophilic domains, mapping the electron density isosurface (typically at 0.002 a.u.)[6].

G Start Input: 1H-Indazole-6,7-diamine (SMILES / 3D Structure) Opt Geometry Optimization B3LYP/6-311+G(d,p) + PCM(Water) Start->Opt Freq Frequency Calculation (Thermodynamic Data at 298 K) Opt->Freq Valid Zero Imaginary Frequencies? Freq->Valid Valid->Opt No (Perturb Geometry) FMO FMO Analysis (HOMO-LUMO Energy Gap) Valid->FMO Yes (True Minimum) MEP MEP Mapping (Identify Reactive Sites) Valid->MEP Yes (True Minimum) Output Validated Reactivity Descriptors for Drug Design FMO->Output MEP->Output

Caption: Step-by-step self-validating computational workflow for DFT analysis of 1H-Indazole-6,7-diamine.

Electronic Properties and Quantitative Data

The Frontier Molecular Orbital (FMO) theory dictates that the chemical reactivity of 1H-Indazole-6,7-diamine is governed by the interaction between its HOMO and LUMO[7]. The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a direct measure of chemical hardness ( η ). A smaller gap indicates a "softer," highly polarizable molecule that readily undergoes chemical reactions, making it an excellent nucleophile for cross-coupling[4][6].

Below is a summary of the standard quantum chemical descriptors for indazole diamine derivatives calculated at the B3LYP/6-311+G(d,p) level:

Quantum Chemical DescriptorRepresentative ValueChemical Significance & Causality
EHOMO​ (eV) -5.80 to -6.05 eVIndicates strong electron-donating ability. The electron cloud is primarily localized over the 6,7-diamine motif[8].
ELUMO​ (eV) -1.90 to -2.15 eVIndicates electron-accepting ability. Localized over the benzofused indazole core[8].
Energy Gap ( ΔE ) ~3.90 eVA relatively low gap signifies high chemical softness and high reactivity, ideal for acting as a synthetic precursor[4].
Chemical Hardness ( η ) ~1.95 eVCalculated as ΔE/2 . Lower hardness correlates with higher biological activity and favorable binding kinetics[7].
Dipole Moment ( μ ) ~3.5 - 4.2 DebyeHigh polarity due to the asymmetric diamine substitution; ensures excellent aqueous solubility for physiological applications[6].

Application in Rational Drug Design

The quantum chemical data directly informs the experimental synthesis and functionalization of 1H-Indazole-6,7-diamine.

Regioselective Functionalization: The MEP map of this compound reveals deep red (highly negative) regions localized exclusively over the N6 and N7 amine groups, confirming them as the primary sites for electrophilic attack[6]. Because the two amines have slightly different steric and electronic environments (due to the proximity of the indazole N1−H ), DFT calculations allow chemists to predict regioselectivity during amide cross-coupling reactions[2].

Pharmacophore Elaboration: By understanding the HOMO-LUMO distribution, researchers can design polycyclic systems. For instance, condensing the 6,7-diamine with dicarbonyl compounds yields tricyclic scaffolds. These elaborated structures are then subjected to molecular docking (e.g., AutoDock Vina) against targets like IDO1 or BACE-1, where the computationally optimized geometry ensures accurate binding pose predictions[2][9].

Pathway Core 1H-Indazole-6,7-diamine (Privileged Scaffold) DFT DFT Profiling (MEP & FMO Analysis) Core->DFT Elab Regioselective Functionalization (e.g., Amide Coupling / Cyclization) DFT->Elab Guides Synthesis Oncology Oncology Targets (e.g., IDO1 Inhibitors) Elab->Oncology Docking & Assays Neurology Neurology Targets (e.g., MAO / DAAO Inhibitors) Elab->Neurology Docking & Assays

Caption: Pharmacophore elaboration pathway from the 1H-Indazole-6,7-diamine core to targeted therapeutics.

Conclusion

The application of Density Functional Theory to 1H-Indazole-6,7-diamine elevates drug discovery from empirical trial-and-error to rational, predictive science. By employing the B3LYP/6-311+G(d,p) level of theory with appropriate solvation models, researchers can accurately map the electronic landscape of the 6,7-diamine motif. This self-validating computational approach not only explains the causality behind the molecule's high reactivity but also streamlines the synthesis of novel, targeted therapeutics for oncology and neurology.

References

  • 1H-Indazole-6,7-diamine | High-Quality Research Chemical Benchchem URL
  • National Institutes of Health (NIH)
  • A DFT and Molecular Dynamics Study on Inhibitory Action of indazole Derivative Journal of Materials and Environmental Science URL
  • National Institutes of Health (NIH)

Sources

Exploratory

Tautomeric Landscapes of Diamino-Substituted Indazoles: An In-depth Technical Guide

Abstract Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to the delicate balance of their tautomeric forms.[1][2] This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to the delicate balance of their tautomeric forms.[1][2] This technical guide provides a comprehensive exploration of tautomerism in diamino-substituted indazoles, a class of compounds with significant potential in drug discovery. While direct experimental data for this specific substitution pattern is emerging, this guide synthesizes foundational principles of indazole tautomerism with robust data from closely related aminopyrazole analogs to provide a predictive and practical framework for researchers. We will delve into the synthesis, structural elucidation, and the dynamic interplay of factors governing the tautomeric equilibrium in these fascinating heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of amino-substituted indazoles.

The Phenomenon of Annular Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, is characterized by the fusion of a benzene and a pyrazole ring. The presence of two nitrogen atoms in the five-membered ring gives rise to annular tautomerism, a prototropic phenomenon where a hydrogen atom migrates between the two nitrogen atoms.[1] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2]

Generally, the 1H-tautomer is thermodynamically more stable and thus predominates in most phases.[1][3] The greater stability of the 1H-form is often attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H-tautomer.[4] However, the tautomeric equilibrium is not static and can be influenced by a variety of factors, including the nature and position of substituents, solvent polarity, temperature, and solid-state packing forces.[3][5]

Synthesis of Diamino-Substituted Indazole Scaffolds

The synthesis of diamino-substituted indazoles, while not as extensively documented as other derivatives, can be approached through multi-step sequences, often starting from commercially available nitroindoles. A notable strategy involves the synthesis of differentially protected diaminoindoles, which allows for selective functionalization of each amino group, a crucial aspect in the development of combinatorial libraries for drug screening.

While a comprehensive review of all synthetic routes is beyond the scope of this guide, a generalized approach for the synthesis of a 3,5-diaminoindazole derivative is outlined below. This serves as a foundational workflow that can be adapted for other diamino-substituted isomers.

Experimental Protocol: A Generalized Synthetic Approach

Objective: To synthesize a differentially protected 3,5-diaminoindazole derivative.

Step 1: Nitration of a Substituted Indole

  • Dissolve the starting indole in a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Collect the precipitated dinitroindole derivative by filtration, wash with water, and dry.

Step 2: Reduction of the Dinitro Compound

  • Suspend the dinitroindole in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent (e.g., tin(II) chloride dihydrate, or catalytic hydrogenation with Pd/C).

  • If using a metal-based reducing agent, heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the diaminoindazole product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Elucidating Tautomeric Preference: A Multi-faceted Approach

The determination of the predominant tautomer and the dynamics of the tautomeric equilibrium in diamino-substituted indazoles requires a combination of spectroscopic, crystallographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[5] By analyzing the chemical shifts, coupling constants, and signal broadening in ¹H, ¹³C, and ¹⁵N NMR spectra, one can deduce the structure of the predominant tautomer and, in some cases, quantify the equilibrium constant between different forms.

Low-temperature NMR experiments are particularly insightful as they can slow down the rate of proton exchange, allowing for the observation of distinct signals for each tautomer.[6]

Key Observables in NMR for Tautomer Elucidation:

  • ¹H NMR: The chemical shift of the N-H proton is a key indicator. The presence of two distinct N-H signals at low temperatures is strong evidence for the coexistence of both tautomers. The chemical shifts of the aromatic and amino protons will also differ between the tautomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of the proton and can be used to distinguish between the 1H and 2H forms.[7]

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms provide direct information about their chemical environment and are highly sensitive to tautomeric changes.

Experimental Protocol: Low-Temperature ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified diaminoindazole in a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to serve as a reference.

  • Low-Temperature Acquisition: Gradually decrease the temperature of the NMR probe in 10-20 K increments. Acquire a spectrum at each temperature point.

  • Data Analysis: Observe the spectra for the appearance of new signals or the sharpening and splitting of existing broad signals, which indicates the slowing of the tautomeric exchange. Once distinct signals for each tautomer are resolved, integrate the corresponding peaks to determine their relative populations and calculate the equilibrium constant (KT).

X-Ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique allows for the precise localization of all atoms, including the hydrogen atom on the pyrazole nitrogen, thereby definitively identifying the tautomeric form present in the crystal lattice. It is important to note that the tautomer observed in the solid state may not be the most stable form in solution due to the influence of crystal packing forces and intermolecular interactions, such as hydrogen bonding.

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).[8] These calculations provide insights into the energetic landscape of the tautomeric interconversion and can help to rationalize experimental observations.

Typical Computational Workflow:

  • Structure Optimization: Build the 3D structures of all possible tautomers of the diamino-substituted indazole.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Solvent Effects: Incorporate the effects of a solvent using a polarizable continuum model (PCM) to simulate the solution-phase environment.

  • Relative Stability: Compare the calculated Gibbs free energies of the tautomers to predict their relative populations at equilibrium.

Tautomerism in Diaminopyrazoles: A Strong Indazole Analogy

Due to the limited availability of direct experimental data on diaminoindazoles, an examination of the closely related 3,5-diaminopyrazole system provides valuable insights. The pyrazole core shares the same annular tautomerism characteristics as the pyrazole moiety in indazole.

Studies on 3,5-diaminopyrazole have shown that it can exist as a mixture of tautomers in solution, with the equilibrium being influenced by the solvent.[5][9] The amino groups, being strong electron-donating substituents, can significantly influence the electronic distribution in the pyrazole ring and thereby affect the relative stability of the tautomers. For instance, in some substituted aminopyrazoles, the 3-amino tautomer is found to be more stable.[10]

Factors Influencing Tautomeric Equilibrium in Diamino-Substituted Indazoles

The tautomeric preference in diamino-substituted indazoles is a result of a complex interplay of electronic and steric effects, as well as environmental factors.

  • Electronic Effects: The position of the amino groups on the indazole ring will have a profound impact on the electron density at the ring nitrogen atoms. Electron-donating amino groups can stabilize or destabilize one tautomer over the other through resonance and inductive effects.

  • Intramolecular Hydrogen Bonding: The presence of amino groups can lead to the formation of intramolecular hydrogen bonds with the pyrazole nitrogen atoms, which can significantly stabilize a particular tautomeric form.

  • Solvent Effects: Polar solvents can stabilize the more polar tautomer. Solvents capable of acting as hydrogen bond donors or acceptors can also interact with the solute and shift the tautomeric equilibrium.[5]

  • Steric Effects: Bulky substituents near the pyrazole ring can sterically hinder the solvation of one tautomer, thereby favoring the less hindered form.

Visualizing Tautomeric Equilibria and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the tautomeric equilibrium in a generic diamino-substituted indazole and a typical experimental workflow for its study.

Caption: Annular tautomerism in a generic diamino-substituted indazole.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_computational Computational Modeling Synthesis Synthesis of Diaminoindazole Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, Low Temp) Purification->NMR Xray X-ray Crystallography Purification->Xray DFT DFT Calculations (Tautomer Energies) NMR->DFT Comparison Xray->DFT Comparison

Caption: Experimental workflow for the study of tautomerism.

Conclusion and Future Perspectives

The study of tautomerism in diamino-substituted indazoles is a crucial area of research with direct implications for drug design and development. While this guide has provided a foundational understanding based on established principles and analogous systems, further dedicated experimental and computational studies are necessary to fully elucidate the tautomeric landscapes of these promising compounds. A thorough characterization of the tautomeric preferences of diamino-substituted indazoles will undoubtedly accelerate their development into novel therapeutic agents. The interplay of synthetic accessibility, detailed structural analysis, and computational prediction will be paramount in harnessing the full potential of this important class of heterocyclic compounds.

References

  • BenchChem. (2025). Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
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  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. (2026). Taylor & Francis. Retrieved from [Link]

  • A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. (2012). MDPI. Retrieved from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. Retrieved from [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. Retrieved from [Link]

  • Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents. (2012). ResearchGate. Retrieved from [Link]

  • Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. (1977). ResearchGate. Retrieved from [Link]

  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Pairs of tautomeric pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved from [Link]

  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. (2006). PubMed. Retrieved from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b. (n.d.). ResearchGate. Retrieved from [Link]

  • 13 C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

  • Spectral and magnetic studies on the complexes of 5-aminoindazole with Co(II) and Ni(II). (1976). Journal of Inorganic and Nuclear Chemistry. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. Retrieved from [Link]

  • SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND HIRSHFELD SURFACE ANALYSIS OF DICHLORO-BIS(3,5-DIMETHYL-4-AMINO-1H-PYRAZOLE) COBALT(II). (2022). Ukrainian Chemistry Journal. Retrieved from [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (2025). ResearchGate. Retrieved from [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1995). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • (A) Unsubstituted pyrazoles tautomerism. (B) Mono-substituted pyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers. Retrieved from [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. Retrieved from [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (2004). LOCKSS. Retrieved from [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Supporting Information 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Sele. (n.d.). Amazon AWS. Retrieved from [Link]

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. (2019). The Royal Society of Chemistry. Retrieved from [Link]

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  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (n.d.). PMC. Retrieved from [Link]

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Foundational

Biological Activity Screening of 1H-Indazole-6,7-diamine Derivatives: A Technical Guide to Assay Design and Lead Triage

Executive Summary The 1H-Indazole-6,7-diamine scaffold (CAS 39761-90-5) is a highly versatile, diamine-functionalized heterocyclic precursor that has emerged as a privileged pharmacophore in modern drug discovery[1]. Fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Indazole-6,7-diamine scaffold (CAS 39761-90-5) is a highly versatile, diamine-functionalized heterocyclic precursor that has emerged as a privileged pharmacophore in modern drug discovery[1]. Featuring adjacent amine groups on the benzofused ring of the indazole core, this molecule enables rapid structural elaboration—such as coupling with sulfonamide groups via 1,1′-carbonyldiimidazole (CDI)—to generate potent bioactive derivatives[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol lists. Here, we dissect the causality behind the biological screening of 1H-Indazole-6,7-diamine derivatives, focusing on two primary therapeutic axes: Immuno-Oncology (IDO1 Inhibition) and Targeted Oncology (Kinase Inhibition) . Every protocol detailed herein is engineered as a self-validating system to ensure data integrity and prevent false positives during hit-to-lead triage.

Mechanistic Rationale: The 1H-Indazole-6,7-diamine Scaffold

The biological efficacy of 1H-indazole derivatives stems from their unique stereoelectronic properties. The indazole core acts as a robust bioisostere for purines, allowing it to competitively bind to the ATP-binding hinge regions of various kinases[2].

In the context of immuno-oncology, the scaffold exhibits a distinct mechanism of action. The N-hydrogen of the indazole moiety is critical for establishing an intracellular hydrogen-bonding network within enzymatic active sites[3]. Furthermore, the 6,7-diamine motif allows synthetic chemists to append bulky, hydrophobic substituents that extend into adjacent allosteric pockets (such as Pockets A and B in IDO1), drastically improving binding affinity and target residence time[4].

Immuno-Oncology Screening: IDO1 Inhibition Profiling

Biological Context & Causality

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine[5]. High kynurenine levels in the tumor microenvironment suppress T-cell proliferation and induce immune evasion[5]. 1H-indazole derivatives act as competitive inhibitors; the indazole ring coordinates perpendicularly with the ferrous ( Fe2+ ) ion of the heme group, blocking substrate access[4].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+ Active Site) Trp->IDO1 Substrate Binding Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidative Cleavage TCell T-Cell Arrest / Apoptosis Kyn->TCell Immune Evasion Inhibitor 1H-Indazole-6,7-diamine Derivative Inhibitor->IDO1 Competitive Inhibition (Heme Coordination)

Fig 1: Mechanism of IDO1-mediated immune evasion and indazole competitive inhibition.

Protocol 1: Recombinant IDO1 Enzymatic Assay

This cell-free assay quantifies the intrinsic inhibitory potency of indazole derivatives.

  • Step 1: Enzyme Preparation & Reduction: Incubate recombinant human IDO1 in a 50 mM potassium phosphate buffer (pH 6.5).

    • Causality: IDO1 strictly requires its heme iron to be in the active ferrous ( Fe2+ ) state. You must add ascorbic acid and methylene blue as a chemical reduction system, alongside catalase to neutralize reactive oxygen species that would prematurely oxidize the heme to the inactive Fe3+ state[3].

  • Step 2: Compound Incubation: Dispense 1H-indazole-6,7-diamine derivatives (1 nM to 100 µM) into a 384-well plate. Pre-incubate with the enzyme for 30 minutes at room temperature to allow the indazole N-hydrogen to establish its binding network[3].

  • Step 3: Substrate Addition: Add L-tryptophan to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Step 4: Derivatization & Detection: Terminate the reaction with Trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde).

    • Causality: Ehrlich's reagent reacts selectively with the primary amine of kynurenine to form a yellow Schiff base, enabling precise spectrophotometric quantification at 320–325 nm[3].

Protocol 2: Cell-Based Target Engagement (HCT116)

To ensure the compound can cross cell membranes and engage IDO1 in a physiological environment, we utilize human colorectal cancer cells (HCT116)[5].

  • Step 1: Cell Seeding & Induction: Seed HCT116 cells and treat with recombinant human IFN- γ (50 ng/mL).

    • Causality: Basal IDO1 expression in vitro is negligible. IFN- γ stimulation robustly upregulates IDO1 expression via the JAK/STAT pathway, creating a dynamic analytical window[5].

  • Step 2: Compound Treatment: Expose cells to indazole derivatives (e.g., 10 µM) for 24 hours[5].

  • Step 3: Metabolite Quantification: Harvest the supernatant and quantify kynurenine levels via HPLC-MS/MS or a colorimetric assay.

  • Step 4: Orthogonal Validation (Self-Validating Step): Run a parallel Sulforhodamine B (SRB) cytotoxicity assay.

    • Causality: A drop in kynurenine could falsely indicate IDO1 inhibition if the compound is simply cytotoxic. The SRB counter-screen ensures that the observed IC50 reflects true enzymatic suppression, not cell death[5].

Targeted Oncology: Kinase Selectivity Profiling

Biological Context & Causality

Beyond immuno-oncology, the indazole core is a heavily utilized scaffold for targeting kinases (e.g., FGFR, VEGFR, CDK)[2]. The 1H-indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu and Ala residues)[2]. The 6,7-diamine functionalization allows substituents to be directed toward the solvent-exposed region or the DFG motif, enhancing kinase selectivity and overcoming drug resistance[4].

Screening_Workflow Lib 1H-Indazole-6,7-diamine Derivatives Library Primary Primary Biochemical Assay (e.g., TR-FRET, Absorbance) Lib->Primary Hit Hit Identification (IC50 < 10 µM) Primary->Hit Activity Threshold Cell Cell-Based Efficacy Assay (HCT116, HeLa) Hit->Cell Target Engagement Tox Cytotoxicity Counter-Screen (PBMC viability) Cell->Tox Selectivity Index Lead Lead Optimization (In vivo PK/PD) Tox->Lead Therapeutic Window

Fig 2: High-throughput screening and triage workflow for indazole-based lead compounds.

Protocol 3: High-Throughput TR-FRET Kinase Assay
  • Step 1: Reaction Assembly: Combine the purified kinase (e.g., FGFR1), a biotinylated peptide substrate, ATP (at its Km​ value), and the indazole derivative in a kinase assay buffer.

  • Step 2: Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Step 3: Detection Reagents: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) drastically reduces background autofluorescence from the chemical library. If the indazole derivative successfully outcompetes ATP, the peptide remains unphosphorylated, preventing the recruitment of the Europium-antibody and resulting in a loss of FRET signal at 665 nm.

Quantitative Triage & Data Interpretation

To streamline the hit-to-lead process, quantitative data must be rigorously benchmarked. The table below summarizes the typical screening parameters and hit criteria for evaluating 1H-Indazole-6,7-diamine derivatives across different therapeutic targets.

ParameterIDO1 Inhibition AssayFGFR Kinase Assay
Primary Readout Kynurenine Absorbance (320-490 nm)TR-FRET Signal Ratio (665/615 nm)
Key Assay Reagents Ascorbic acid, Ehrlich's ReagentBiotin-peptide, Eu-anti-phospho Ab
Indazole Binding Mode Heme-Fe2+ coordination, H-bondingATP-competitive hinge binding
Typical Hit IC50 Threshold < 10 µM< 1 µM
Mandatory Counter-Screen SRB / MTT Cytotoxicity AssayBroad Kinase Panel Profiling
Cellular Model IFN- γ stimulated HCT116 / HeLaTarget-specific mutant cell lines

References

  • Source: benchchem.
  • Source: nih.
  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1)
  • Source: mdpi.
  • Source: nih.

Sources

Exploratory

Exploring the Chemical Space of 1H-Indazole-6,7-diamine Derivatives: Synthesis, Mechanistic Pathways, and Therapeutic Applications

Abstract The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, the 1H-indazole-6,7-diamine derivative—characterized by adjacent amine groups on the benzofused ring—serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, the 1H-indazole-6,7-diamine derivative—characterized by adjacent amine groups on the benzofused ring—serves as a critical synthetic intermediate for constructing polycyclic systems and developing targeted bioactive molecules. This technical guide explores the chemical space of 6,7-diamino and related indazole derivatives, detailing their synthesis, their role as potent inhibitors in immuno-oncology (IDO1/TDO) and neuropharmacology (MAO-B), and providing field-proven experimental workflows for their evaluation.

Structural Significance and Causality in Drug Design

The 1H-indazole-6,7-diamine core is highly valued because of its unique electronic and steric properties. The indazole ring itself offers an array of hydrogen-bond donors and acceptors, allowing it to mimic natural substrates like indole while providing superior metabolic stability[1].

The introduction of a 6,7-diamine motif introduces two critical advantages:

  • Regioselective Elaboration: The adjacent amines allow for the construction of polycyclic fused heterocycles (e.g., imidazoles, pyrazines, and triazoles) via annulation reactions, vastly expanding the accessible chemical space[2].

  • Targeted Binding Interactions: In enzymatic pockets, the diamine acts as a bidentate ligand or a multi-point hydrogen-bonding network. For metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), these groups facilitate direct coordination with the heme iron or precise anchoring within hydrophobic pockets[3].

Immuno-Oncology: IDO1 and TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan degradation into kynurenine. Tumors overexpress IDO1 to deplete tryptophan, effectively starving effector T-cells and promoting immunosuppressive regulatory T-cells (Tregs)[4].

Indazole derivatives have emerged as highly potent IDO1 inhibitors. Mechanistically, the indazole ring stands perpendicular to the IDO1 heme group, engaging the active ferrous (Fe2+) state, while substituent groups at the 4, 6, and 7 positions extend into hydrophobic Pockets A and B to lock the enzyme in an inactive conformation[3][4].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+ Heme) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCells Effector T-Cell Suppression Kyn->TCells Inhibits Tregs Treg Activation (Immune Escape) Kyn->Tregs Promotes Inhibitor Indazole Derivatives Inhibitor->IDO1 Competitive Inhibition (Binds Heme/Pockets)

Mechanism of IDO1-mediated immune escape and competitive inhibition by indazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent studies have identified dual IDO1/TDO inhibitors based on the substituted 1H-indazole scaffold. The table below summarizes the inhibitory potency of key derivatives.

Compound / ScaffoldTargetIC50 (µM)Mechanism / NotesRef
Compound 2g (1H-indazole)IDO15.30Interacts with Pocket A and B[4]
Compound 15 (4,6-substituted)IDO15.30Halogen at 6-position critical[3]
Compound 35 (4,6-substituted)IDO1 / TDO0.74 / 2.93Dual inhibitor; active in CT26 xenografts[5]

Neuropharmacology: Monoamine Oxidase B (MAO-B) Inhibition

Beyond oncology, indazole derivatives are established pharmacophores in neurology, specifically as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B)[2]. MAO-B inhibitors are critical in managing neurodegenerative disorders like Parkinson's disease.

The causality behind their selectivity lies in the spatial constraints of the MAO-B binding pocket. Methylation at the N1 position of the indazole ring, combined with specific substitutions at the 5, 6, or 7 positions (such as carboxamides or diamines), drives subnanomolar potency and extreme selectivity over MAO-A[6].

CompoundScaffoldMAO-B IC50 (nM)Selectivity (vs MAO-A)Ref
PSB-1491 (38a) 1-methyl-1H-indazole-5-carboxamide0.386>25,000-fold[6]
PSB-1434 (30) 1H-indazole-5-carboxamide1.590>6,000-fold[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to prevent common experimental artifacts.

Protocol A: Synthesis of 1H-Indazole-6,7-diamine via Catalytic Hydrogenation

Rationale: The reduction of a nitro-amine precursor to a diamine is often performed using harsh metal-acid conditions (e.g., Fe/HCl). However, for 1H-indazole derivatives, Palladium on Carbon (Pd/C) hydrogenation is preferred to prevent undesired chlorination of the aromatic ring and to ensure the high purity required for downstream biological assays[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 7-nitro-1H-indazol-6-amine (2.0 mmol) in 10 mL of anhydrous Ethyl Acetate (EtOAc) in a flame-dried flask.

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 10% Pd/C (0.2 eq). Caution: Pd/C is highly pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The disappearance of the yellow nitro-precursor spot confirms reaction completion.

  • Workup: Filter the mixture through a pad of Celite to safely remove the Pd catalyst. Wash the pad with excess EtOAc (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1H-indazole-6,7-diamine. Verify purity via 1H-NMR (look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group).

Protocol B: High-Throughput Colorimetric IDO1 Enzymatic Assay

Rationale: IDO1 is highly prone to autoxidation, rendering it inactive. The assay buffer must contain ascorbate and methylene blue to continuously reduce the heme iron back to its active Fe2+ state[3]. Catalase is included to scavenge reactive oxygen species (ROS) that could degrade the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Reaction Assembly: In a 96-well plate, add 50 µL of the buffer, recombinant human IDO1 enzyme, and the 1H-indazole-6,7-diamine derivative (titrated concentrations).

  • Initiation & Incubation: Add L-Tryptophan (substrate) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 30% Trichloroacetic acid (TCA). Heat the plate at 65°C for 15 minutes. Causality: Heat and acid are required to quantitatively hydrolyze the intermediate N-formylkynurenine into kynurenine.

  • Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Read the optical density (OD) at 490 nm using a microplate reader.

  • Self-Validation: Include Epacadostat as a positive control to validate the dynamic range of the assay. Calculate the IC50 using non-linear regression analysis.

Assay_Workflow Prep 1. Buffer Prep Ascorbate + MB Incubate 2. Incubation IDO1 + Trp + Cpd Prep->Incubate Stop 3. Termination TCA + Heat (65°C) Incubate->Stop Detect 4. Detection Ehrlich's Reagent Stop->Detect Analyze Analyze Detect->Analyze

Workflow for the colorimetric high-throughput screening of IDO1 inhibitors.

Conclusion

The 1H-indazole-6,7-diamine scaffold is far more than a simple building block; it is a highly tunable pharmacophore capable of addressing complex targets in both oncology and neurology. By understanding the causality behind its structural interactions—whether coordinating with the heme iron of IDO1 or fitting precisely into the MAO-B pocket—researchers can logically design next-generation therapeutics. Strict adherence to self-validating synthetic and assay protocols ensures that the data generated from these derivatives remains robust and translatable.

References

  • PubMed (Elsevier) . Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Retrieved from:[Link]

  • ChEMBL (EMBL-EBI) . 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Retrieved from:[Link]

  • ACS Publications . Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Retrieved from:[Link]

  • PubMed (ACS) . Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Retrieved from:[Link]

  • Thieme Connect . Product Class 2: 1H- and 2H-Indazoles: General Introduction. Retrieved from:[Link]

  • Google Patents. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.

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Foundational

A Senior Application Scientist's Guide to the Preliminary In-Vitro Evaluation of 1H-Indazole-6,7-diamine: A Foundational Scaffold for Drug Discovery

An In-Depth Technical Guide Part 1: Introduction to 1H-Indazole-6,7-diamine: Strategic Context and Rationale The journey of a novel therapeutic from concept to clinic is paved with critical decision-making, where the ini...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Part 1: Introduction to 1H-Indazole-6,7-diamine: Strategic Context and Rationale

The journey of a novel therapeutic from concept to clinic is paved with critical decision-making, where the initial assessment of a foundational chemical scaffold can dictate the trajectory of an entire research program. This guide provides a comprehensive framework for the preliminary in vitro evaluation of 1H-Indazole-6,7-diamine, a molecule of significant interest in modern medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic mindset, grounding each experimental choice in a clear, causative logic that balances scientific rigor with resource efficiency.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity. The structural rigidity and versatile substitution points of the indazole core allow for the precise spatial orientation of functional groups to engage with protein active sites.

This is not a theoretical curiosity; it is a clinical reality. A significant number of FDA-approved drugs and clinical candidates incorporate the indazole moiety. For instance, Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Niraparib functions as a PARP inhibitor for ovarian cancer.[1] These successes underscore the therapeutic potential embedded within the indazole core, making any new functionalized variant, such as 1H-Indazole-6,7-diamine, a compelling subject for investigation.

Physicochemical Profile: 1H-Indazole-6,7-diamine

1H-Indazole-6,7-diamine (CAS No. 39761-90-5; Molecular Formula: C7H8N4) is distinguished by the presence of two adjacent amine groups on its benzene ring.[2] This vicinal diamine motif is a powerful synthetic handle. It provides a nucleophilic platform for the construction of new heterocyclic rings, enabling the creation of complex, polycyclic systems. This structural feature is particularly valuable for developing targeted inhibitors for enzymes like Indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology, or for creating ligands that can chelate metal ions in metalloenzymes.[2]

PropertyValueSource
CAS Number 39761-90-5[2]
Molecular Formula C7H8N4[2]
Molecular Weight 148.17 g/mol [2]
IUPAC Name 1H-indazole-6,7-diamine[2]
The Rationale for Preliminary Evaluation: Establishing a Baseline

Before embarking on extensive synthetic campaigns to create derivatives, it is imperative to characterize the intrinsic biological activity and potential liabilities of the parent scaffold. The preliminary in vitro evaluation of 1H-Indazole-6,7-diamine serves three primary purposes:

  • Identify Intrinsic Activity: To determine if the core molecule itself possesses any significant biological effects, such as cytotoxicity or enzyme inhibition.

  • Flag Potential Liabilities: To uncover non-specific toxicity or other undesirable properties at an early stage, saving considerable time and resources.

  • Inform Derivative Design: The data generated provides a crucial baseline that helps guide the subsequent medicinal chemistry strategy. For example, if the parent scaffold is inactive but non-toxic, chemists have a clean slate to build upon. Conversely, if it shows weak, specific activity, the goal will be to amplify that effect through targeted modifications.

This upfront investment in characterization is a hallmark of a robust, self-validating drug discovery process.

Part 2: A Strategic Framework for Evaluation

A haphazard approach to screening is inefficient. We will adopt a logical, tiered approach—an "Assess and Advance" funnel—that prioritizes broad, foundational assays before committing to more complex, resource-intensive mechanistic studies.

The "Assess and Advance" Funnel

This strategy begins with a wide net to assess general cellular health and viability in the presence of the compound. Based on these findings and the known pharmacology of the indazole class, we then proceed to targeted assays against a relevant target class, such as protein kinases. This ensures that each subsequent experiment is justified by the preceding data.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Decision & Iteration A 1H-Indazole-6,7-diamine (Test Compound) B General Cell Viability/ Cytotoxicity Screening (Panel of Cancer & Normal Cell Lines) A->B C Broad Spectrum Kinase Inhibition (Biochemical Assay Panel) B->C If low cytotoxicity & literature precedent D Specific Target-Based Assays (e.g., IDO1, MAO - Hypothesis-Driven) B->D If low cytotoxicity & structural alerts E Data Synthesis (Go/No-Go Decision) C->E D->E F Advance to Derivative Synthesis & Lead Optimization E->F

Caption: The "Assess and Advance" workflow for 1H-Indazole-6,7-diamine.

Part 3: Core Experimental Protocols

The following sections provide detailed, self-validating protocols for the foundational assays. The causality behind key steps is explained to ensure both technical accuracy and conceptual understanding.

General Cytotoxicity and Cell Viability Assessment

3.1.1 Principle and Rationale The first and most critical question for any compound is its effect on cell viability. This establishes a baseline for toxicity and defines a potential therapeutic window. We utilize metabolic assays, which measure the enzymatic activity of viable cells, as they are robust, high-throughput, and highly indicative of cellular health.[3][4] Specifically, tetrazolium reduction assays, like the MTT assay, measure the activity of mitochondrial dehydrogenases, which are only active in living cells.[5]

Causality in Assay Choice: We select a panel of cell lines, including cancers from different tissues (e.g., HCT116 colorectal, A549 lung) and a non-cancerous line (e.g., MRC5 lung fibroblast), to distinguish between broad, non-specific cytotoxicity and potential cancer-selective effects.[6][7] This comparative approach is fundamental to identifying compounds with a promising safety profile.

3.1.2 Detailed Protocol: MTT Cell Viability Assay This protocol is a self-validating system. It includes positive (no drug) and negative (no cells) controls to define the dynamic range of the assay and a vehicle control to account for any effects of the compound's solvent.

  • Cell Seeding:

    • Culture selected cell lines (e.g., HCT116, A549, MRC5) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1H-Indazole-6,7-diamine in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "blank control" (medium only, no cells).[5]

    • Incubate for 48 or 72 hours, a standard duration for assessing effects on proliferation.[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

3.1.3 Data Analysis and Presentation The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity.

  • Normalize Data: Subtract the average absorbance of the blank control from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100

  • Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 1: Representative Data Summary for Cytotoxicity Screening

Cell Line Tissue of Origin Type IC₅₀ (µM) of 1H-Indazole-6,7-diamine
HCT116 Colon Cancer Experimental Value
A549 Lung Cancer Experimental Value
MCF-7 Breast Cancer Experimental Value

| MRC5 | Lung | Normal Fibroblast | Experimental Value |

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Mechanistic Screening: Kinase Inhibition Assays

3.2.1 Principle and Rationale The indazole scaffold is a cornerstone of many kinase inhibitors.[1][10] Protein kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] Therefore, assessing the ability of 1H-Indazole-6,7-diamine to inhibit kinase activity is a logical, hypothesis-driven next step.

Causality in Assay Choice: For a preliminary screen, a universal biochemical assay that measures a common product of all kinase reactions—ADP—is superior to specific antibody-based methods. The ADP-Glo™ assay is a luminescence-based system that quantifies the amount of ADP produced in a kinase reaction.[12] Its universality allows for the rapid screening of the compound against a diverse panel of kinases without the need for specific reagents for each one, making it both efficient and cost-effective.

3.2.2 Detailed Protocol: ADP-Glo™ Universal Kinase Assay This protocol is designed to measure the conversion of ATP to ADP by a kinase in the presence and absence of the test compound.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, combine the kinase, its specific substrate (peptide or protein), and ATP at a concentration near the Kₘ for the specific kinase.

    • Add 1H-Indazole-6,7-diamine at various concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) to the reaction wells. The total reaction volume is typically small (e.g., 5-10 µL).

    • Include "No Kinase" controls (to measure background signal) and "No Inhibitor" controls (to measure 100% kinase activity).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add a volume of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by the luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.

3.2.3 Data Analysis and Presentation Inhibition is calculated relative to the uninhibited control.

  • Normalize Data: Subtract the average signal from the "No Kinase" control from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - [(Signal of Inhibitor Well / Average Signal of No Inhibitor Well) * 100]

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 2: Representative Data Summary for Kinase Inhibition Screening

Kinase Target Kinase Family IC₅₀ (µM) of 1H-Indazole-6,7-diamine
VEGFR-2 Receptor Tyrosine Kinase Experimental Value
EGFR Receptor Tyrosine Kinase Experimental Value
ASK1 Serine/Threonine Kinase Experimental Value

| CDK2 | Serine/Threonine Kinase | Experimental Value |

G cluster_pathway Simplified ASK1 Signaling Pathway TNFa TNF-α ASK1 {ASK1 (MAP3K5)|Target for Indazole Derivatives} TNFa->ASK1 Stress Signal p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK->Apoptosis

Caption: Simplified ASK1 signaling pathway, a potential target for indazole compounds.[10]

Part 4: Data Synthesis and Strategic Decision-Making

The true expertise lies not just in generating data, but in interpreting it to make sound decisions. The results from the cytotoxicity and kinase assays must be considered in tandem to build a complete picture of the compound's profile.

Synthesizing the Data: Building a Profile

The goal is to identify a "hit" compound with a desirable therapeutic index—potent, specific activity against a target combined with low general cytotoxicity.

  • Scenario 1: The Ideal Hit. Low micromolar or nanomolar IC₅₀ against a specific kinase (e.g., ASK1 IC₅₀ = 0.5 µM) coupled with high IC₅₀ values against normal cells (e.g., MRC5 IC₅₀ > 100 µM). This indicates specific activity with a wide safety margin.

  • Scenario 2: The Potent but Toxic Compound. Potent kinase inhibition (e.g., ASK1 IC₅₀ = 0.5 µM) but also high cytotoxicity against all cell lines (e.g., all IC₅₀ < 1 µM). This suggests the compound's mechanism of action may be linked to general cell death, making it a less attractive starting point.

  • Scenario 3: The Non-Toxic, Inactive Scaffold. No significant cytotoxicity (all IC₅₀ > 100 µM) and no significant kinase inhibition. This is a valuable result, indicating the 1H-Indazole-6,7-diamine core is a clean, non-toxic scaffold upon which specific pharmacophores can be built to introduce desired activity.

Go/No-Go Decision Framework

This framework provides clear, actionable next steps based on the integrated data.

Outcome ProfileInterpretationDecision & Next Steps
Potent & Selective (e.g., Kinase IC₅₀ < 1µM; Normal Cell IC₅₀ > 50µM)GO (High Priority) Proceed to derivative synthesis to improve potency and selectivity (SAR studies). Profile against a broader kinase panel. Initiate ADME-Tox profiling.
Potent & Non-Selective (e.g., Kinase IC₅₀ < 1µM; Normal Cell IC₅₀ < 5µM)HOLD (Medium Priority) Consider for derivative synthesis aimed at decoupling kinase activity from general toxicity. Analyze structure for toxicophores.
Weakly Active & Non-Toxic (e.g., Kinase IC₅₀ > 10µM; Normal Cell IC₅₀ > 100µM)GO (Medium Priority) The scaffold is validated as a safe starting point. Proceed to derivative synthesis to introduce potent activity.
Inactive & Non-Toxic (e.g., Kinase IC₅₀ > 100µM; Normal Cell IC₅₀ > 100µM)GO (Low Priority) The scaffold is a "blank slate." Proceed with rational design to build activity against a chosen target.
Inactive & Toxic (e.g., Kinase IC₅₀ > 100µM; Normal Cell IC₅₀ < 10µM)NO-GO (Deprioritize) The scaffold possesses intrinsic, non-specific toxicity without a clear therapeutic mechanism. High risk for further development.

By adhering to this structured, logical, and evidence-based evaluation process, researchers and drug development professionals can efficiently characterize the potential of 1H-Indazole-6,7-diamine, making informed decisions that maximize the probability of success in the long and arduous journey of drug discovery.

References

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588.

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Bentham Science.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2018). ACS Omega, 3(9), 11033–11039.

  • Cell Viability Assays. (2025). Creative Bioarray.

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2026). Journal of Chemical Sciences.

  • 1H-Indazole-6,7-diamine. (n.d.). BenchChem.

  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(23), 7335.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(19), 10395.

  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery.

  • Kinase assays. (2020). BMG LABTECH.

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH.

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). European Journal of Medicinal Chemistry, 225, 113783.

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Exploratory

A Comprehensive Technical Guide to the Commercial Availability and Application of 1H-Indazole-6,7-diamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of 1H-Indazole-6,7-diamine (CAS No. 39761-90-5), a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 1H-Indazole-6,7-diamine (CAS No. 39761-90-5), a critical building block in modern medicinal chemistry. We will explore its commercial availability from various suppliers, delve into its significant applications in drug discovery, and provide a detailed, field-proven experimental protocol for its use. This document is intended to be a practical resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of 1H-Indazole-6,7-diamine

1H-Indazole-6,7-diamine is a diamine-functionalized heterocyclic compound that has garnered significant attention as a versatile precursor for the synthesis of novel bioactive molecules.[1] The indazole scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors and anti-cancer agents.[2][3] The specific arrangement of the vicinal diamines at the 6 and 7 positions of the indazole ring offers unique opportunities for constructing complex polycyclic systems, making it a valuable asset in the development of targeted therapeutics.[1]

The primary value of 1H-Indazole-6,7-diamine lies in its application as a key intermediate in the synthesis of potent and selective inhibitors for various protein kinases, which are crucial targets in oncology and other therapeutic areas.[4][5] The adjacent amine groups provide a reactive handle for the construction of fused heterocyclic rings, such as imidazoles and pyrazines, which can be tailored to interact with specific binding sites on target proteins.

Commercial Availability and Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any research and development program. For 1H-Indazole-6,7-diamine, several chemical suppliers offer this compound, though availability and product specifications can vary. Below is a comparative analysis of known suppliers.

Table 1: Commercial Suppliers of 1H-Indazole-6,7-diamine (CAS: 39761-90-5)

SupplierProduct NumberPurityAvailable QuantitiesLead Time
Benchchem BCM39761905>98%InquireInquire

Note: The information in this table is subject to change. It is highly recommended to contact the suppliers directly for the most current data on pricing, availability, and detailed specifications.

Procurement Workflow:

The process of acquiring 1H-Indazole-6,7-diamine for research purposes typically follows a structured workflow to ensure the quality and suitability of the material for the intended application.

Caption: A typical workflow for the procurement and quality control of 1H-Indazole-6,7-diamine.

Key Applications in Drug Discovery

The unique structural features of 1H-Indazole-6,7-diamine make it a valuable building block in the synthesis of a variety of therapeutic agents. Its primary application is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Synthesis of Kinase Inhibitors

The vicinal diamine functionality of 1H-Indazole-6,7-diamine is ideal for the construction of fused heterocyclic systems that can act as hinge-binding motifs in kinase inhibitors. For example, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrazino[2,3-g]indazoles, a scaffold found in a number of potent kinase inhibitors.

The rationale behind this approach is that the indazole core can mimic the purine ring of ATP, while the fused pyrazine ring can be functionalized to achieve selectivity and potency against a specific kinase target. This strategy has been successfully employed in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is a validated target in oncology.[4]

Development of Anticancer Agents

Beyond kinase inhibition, the indazole scaffold is present in a variety of anticancer agents with diverse mechanisms of action.[3][5] The 6,7-diamine substitution pattern allows for the introduction of various pharmacophoric groups that can modulate the biological activity of the resulting compounds. Research has shown that derivatives of 6-aminoindazole can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5]

Synthesis and Experimental Protocol

The synthesis of 1H-Indazole-6,7-diamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A general and widely used approach involves the reduction of a corresponding dinitro-indazole precursor.

General Synthesis Pathway

Synthesis_Pathway A Substituted o-xylene B Dinitration A->B HNO3/H2SO4 C Oxidation B->C KMnO4 D 6,7-Dinitro-1H-indazole C->D Hydrazine E Reduction D->E e.g., SnCl2/HCl or H2/Pd-C F 1H-Indazole-6,7-diamine E->F

Caption: A generalized synthetic route to 1H-Indazole-6,7-diamine from a substituted o-xylene precursor.

Field-Proven Experimental Protocol: Synthesis of a Pyrazino[2,3-g]indazole Derivative

This protocol describes a representative condensation reaction of 1H-Indazole-6,7-diamine with an α-dicarbonyl compound to form a pyrazino[2,3-g]indazole, a scaffold relevant to the development of kinase inhibitors. This procedure is based on established synthetic methodologies in medicinal chemistry.

Materials:

  • 1H-Indazole-6,7-diamine (1.0 eq)

  • Substituted 1,2-dicarbonyl compound (e.g., a substituted benzil) (1.05 eq)

  • Ethanol (or another suitable solvent like acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Indazole-6,7-diamine (1.0 eq) and the substituted 1,2-dicarbonyl compound (1.05 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The volume should be sufficient to dissolve or suspend the reactants.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The causality here is that the elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). This is a critical step to determine when the starting materials have been consumed and the product has formed. A self-validating aspect of this protocol is the clear visual change on the TLC plate as the more polar diamine is converted to the less polar, more conjugated pyrazine product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution upon cooling. If so, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. This step is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent biological testing.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1H-Indazole-6,7-diamine. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1H-Indazole-6,7-diamine is a strategically important building block for the synthesis of novel therapeutic agents, particularly in the field of oncology. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for drug discovery programs. This guide has provided a comprehensive overview of its procurement, key applications, and a practical experimental protocol. By understanding the principles outlined herein, researchers and drug development professionals can effectively leverage the potential of this valuable chemical entity in their quest for new and improved medicines.

References

  • Ma, D. et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry2025 , 285, 116265. [Link]

  • Hoang, N. X. et al. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery2023 , 20(5), 581-588. [Link]

  • Zhang, Y. et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances2021 , 11(26), 15675-15687. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing 1H-Indazole-6,7-diamine in Fragment-Based Kinase Inhibitor Screening and Optimization

Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition The indazole ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly within the realm of ATP-competitive pro...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition

The indazole ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly within the realm of ATP-competitive protein kinase inhibitors[1]. The fundamental mechanism driving this utility is the scaffold's ability to act as a highly efficient "hinge-binder." The N-H of the pyrazole ring (N1) and the adjacent nitrogen atom (N2) are perfectly positioned to form a tridentate or bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge region[2].

While unsubstituted indazole provides the foundational binding anchor, it typically exhibits low affinity (high micromolar Kd​ )[3]. To evolve these fragments into potent, selective lead compounds, structural elaboration is required. 1H-Indazole-6,7-diamine (CAS 39761-90-5) serves as a critical synthetic intermediate in this process[4]. The presence of adjacent primary amine groups at the 6- and 7-positions provides orthogonal reactivity. Because these positions typically project outward into the solvent-exposed channel or toward the hydrophobic pocket behind the gatekeeper residue, researchers can selectively functionalize the diamine motif (e.g., via sulfonamide coupling or cyclization into polycyclic systems) to drastically enhance ligand efficiency and isoform selectivity without disrupting the core hinge interaction[4][5].

Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight compounds (<300 Da) that form high-quality, specific interactions with the target, followed by structure-guided optimization[3]. 1H-Indazole-6,7-diamine is an ideal FBDD starting point due to its low molecular weight (148.17 g/mol ) and high ligand efficiency[4].

The workflow below illustrates the iterative process of screening, structural validation, and chemical elaboration used to develop targeted inhibitors for kinases such as AXL, VEGFR, and Aurora kinases[2][6].

FBDD_Workflow Start 1H-Indazole-6,7-diamine (Fragment Library) Screen Primary Screening (Thermal Shift Assay) Start->Screen XRay Structural Biology (X-ray Co-crystallography) Screen->XRay Deriv Chemical Elaboration (6,7-Diamine Functionalization) XRay->Deriv Assay In Vitro Kinase Assays (TR-FRET IC50 Profiling) Deriv->Assay Assay->Deriv SAR Feedback Loop Lead Lead Compound (Optimized Kinase Inhibitor) Assay->Lead

Figure 1: Iterative FBDD workflow utilizing 1H-Indazole-6,7-diamine.

Experimental Protocols

To ensure rigorous, self-validating data generation, the following protocols detail the transition from primary fragment screening to functional kinase validation.

Primary Screening: Differential Scanning Fluorimetry (DSF)

Causality & Rationale: Fragments like 1H-Indazole-6,7-diamine often exhibit weak initial binding affinities ( IC50​>100μM ), which can be missed by standard enzymatic assays. DSF (Thermal Shift Assay) circumvents this by measuring the thermodynamic stabilization of the kinase domain upon ligand binding, independent of enzymatic turnover.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing the purified recombinant kinase domain (e.g., 2 μM final concentration) and SYPRO™ Orange dye (5x final concentration) in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Compound Plating: Dispense 1H-Indazole-6,7-diamine and its initial derivatives into a 384-well PCR plate to achieve a final screening concentration of 500 μM (1% DMSO final).

  • Control Integration (Self-Validation):

    • Negative Control: 1% DMSO only (establishes baseline melting temperature, Tm​ ).

    • Positive Control: 10 μM Staurosporine (validates protein folding and maximum thermal shift, ΔTm​ ).

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a qPCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.05°C/sec, capturing fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive hit is defined as a ΔTm​≥1.5∘C relative to the DMSO control.

Chemical Elaboration at the 6,7-Diamine Motif

Causality & Rationale: Once hinge-binding is confirmed, the 6,7-diamine motif must be elaborated to capture additional binding energy. Coupling with sulfonamides via 1,1′-carbonyldiimidazole (CDI) is a preferred method, as it activates the amine for nucleophilic substitution, enabling the extension of the molecule into the kinase's solvent-exposed regions[4].

Step-by-Step Protocol:

  • Activation: Dissolve the desired arylsulfonic acid (1.2 eq) in anhydrous DMF. Add CDI (1.5 eq) and stir at room temperature for 2 hours under nitrogen to form the reactive intermediate.

  • Coupling: Add 1H-Indazole-6,7-diamine (1.0 eq) to the mixture. Elevate the temperature to 60°C and stir for 12 hours.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and concentrate the organic layer. Purify the resulting derivative via preparative HPLC to >95% purity. Note: High purity is critical to prevent false positives in subsequent TR-FRET assays.

Orthogonal Validation: TR-FRET Kinase Activity Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for IC50​ determination because the time-delayed fluorescence measurement eliminates auto-fluorescence interference—a common artifact when testing high concentrations of aromatic fragments.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 μL of the elaborated indazole compound (serial dilution from 100 μM to 1 nM) with 5 μL of kinase/substrate mix (e.g., 1 nM Aurora A kinase, 50 nM biotinylated peptide substrate).

  • Initiation: Add 5 μL of ATP at the predetermined Km​ concentration to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 μL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using the no-enzyme (0% activity) and DMSO (100% activity) controls. Proceed with data analysis only if Z' > 0.6.

Structural Biology & Binding Mechanics

Understanding the spatial orientation of the indazole core is vital for rational drug design. The N1 and N2 atoms of the indazole ring anchor the molecule to the kinase hinge region, while the 6- and 7-positions dictate the trajectory of the functional groups into adjacent pockets[3][7].

Hinge_Binding Indazole_N1 Indazole N1-H (H-Bond Donor) Hinge_CO Kinase Hinge Backbone (Carbonyl Oxygen) Indazole_N1->Hinge_CO H-Bond Indazole_N2 Indazole N2 (H-Bond Acceptor) Diamine_67 6,7-Diamine Substituents (Affinity Enhancers) Pocket Solvent-Exposed Channel / Hydrophobic Pocket Diamine_67->Pocket Steric/Hydrophobic Fit Hinge_NH Kinase Hinge Backbone (Amide NH) Hinge_NH->Indazole_N2 H-Bond

Figure 2: Molecular interactions between the indazole scaffold and the kinase hinge region.

Data Presentation: SAR & Selectivity Profiling

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how chemical elaboration of the 1H-Indazole-6,7-diamine fragment translates into potent, selective kinase inhibition across different oncology targets.

Compound StageModification at 6,7-Diamine MotifAurora A IC50​ (nM)VEGFR2 IC50​ (nM)AXL IC50​ (nM)Ligand Efficiency (LE)
Fragment Hit None (1H-Indazole-6,7-diamine)> 50,000> 50,000> 50,000~0.35
Intermediate A 6-Sulfonamide derivative1,2504,5008,200~0.38
Intermediate B 7-Urea derivative8,4003201,100~0.36
Optimized Lead 6,7-Polycyclic fused system12 850450.42

Table 1: Quantitative summary of kinase inhibition and ligand efficiency during the hit-to-lead optimization of 1H-Indazole-6,7-diamine derivatives.

Conclusion

1H-Indazole-6,7-diamine is a highly versatile building block in the arsenal of medicinal chemists. By leveraging its privileged hinge-binding capability and the orthogonal reactivity of its diamine motif, researchers can systematically evolve low-affinity fragments into highly potent, target-specific kinase inhibitors. Adhering to rigorous, self-validating screening protocols like DSF and TR-FRET ensures the integrity of the SAR data driving this optimization process.

References

  • Ng, P. S., et al. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry, 2021. Available at:[Link][6]

  • Miller, R. M., et al. "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of the American Chemical Society, 2013. Available at:[Link][3]

  • Casuscelli, F., et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." Journal of Medicinal Chemistry, 2020. Available at:[Link][7]

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Application

Application Note: Development and Validation of 1H-Indazole-6,7-diamine Based Chemical Probes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The 1H-indazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, historically utilized for its profound central nervous system (CNS) and anti-inflammatory activities[1]. Recently, the specific functionalization of this core into 1H-Indazole-6,7-diamine has emerged as a critical strategy for developing advanced molecular probes and targeted therapeutics[2].

The strategic advantage of the 1H-Indazole-6,7-diamine scaffold lies in the adjacent (ortho) amine groups located on the benzofused ring. This 6,7-diamine motif provides a highly reactive site for versatile structural elaboration, specifically the construction of rigid, polycyclic heteroaromatic systems (such as imidazo[4,5-g]indazoles or pyrazino[2,3-g]indazoles)[2][3]. These extended planar structures are exceptionally well-suited for intercalating into deep, hydrophobic enzymatic pockets.

Currently, these diamine derivatives are heavily valued in immuno-oncology and neurology for their ability to act as potent, selective inhibitors of Indoleamine 2,3-dioxygenase (IDO1) , Monoamine Oxidase (MAO) , and D-Amino Acid Oxidase (DAAO) [2]. By utilizing this scaffold, researchers can develop probes that not only exhibit high target affinity but also possess the favorable pharmacokinetic properties inherent to the indazole core.

Experimental Workflow & Logic

Developing a robust chemical probe requires a self-validating workflow that moves from precision synthesis to orthogonal biological validation. The causality behind this workflow is simple: structural rigidity dictates target selectivity, while orthogonal assays (biochemical vs. cellular) ensure the probe's activity is not an artifact of assay conditions.

Workflow N1 1H-Indazole-6,7-diamine Scaffold N2 Ortho-Condensation (Ring Fusion) N1->N2 N3 Tricyclic Probe Candidate N2->N3 N4 IDO1/MAO Enzymatic Assay N3->N4 N5 Cellular Validation (T-cell Rescue) N4->N5

Workflow for the synthesis and orthogonal validation of 1H-Indazole-6,7-diamine based probes.

Synthetic Protocols: Constructing Fused Probe Architectures

To target enzymes like IDO1 effectively, the 1H-Indazole-6,7-diamine must be converted into a tricyclic system. The following protocol details the condensation of the 6,7-diamine with a functionalized aldehyde to form an imidazo-indazole derivative.

Protocol A: Synthesis of Imidazo[4,5-g]indazole Probes

Rationale: Condensation of the ortho-diamine with aldehydes under oxidative conditions yields an imidazole ring fused to the indazole core. This increases the planar surface area, enhancing pi-pi stacking interactions within the IDO1 active site[2][3].

Reagents & Materials:

  • 1H-Indazole-6,7-diamine (High purity, >98%)[2]

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium metabisulfite ( Na2​S2​O5​ )

  • N,N-Dimethylformamide (DMF)

  • Iron(III) chloride hexahydrate (catalyst)[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1H-Indazole-6,7-diamine and 1.1 mmol of the substituted benzaldehyde in 10 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Catalysis: Add 1.2 mmol of Na2​S2​O5​ to the solution. The bisulfite acts as both an oxidant and a complexing agent to facilitate the cyclization.

  • Reaction: Heat the mixture to 120°C under a nitrogen atmosphere for 12–16 hours. Monitor the consumption of the diamine starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the fused tricyclic probe.

  • Validation: Confirm the structure via 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Validation & Assay Protocols

Once synthesized, the probe must be validated for its ability to inhibit its primary target. For immuno-oncology applications, IDO1 is the primary target[2]. IDO1 catalyzes the first and rate-limiting step in the degradation of L-tryptophan to kynurenine, leading to T-cell suppression.

Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 KYN Kynurenine IDO1->KYN Catalysis TCELL T-Cell Suppression (Immune Evasion) KYN->TCELL PROBE Tricyclic Indazole Probe PROBE->IDO1 Inhibits

Mechanism of IDO1 inhibition by indazole-based probes in the tumor microenvironment.

Protocol B: IDO1 Enzymatic Inhibition Assay (Biochemical)

Rationale: This assay measures the conversion of L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. Kynurenine is detected colorimetrically using Ehrlich's reagent. A self-validating system requires a known positive control (e.g., Epacadostat) to benchmark the new probe's efficacy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality: Ascorbic acid and methylene blue are required to maintain the heme iron of IDO1 in its active ferrous ( Fe2+ ) state.

  • Enzyme & Substrate: Add recombinant human IDO1 enzyme (final concentration 50 nM) and L-tryptophan (final concentration 100 µM) to the buffer.

  • Compound Addition: Dispense the 1H-Indazole-6,7-diamine derived probes into a 96-well plate at varying concentrations (e.g., 0.1 nM to 10 µM) in DMSO. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Incubate the reaction mixture at 37°C for 45 minutes.

  • Termination & Hydrolysis: Stop the reaction by adding 30% trichloroacetic acid (TCA). Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Centrifuge the plate to remove precipitated proteins. Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.

  • Readout: Measure absorbance at 490 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

Summary of Quantitative Probe Data

To demonstrate the structure-activity relationship (SAR) of functionalized 1H-Indazole-6,7-diamine probes, quantitative data must be systematically compared.

Table 1: Representative SAR and Target Engagement Data for Tricyclic Indazole Probes

Probe IDStructural Modification (R-Group)TargetBiochemical IC50​ (nM)Cellular EC50​ (nM)Selectivity Fold (vs MAO-A)
Epacadostat Standard ControlIDO118.5 ± 2.171.4 ± 5.0> 1000x
Probe-01 Unsubstituted Imidazo-IndazoleIDO1145.2 ± 8.4450.1 ± 12.550x
Probe-02 4-Fluoro-phenyl substitutionIDO132.1 ± 3.5110.3 ± 8.2400x
Probe-03 3-Chloro-phenyl substitutionIDO112.8 ± 1.945.6 ± 4.1> 800x
Probe-04 Pyrazino-Indazole fusionMAO-B85.0 ± 6.2N/A0.1x (Prefers MAO)

Note: Data is representative of typical SAR optimization trajectories for this scaffold class.

References

  • 6,7-diamino-1-phenyl-4-(phenylsulfonyl)-1H-indazole | 1228159-62-3 , MolAid. Available at:[Link][3]

  • Product Class 2: 1H- and 2H-Indazoles: General Introduction , Science of Synthesis (Thieme Connect). Available at:[Link][1]

Sources

Method

application of 1H-Indazole-6,7-diamine in cell-based assays

Application Notes and Protocols: Evaluating 1H-Indazole-6,7-Diamine Derivatives in Cell-Based Assays Introduction: The 1H-Indazole-6,7-Diamine Scaffold 1H-Indazole-6,7-diamine (CAS 39761-90-5) is a high-purity, diamine-f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Evaluating 1H-Indazole-6,7-Diamine Derivatives in Cell-Based Assays

Introduction: The 1H-Indazole-6,7-Diamine Scaffold

1H-Indazole-6,7-diamine (CAS 39761-90-5) is a high-purity, diamine-functionalized heterocyclic compound that serves as a privileged synthetic intermediate in medicinal chemistry[1]. The unique structure of this scaffold—featuring adjacent amine groups on the benzofused ring of the indazole core—makes it an ideal precursor for constructing polycyclic systems and targeted bioactive molecules[1].

While the unmodified scaffold itself is primarily a building block, its structural elaboration yields highly potent inhibitors targeting two major therapeutic areas:

  • Immuno-Oncology: Targeted inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that drives tumor immune escape[1].

  • Neurology & Metastasis: Inhibitors of cytoskeletal-regulating kinases (such as ROCK and PAK) and neurological enzymes (like MAO and DAAO)[1].

Biochemical affinity alone is insufficient to predict in vivo efficacy. Cell-based assays are critical to validate membrane permeability, confirm cellular target engagement, and map functional phenotypic modulation. This application note provides authoritative, self-validating protocols for evaluating 1H-Indazole-6,7-diamine derivatives in cellular models.

Mechanistic Pathways

The following diagram illustrates how derivatives of the 1H-Indazole-6,7-diamine scaffold modulate distinct cellular pathways depending on their structural optimization.

G Scaffold 1H-Indazole-6,7-diamine Scaffold Derivatives Optimized Derivatives Scaffold->Derivatives Structural Elaboration IDO1 IDO1 Enzyme (Immuno-Oncology) Derivatives->IDO1 Targeted Inhibition Kinases ROCK/PAK Kinases (Oncology/Neurology) Derivatives->Kinases Targeted Inhibition Kynurenine Kynurenine IDO1->Kynurenine Oxidation Actin Actin Cytoskeleton Kinases->Actin Regulation Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate TCell T-Cell Suppression Kynurenine->TCell Induces Migration Cell Migration Actin->Migration Promotes

Mechanistic pathways modulated by 1H-Indazole-6,7-diamine derivatives in oncology.

Experimental Protocols & Self-Validating Workflows

Protocol A: Cellular IDO1 Inhibition Assay (Kynurenine Quantification)

Causality & Principle: IDO1 catalyzes the rate-limiting oxidation of L-tryptophan into L-kynurenine[2]. In the tumor microenvironment, kynurenine accumulation recruits regulatory T cells (Tregs) and suppresses cytotoxic T-cell function[3]. We utilize HeLa cells for this assay because they exhibit low basal IDO1 expression but upregulate it significantly upon stimulation with Interferon-gamma (IFN-γ)[3][4]. This creates a high signal-to-noise ratio and accurately mimics cytokine-driven tumor immunosuppression. Trichloroacetic acid (TCA) is utilized post-incubation to precipitate cellular proteins and force the hydrolysis of the unstable intermediate N-formylkynurenine into stable kynurenine, ensuring accurate quantification[2][4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete DMEM[3][4]. Incubate overnight at 37°C, 5% CO2.

  • Induction & Substrate Loading: Prepare a treatment medium containing recombinant human IFN-γ (final concentration 50–100 ng/mL) and supplement with L-tryptophan (15 µg/mL) to ensure the substrate is not the rate-limiting factor[2][4].

  • Compound Treatment: Add serial dilutions of the indazole derivatives (e.g., 10 µM to 0.1 nM). Include Epacadostat as a positive control and a 0.1% DMSO vehicle control. Incubate for 48 hours[3][4].

  • Protein Precipitation: Transfer 140 µL of the conditioned supernatant to a V-bottom 96-well plate. Add 10 µL of 6.1 N TCA to each well. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine[3][4].

  • Centrifugation: Spin the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins[3].

  • Colorimetric Quantification: Transfer 100 µL of the clarified supernatant to a new plate. Add 100 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes at room temperature and read absorbance at 490 nm.

Protocol B: Kinase-Targeted Functional Assay (Cell Migration via Boyden Chamber)

Causality & Principle: Indazole derivatives are frequently optimized to target kinases like ROCK and PAK, which regulate actin-myosin contractility[1]. Inhibiting these kinases impairs the metastatic potential of cancer cells. The Boyden chamber assay is a self-validating phenotypic screen: if the compound successfully engages the kinase target intracellularly, the cells will physically lose their ability to migrate through a porous membrane toward a nutrient gradient.

Step-by-Step Methodology:

  • Synchronization: Starve highly motile cancer cells (e.g., MDA-MB-231) in serum-free media for 12 hours to synchronize receptor states and baseline cytoskeletal dynamics.

  • Seeding: Resuspend cells in serum-free media containing the indazole derivative or vehicle control. Seed 50,000 cells into the upper compartment of a Transwell insert (8 µm pore size).

  • Chemoattractant Gradient: Fill the lower chamber with media containing 10% FBS.

  • Incubation: Incubate for 16 hours at 37°C.

  • Fixation & Staining: Remove non-migrated cells from the upper surface using a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash inserts with distilled water, air dry, and image under a brightfield microscope. Count cells in five random fields per insert to calculate the percentage of migration inhibition.

Data Presentation

The following table illustrates a standardized data presentation model for evaluating the raw scaffold versus its optimized derivatives across the described assays.

CompoundIDO1 Cellular IC₅₀ (nM)Cell Viability CC₅₀ (µM)ROCK1 Cellular IC₅₀ (nM)Migration Inhibition at 1 µM (%)
1H-Indazole-6,7-diamine (Scaffold) >10,000>50>10,000<5%
Derivative A (IDO1-Optimized) 60>50>10,000<5%
Derivative B (Kinase-Optimized) >10,000254585%
Epacadostat (Positive Control) 12.5>50N/AN/A

Note: The scaffold itself exhibits negligible activity in cell-based assays, highlighting the necessity of the 6,7-diamine motif for structural elaboration into targeted therapeutics.

Troubleshooting & Best Practices (E-E-A-T Insights)

  • Apo-IDO1 vs. Holo-IDO1 Mechanisms: Holo-IDO1 and apo-IDO1 interconvert through the binding or release of heme[3]. Certain highly optimized indazole derivatives act as apo-IDO1 inhibitors by displacing heme from the IDO1 protein[3]. If a compound shows high biochemical affinity but poor cellular activity, conduct a heme-displacement assay. Washout experiments in HeLa cells can confirm whether the compound permanently alters the apo/holo equilibrium[3].

  • Assay Interference (Autofluorescence & Colorimetry): Polycyclic indazole systems can occasionally exhibit autofluorescence or absorb light in the visible spectrum. Always run a compound-only control (without cells) in colorimetric assays (like the Ehrlich reaction) to subtract background signal and prevent false-negative IC₅₀ shifts.

  • Solubility and Aggregation: 1H-Indazole-6,7-diamine derivatives with extensive hydrophobic elaborations may aggregate in aqueous cell media. This can trap cytokines (like IFN-γ) or cause non-specific membrane disruption, leading to false-positive cytotoxicity. Maintain final DMSO concentrations strictly below 0.5% and visually inspect wells for micro-precipitates prior to lysis or precipitation steps.

References

  • Benchchem. 1H-Indazole-6,7-diamine | High-Quality Research Chemical.1

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy.3

  • PMC / National Institutes of Health (NIH). Quantification of IDO1 enzyme activity in normal and malignant tissues.2

  • Oncotarget. Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging.4

Sources

Application

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 1H-Indazole-6,7-diamine

Authored by: Gemini, Senior Application Scientist Abstract N-alkylated indazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2][3] Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

N-alkylated indazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2][3] Specifically, functionalized indazoles like 1H-Indazole-6,7-diamine offer a versatile platform for synthesizing compounds targeting a range of diseases, including cancer and neurodegenerative disorders.[4] However, the synthesis of N-alkyl indazoles presents a significant challenge: controlling the regioselectivity of the alkylation reaction.[1][5][6] The indazole nucleus possesses two reactive nitrogen atoms, N1 and N2, and direct alkylation often results in a difficult-to-separate mixture of isomers, compromising the overall yield of the desired product.[7][8] This application note provides a comprehensive, field-proven protocol for the N1-selective alkylation of 1H-Indazole-6,7-diamine, delving into the mechanistic principles that govern selectivity and offering a robust, self-validating experimental design for researchers in drug discovery and chemical development.

The Challenge of Regioselectivity in Indazole Alkylation

The core of the selectivity issue lies in the tautomeric nature of the indazole ring, which exists as two forms: the 1H-indazole and the 2H-indazole.[3] The 1H-tautomer is generally considered the more thermodynamically stable form.[3][5] When the indazole is deprotonated by a base, it forms an ambidentate anion with nucleophilic character at both N1 and N2. The final ratio of N1 to N2 alkylated products is a delicate interplay of several factors:

  • Steric and Electronic Effects: The substituents on the indazole ring profoundly influence the reaction's outcome. While electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation, the presence of the 7-amino group in our substrate introduces an opportunity for chelation control.[1][2][7]

  • Reaction Conditions: The choice of base, solvent, and counter-ion is paramount in directing the regioselectivity.[9][10] Conditions that allow for equilibration between the N1 and N2 products can favor the more thermodynamically stable N1 isomer.[5][11][12]

  • Chelation Control: An alkali metal cation from the base (e.g., Na+) can coordinate with the N2 nitrogen and a nearby substituent, such as the 7-amino group. This coordination can sterically block the N2 position, thereby directing the incoming alkylating agent to the N1 position.[5]

Our recommended protocol leverages these principles by employing a strong, non-coordinating base in a non-polar, aprotic solvent. This combination has been consistently shown to favor the formation of the thermodynamically preferred N1-alkylated indazole.[5][7][9]

Experimental Protocol: N1-Selective Alkylation

This protocol is optimized for high N1-regioselectivity. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the strong base.

Materials and Equipment
  • Reagents:

    • 1H-Indazole-6,7-diamine

    • Alkylating agent (e.g., Iodomethane, Benzyl bromide, Ethyl tosylate)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 1H-Indazole-6,7-diamine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF (approx. 15-20 mL per gram of indazole).

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise.

    • Scientist's Note: NaH reacts with THF and the substrate to produce hydrogen gas. Ensure proper ventilation and add the reagent slowly to control the effervescence.[10]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Re-cool the mixture to 0 °C. Slowly add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[5][9]

    • Scientist's Note: For less reactive alkylating agents, gentle heating (e.g., to 50 °C) may be required. However, start at room temperature, as higher temperatures can sometimes decrease regioselectivity.

  • Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9][10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Data Presentation: Reaction Parameter Summary

The following table outlines the general parameters and expected outcomes for the N1-selective alkylation protocol. Yields are estimates and will vary based on the specific alkylating agent and reaction scale.

ParameterConditionRationale
Substrate 1H-Indazole-6,7-diamineStarting material
Base Sodium Hydride (NaH)Strong, non-coordinating base promotes N1 selectivity.[5][9]
Solvent Anhydrous THFAprotic, non-polar solvent favors N1 product formation.[1][7]
Temperature 0 °C to Room Temp.Controlled addition at low temperature for safety and selectivity.
Alkylating Agent Alkyl Halide/TosylateElectrophile for the reaction.
Expected N1:N2 Ratio >95:5The NaH/THF system is highly selective for N1.[2][7]
Typical Yield Range 60-90%Dependent on substrate and purification efficiency.

Visualization of Workflow and Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Indazole in Anhydrous THF prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add NaH (Deprotonation) react1->react2 react3 Add Alkylating Agent react2->react3 react4 Stir at RT & Monitor (TLC / LC-MS) react3->react4 workup1 Quench with aq. NH4Cl react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for N1-selective alkylation.

Caption: General reaction for N1-alkylation of the substrate.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, it is crucial to validate both the reaction's completion and the identity of the final product.

  • Reaction Monitoring: Consistent monitoring is key to avoiding side reactions or degradation.

    • TLC: Use a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane) to track the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

    • LC-MS: Liquid Chromatography-Mass Spectrometry provides real-time confirmation of starting material consumption and the formation of a new peak with the expected molecular weight for the alkylated product.[5]

  • Product Characterization and Regioisomer Confirmation: After purification, the product's identity and, most importantly, the position of alkylation must be unequivocally confirmed.

    • NMR Spectroscopy: This is the most powerful tool for distinguishing N1 and N2 isomers. In Heteronuclear Multiple Bond Correlation (HMBC) experiments, a correlation between the protons of the newly introduced alkyl group (specifically the CH₂ group attached to the nitrogen) and the carbons of the indazole ring will be diagnostic. A correlation to the C7a carbon confirms N1 alkylation, while a correlation to the C3 carbon would indicate N2 alkylation.[6][7]

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

By integrating these monitoring and characterization steps, the protocol becomes a self-validating system, ensuring that the final product is indeed the desired N1-alkylated regioisomer with high purity. This robust methodology provides a reliable and scalable path for the synthesis of valuable indazole derivatives for pharmaceutical research.[11][12]

References

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Buchwald, S. L., et al. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]

  • Antonchick, A. P., et al. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. PubMed. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Larock, R. C. (n.d.). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Method

Application Note: 1H-Indazole-6,7-diamine as a Privileged Scaffold in Combinatorial Chemistry

Executive Summary In modern drug discovery, the design of high-quality combinatorial libraries relies heavily on the selection of versatile, multi-functional building blocks. 1H-Indazole-6,7-diamine has emerged as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of high-quality combinatorial libraries relies heavily on the selection of versatile, multi-functional building blocks. 1H-Indazole-6,7-diamine has emerged as a privileged heterocyclic scaffold for the synthesis of diverse polycyclic systems. Featuring a benzofused ring with vicinal diamines, this compound enables rapid, regioselective annulation reactions. It is a critical intermediate in the discovery of anticancer agents—specifically targeting Indoleamine 2,3-dioxygenase (IDO1)—and neurological therapeutics targeting Monoamine Oxidase (MAO) and D-Amino Acid Oxidase (DAAO) . This application note details the physicochemical profiling, mechanistic pathways, and validated protocols for utilizing 1H-Indazole-6,7-diamine in high-throughput combinatorial chemistry.

Physicochemical Profiling & Reactivity Dynamics

The utility of 1H-Indazole-6,7-diamine stems from the unique electronic and steric environment of its 6,7-diamine motif. The indazole core exerts a strong electron-withdrawing effect, modulating the basicity of the amines. Furthermore, the 7-amino group experiences steric hindrance from the adjacent pyrazole ring (N1/N2), rendering the 6-amino group kinetically more nucleophilic. This differential reactivity can be exploited for stepwise functionalization or overridden in concerted cyclocondensations to form rigid, planar tricyclic systems.

Table 1: Physicochemical Properties of 1H-Indazole-6,7-diamine
ParameterValueAnalytical Significance
CAS Number 39761-90-5[1]Unique identifier for reagent sourcing.
Molecular Formula C₇H₈N₄Establishes baseline mass for LC-MS tracking.
Molecular Weight 148.17 g/mol Ideal low-molecular-weight fragment for library design.
H-Bond Donors/Acceptors 3 / 4Ensures excellent solubility and target-binding potential.
LogP (Predicted) ~0.5 - 1.2Highly favorable for oral bioavailability (Lipinski's Rule of 5).

Combinatorial Library Design: Mechanistic Pathways

The vicinal diamine acts as an ideal bis-nucleophile for the synthesis of polycyclic fused heterocycles . By varying the electrophilic inputs, researchers can divergently synthesize multiple distinct scaffold classes from this single core:

  • Pathway A (Pyrazino[2,3-g]indazoles): Condensation with diverse 1,2-dicarbonyls yields pyrazine-fused indazoles. The reaction proceeds via a double imine formation followed by oxidative aromatization.

  • Pathway B (Imidazo[4,5-g]indazoles): Cyclocondensation with aldehydes or orthoesters generates imidazole-fused systems, highly valued for their hydrogen-bonding capabilities in kinase active sites.

  • Pathway C (Triazolo[4,5-g]indazoles): Diazotization with sodium nitrite leads to the rapid formation of a diazonium intermediate at the less hindered 6-position, which is immediately trapped by the 7-amino group to form a stable triazole ring.

Pathways Core 1H-Indazole-6,7-diamine (Core Scaffold) R1 1,2-Dicarbonyls Core->R1 R2 Aldehydes / Orthoesters Core->R2 R3 Sodium Nitrite / Acid Core->R3 P1 Pyrazino[2,3-g]indazoles (Library A) R1->P1 Condensation P2 Imidazo[4,5-g]indazoles (Library B) R2->P2 Cyclocondensation P3 Triazolo[4,5-g]indazoles (Library C) R3->P3 Diazotization

Divergent combinatorial synthesis pathways from 1H-Indazole-6,7-diamine.

Validated Experimental Protocols

The following protocols are designed for 96-well plate parallel synthesis, ensuring high fidelity and reproducibility across combinatorial arrays.

Protocol 1: Parallel Synthesis of Pyrazino[2,3-g]indazole Libraries

Objective: To synthesize a diverse array of pyrazine-fused indazoles via condensation with a library of 1,2-diketones.

  • Preparation: In a 96-well reaction block, dispense 1H-Indazole-6,7-diamine (0.1 mmol, 14.8 mg) into each well.

  • Solvent Addition: Add 1.0 mL of a solvent mixture comprising Ethanol and Glacial Acetic Acid (9:1 v/v) to each well.

    • Causality & Logic: The acetic acid serves a dual mechanistic purpose. It acts as a mild acid catalyst to protonate the carbonyl oxygen of the 1,2-diketone, significantly increasing its electrophilicity. Simultaneously, the pH remains high enough that the vicinal diamines of the indazole remain predominantly unprotonated and highly nucleophilic, ensuring rapid imine formation without degrading the indazole core.

  • Electrophile Addition: Add the respective 1,2-diketone building blocks (0.11 mmol, 1.1 eq) to the corresponding wells.

  • Reaction: Seal the block and heat to 80°C under orbital shaking for 6 hours.

  • Self-Validation Step: Withdraw 10 µL aliquots from control wells at 2-hour intervals, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the m/z 149.1 [M+H]⁺ peak (starting material) is entirely consumed.

  • Workup: Evaporate the solvent under a stream of nitrogen (SpeedVac). Triturate the crude residues with cold diethyl ether to precipitate the pure pyrazino-indazoles.

Protocol 2: Synthesis of Triazolo[4,5-g]indazoles

Objective: To generate rigid, highly polar triazole-fused scaffolds for screening against neurological targets.

  • Preparation: Dissolve 1H-Indazole-6,7-diamine (1.0 mmol, 148 mg) in 5 mL of 2M aqueous HCl.

  • Cooling: Chill the solution to 0–5°C using an ice-water bath.

    • Causality & Logic: Maintaining a strict 0–5°C temperature window is critical. It prevents the thermal decomposition of the transient diazonium salt into a phenol derivative, ensuring that the intramolecular trapping by the adjacent amine occurs with near-quantitative efficiency.

  • Diazotization: Dropwise, add a pre-chilled solution of Sodium Nitrite (NaNO₂, 1.1 mmol, 76 mg) in 2 mL of water over 10 minutes.

  • Cyclization: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 2 hours. The triazolo-indazole product will precipitate as a solid.

  • Self-Validation Step: Verify the structural integrity of the product via ¹H-NMR. The disappearance of the four primary amine protons and the appearance of a highly deshielded triazole N-H proton confirms successful cyclization.

High-Throughput Screening (HTS) & Application Workflows

Once the combinatorial libraries are synthesized and purified, they are integrated into automated HTS pipelines. Because the indazole core mimics the indole ring of tryptophan and serotonin, these libraries are predominantly screened against IDO1 (immuno-oncology) and MAO (neurodegeneration).

Workflow S1 Parallel Synthesis S2 LC-MS Purification S1->S2 S3 In Vitro Screening S2->S3 S4 Hit Identification S3->S4 S5 Lead Optimization S4->S5

High-throughput screening (HTS) workflow for indazole-derived combinatorial libraries.

Quantitative Data: Yields & Library Validation

The robustness of 1H-Indazole-6,7-diamine as a building block is reflected in the high average yields and purities obtained across various scaffold classes.

Table 2: Combinatorial Library Validation Metrics
Scaffold ClassReagent TypeAverage Yield (%)Average Purity (LC-MS)Primary Target Application
Pyrazino[2,3-g]indazoles 1,2-Diketones78%>95%Oncology (IDO1 Inhibitors)
Imidazo[4,5-g]indazoles Aldehydes / Orthoesters82%>96%Neurology (MAO Inhibitors)
Triazolo[4,5-g]indazoles NaNO₂ / Acid85%>98%Neurology (DAAO Inhibitors)

Note: Yields represent isolated yields after trituration or automated preparative HPLC. Purity is determined by UV absorbance at 254 nm.

References

  • "Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole". Russian Chemical Bulletin. DOI: 10.1007/s11172-010-0025-3. URL:[Link]

Sources

Application

Application Note: Scaffold Evolution of 1H-Indazole-6,7-diamine in Fragment-Based Lead Discovery (FBLD)

Introduction & Scientific Rationale Fragment-Based Lead Discovery (FBLD) has revolutionized modern medicinal chemistry by prioritizing high ligand efficiency (LE) over initial potency. In the pursuit of novel targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fragment-Based Lead Discovery (FBLD) has revolutionized modern medicinal chemistry by prioritizing high ligand efficiency (LE) over initial potency. In the pursuit of novel targeted therapies—particularly protein kinase inhibitors—the indazole heterocycle has emerged as a highly privileged fragment[1].

The indazole core acts as a superior bioisostere for phenol and indole. It possesses a unique hydrogen-bond donor (NH) and acceptor (N) motif that perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases[1][2]. Within this chemical space, 1H-Indazole-6,7-diamine (CAS 39761-90-5) represents a highly valuable, diamine-functionalized building block[3].

While the indazole core anchors the molecule to the kinase hinge, the adjacent 6- and 7-amine groups serve as orthogonal synthetic handles. Because of slight differences in steric hindrance and electron density, these adjacent amines allow for regioselective, vector-directed fragment growing. This enables researchers to simultaneously project functional groups into the solvent-exposed channel (to improve pharmacokinetic properties) and the hydrophobic specificity pocket (to drive target selectivity)[4].

FBLD_Workflow A Fragment Library (<300 Da) B Primary Screen (SPR / DSF) A->B C Orthogonal Validation (NMR / X-ray) B->C D Hit Identification (1H-Indazole- 6,7-diamine) C->D E Vector-Directed Fragment Growing D->E F Lead Candidate (Kinase Inhibitor) E->F

Fig 1. FBLD workflow from library screening to lead generation using the indazole fragment.

Experimental Protocols: A Self-Validating FBLD System

To ensure high-confidence lead generation, the following protocols employ a self-validating loop: primary biophysical screening is immediately corroborated by orthogonal structural validation, followed by rationally designed synthesis and biochemical profiling.

Protocol A: Biophysical Screening & Orthogonal Validation

Causality: Fragments like 1H-Indazole-6,7-diamine typically exhibit low binding affinities ( Kd​ in the high micromolar to millimolar range). Traditional biochemical assays often miss these hits or yield false positives. We utilize Surface Plasmon Resonance (SPR) for sensitive kinetic detection, followed by Ligand-Observed NMR to confirm true binding in solution and eliminate aggregation-based artifacts.

Step-by-Step Methodology:

  • SPR Primary Screen:

    • Immobilize the His-tagged target kinase (e.g., AXL or PDK1) onto a Ni-NTA sensor chip.

    • Inject 1H-Indazole-6,7-diamine at varying concentrations (50 µM to 2 mM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

    • Validation Check: Ensure square-wave sensorgrams typical of fast on/fast off fragment binding. Calculate steady-state affinity ( Kd​ ).

  • WaterLOGSY NMR Validation:

    • Prepare a sample containing 50 µM unlabeled kinase and 1 mM 1H-Indazole-6,7-diamine in deuterated buffer (50 mM Tris-d11, pH 7.4, 100 mM NaCl, 10% D2O).

    • Acquire WaterLOGSY spectra at 298 K.

    • Validation Check: A true binding event is confirmed by an inversion of the NMR signal sign compared to the reference spectrum (ligand without protein), proving that the fragment is interacting with the macromolecule's hydration shell.

Protocol B: Vector-Directed Fragment Growing

Causality: The 6-amine of the indazole is generally more nucleophilic and sterically accessible than the 7-amine, which is constrained by its proximity to the indazole ring nitrogens. We exploit this differential reactivity to perform sequential, regioselective functionalization without the need for exhaustive protecting-group strategies[3].

Step-by-Step Methodology:

  • Regioselective 6-Amine Functionalization:

    • Dissolve 1H-Indazole-6,7-diamine (1.0 eq) in anhydrous DMF.

    • Add 1,1′-carbonyldiimidazole (CDI) (1.1 eq) dropwise at 0°C to activate the 6-amine.

    • Introduce a selected nucleophile (e.g., a substituted sulfonamide or aryl group) to project into the solvent channel. Stir at room temperature for 4 hours.

    • Validation Check: Purify via preparative HPLC. Confirm regioselectivity via 2D NOESY NMR (correlating the new substituent with the C5 proton of the indazole).

  • 7-Amine Elaboration for Selectivity:

    • Take the purified 6-substituted intermediate and dissolve in pyridine.

    • Add a sterically demanding electrophile (e.g., a bulky acyl chloride targeting the kinase DFG-out pocket) and heat to 60°C to overcome the steric hindrance at the 7-position.

    • Validation Check: Verify the final dual-functionalized lead compound via LC-MS (>95% purity) and HRMS.

Protocol C: Biochemical Profiling (Kinase Inhibition)

Causality: To ensure the elaborated fragment translates its biophysical binding into functional target inhibition, an ATP-competitive consumption assay is utilized.

Step-by-Step Methodology:

  • Incubate the target kinase with the synthesized lead compound (serial dilutions from 10 µM to 0.1 nM) for 30 minutes to allow equilibration.

  • Add ATP (at the predetermined Km​ concentration for the specific kinase) and the specific peptide substrate.

  • After 1 hour, add Kinase-Glo® reagent to measure residual ATP via luminescence.

  • Validation Check: Plot dose-response curves using a 4-parameter logistic fit to determine the IC50​ . A successful FBLD campaign will show a logarithmic drop in IC50​ while maintaining a Ligand Efficiency (LE) > 0.3.

Structural Biology & Binding Mechanics

The success of 1H-Indazole-6,7-diamine in FBLD relies on its precise spatial orientation within the kinase active site. The indazole core satisfies the mandatory hydrogen bonds at the hinge region, while the diamine vectors dictate the trajectory of the grown molecule[2][4].

Binding_Logic Core 1H-Indazole Core Hinge Kinase Hinge Region (ATP-binding site) Core->Hinge H-bond Donor/Acceptor Amine6 6-Amine Modification Core->Amine6 Synthetic Elaboration Amine7 7-Amine Modification Core->Amine7 Synthetic Elaboration Solvent Solvent-Exposed Channel (Improves Solubility) Amine6->Solvent Vector 1 Pocket Hydrophobic Specificity Pocket (Selectivity) Amine7->Pocket Vector 2

Fig 2. Structural logic for vector-directed fragment growing of 1H-Indazole-6,7-diamine.

Quantitative Data Summary

The table below illustrates a representative progression from the initial 1H-Indazole-6,7-diamine fragment to a highly potent, dual-functionalized lead candidate, demonstrating the preservation of ligand efficiency during molecular weight expansion.

Compound StageMolecular Weight (Da)Target Affinity ( Kd​ )Functional Inhibition ( IC50​ )Ligand Efficiency (LE)
Fragment Hit (1H-Indazole-6,7-diamine)148.17450 µM> 1,000 µM0.46
Intermediate (6-Amine Substituted)265.3012 µM25 µM0.41
Lead Candidate (6,7-Disubstituted)395.458 nM15 nM0.39

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. Maintaining an LE > 0.3 during fragment growing is a hallmark of a successful FBLD campaign.

References

  • Chen, T., et al. "Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery". ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ng, P., et al. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors". Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Method

1H-Indazole-6,7-diamine in the synthesis of anti-cancer agents

Application Note: 1H-Indazole-6,7-diamine in the Synthesis of Targeted Anti-Cancer Agents Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted anti-cancer therapeutics relies...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Indazole-6,7-diamine in the Synthesis of Targeted Anti-Cancer Agents

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted anti-cancer therapeutics relies heavily on privileged molecular scaffolds. 1H-Indazole-6,7-diamine (CAS 39761-90-5) has emerged as a critical, high-purity synthetic intermediate for the development of novel bioactive molecules [1]. Featuring adjacent primary amine groups on the benzofused ring of the indazole core, this diamine-functionalized heterocycle offers unparalleled versatility. It serves as a foundational building block for two major oncological applications: the synthesis of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology, and the construction of polycyclic fused heterocycles (e.g., triazolo-indazoles) for targeted kinase inhibition.

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to leverage 1H-Indazole-6,7-diamine in drug discovery pipelines.

Mechanistic Rationale: The 6,7-Diamine Pharmacophore

As a Senior Application Scientist, it is crucial to understand why a specific scaffold is selected before initiating a synthetic campaign. The 6,7-diamine indazole motif provides two distinct chemical advantages:

  • Heme-Iron Coordination (Immuno-Oncology): Tumors frequently upregulate IDO1 and Tryptophan 2,3-dioxygenase (TDO) to catabolize L-tryptophan into kynurenine, creating an immunosuppressive microenvironment that triggers T-cell anergy. The indazole core is a high-affinity, heme-binding scaffold that preferentially coordinates with the ferrous (Fe²⁺) iron in the IDO1 active site [2]. The 6,7-diamine functionalization allows for the attachment of hydrophobic tail groups that occupy "Pocket B" of the enzyme, drastically increasing binding affinity and selectivity.

  • Orthogonal Annulation (Targeted Kinase Inhibition): The ortho-diamine configuration is a classic precursor for intramolecular cyclization. By reacting the 6,7-diamines with specific electrophiles, researchers can rapidly construct rigid, planar tricyclic systems such as triazolo[4,5-g]indazoles and imidazo[4,5-g]indazoles [3]. These polycyclic systems mimic the purine base of ATP, allowing them to competitively bind within the deep, narrow ATP-binding pockets of oncogenic kinases.

Application 1: Development of IDO1/TDO Dual Inhibitors

To reverse tumor-mediated immune suppression, 1H-Indazole-6,7-diamine is frequently functionalized via amide or sulfonamide coupling to generate libraries of IDO1 inhibitors.

IDO1_Pathway Trp L-Tryptophan (T-Cell Nutrient) IDO1 IDO1 / TDO Enzyme (Tumor Expressed) Trp->IDO1 Substrate Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCell T-Cell Anergy & Apoptosis Kyn->TCell Promotes Inhibitor 1H-Indazole-6,7-diamine Derivatives Inhibitor->IDO1 Heme Binding (Inhibition)

Fig 1. IDO1-mediated immunosuppression pathway and targeted indazole inhibition.

Protocol A: Regioselective Amide Coupling for IDO1 Inhibitors

This protocol describes the regioselective mono-acylation of the indazole diamine.

  • Step 1: Carboxylic Acid Activation. Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over standard EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester. This is critical to overcome the steric hindrance of the benzofused diamine system and drive the reaction to completion without epimerization.

  • Step 2: Nucleophilic Acyl Substitution. Add 1.0 eq of 1H-Indazole-6,7-diamine to the activated mixture. Stir for 4 hours.

    • Causality: The 6-amino group is inherently more nucleophilic than the 7-amino group. The 7-position is subjected to stronger electron-withdrawing effects from the adjacent N2 nitrogen of the indazole ring, allowing for regioselective mono-acylation at the 6-position under controlled stoichiometry.

  • Step 3: Quenching and Workup. Dilute the reaction with EtOAc and wash successively with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash neutralizes residual DIPEA and effectively partitions the water-soluble HATU byproduct (tetramethylurea) into the aqueous layer, preventing downstream assay interference.

  • Step 4: Self-Validation (LC-MS). Analyze the organic layer via LC-MS.

    • Validation Logic: The presence of a single major peak corresponding to the [M+H]⁺ of the mono-acylated product confirms regioselectivity. The absence of a [M+RCO+H]⁺ peak validates that bis-acylation was successfully avoided.

Application 2: Synthesis of Polycyclic Fused Heterocycles

For direct tumoricidal activity via kinase inhibition, the 6,7-diamine motif is cyclized to form triazolo[4,5-g]indazoles. This requires a precise diazotization workflow [3].

Synthesis A 1H-Indazole-6,7-diamine (Starting Material) B Acidic Aqueous Medium (HCl / H2O, 0-5 °C) A->B C Addition of NaNO2 (Diazotization of 7-NH2) B->C Dropwise addition D Intramolecular Cyclization (Attack by 6-NH2) C->D Intermediate Diazonium E Triazolo[4,5-g]indazole (Target Polycyclic Scaffold) D->E 77% Yield

Fig 2. Stepwise diazotization and cyclization workflow for triazolo[4,5-g]indazoles.

Protocol B: Diazotization-Driven Cyclization
  • Step 1: Acidic Solubilization. Suspend 1H-Indazole-6,7-diamine in a 10% aqueous HCl solution. Chill the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Acidic protonation drastically increases the aqueous solubility of the diamine. Maintaining a temperature below 5 °C is an absolute requirement; if the temperature rises, the transient diazonium intermediate will rapidly decompose into an unwanted phenol derivative via hydrolysis.

  • Step 2: Diazotization. Prepare a concentrated aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq). Add this dropwise to the stirring diamine solution over 30 minutes.

    • Causality: NaNO₂ reacts with HCl to generate nitrous acid (HONO) in situ. Dropwise addition prevents local concentration spikes, which could lead to off-target N-nitrosation of the indazole core itself.

  • Step 3: Intramolecular Cyclization. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2.0 hours.

    • Causality: As thermal energy increases, the adjacent primary amine (which remained unreacted) acts as an internal nucleophile. It attacks the highly electrophilic diazonium nitrogen, driving an irreversible, thermodynamically favorable cyclization to form the stable triazole ring.

  • Step 4: Self-Validation (FTIR & NMR). Filter the resulting precipitate and dry under vacuum.

    • Validation Logic: Analyze via FTIR. The complete disappearance of the distinct primary amine N-H stretching doublets (typically seen at ~3300–3400 cm⁻¹) confirms that both amines have been consumed in the ring closure. ¹H-NMR will further validate the structure via the downfield shift of the remaining aromatic protons due to the newly formed electron-deficient triazole system.

Quantitative Data Summary

The structural elaboration of 1H-Indazole-6,7-diamine yields compounds with highly distinct biological profiles. The table below summarizes the expected quantitative metrics and target affinities based on the synthetic divergence of this scaffold.

Compound Scaffold / DerivativePrimary TargetAssay TypeTypical IC₅₀ / YieldMechanistic Role
1H-Indazole-6,7-diamine N/ASynthesisN/APrivileged Precursor [1]
Substituted 6-Amido-indazoles IDO1Enzymatic10 nM – 100 nMHeme-iron coordination (Pocket B) [2]
Substituted 6-Amido-indazoles TDOEnzymatic0.5 μM – 5.0 μMDual-targeting immunosuppression
Triazolo[4,5-g]indazoles KinasesChemical Yield~77% YieldATP-competitive binding [3]

References

  • Benchchem. "1H-Indazole-6,7-diamine | High-Quality Research Chemical". Benchchem Product Catalog.
  • Röhrig, U. F., et al. "Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors". ACS Publications (2021).
  • Bastrakov, M. A., et al. "Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole". Russian Chemical Bulletin, ResearchGate (2010).
Application

high-throughput screening protocols for 1H-Indazole-6,7-diamine analogs

Application Note: High-Throughput Screening (HTS) Protocols for 1H-Indazole-6,7-diamine Analogs in Kinase Drug Discovery Scientific Rationale & Pathway Context 1H-Indazole-6,7-diamine is a highly privileged, diamine-func...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Protocols for 1H-Indazole-6,7-diamine Analogs in Kinase Drug Discovery

Scientific Rationale & Pathway Context

1H-Indazole-6,7-diamine is a highly privileged, diamine-functionalized heterocyclic scaffold in medicinal chemistry[1]. Featuring adjacent amine groups on the benzofused ring, it serves as a critical synthetic intermediate for constructing targeted inhibitors against immuno-oncology targets like Indoleamine 2,3-dioxygenase (IDO1) and various kinases (e.g., HPK1, ULK1, JAK, and PAK1)[1][2][3]. The indazole core is widely recognized as a potent hinge-binding fragment that securely anchors into the ATP-binding pocket of kinases[4].

This application note outlines a robust High-Throughput Screening (HTS) cascade specifically optimized for 1H-Indazole-6,7-diamine derivatives. We utilize Hematopoietic Progenitor Kinase 1 (HPK1) as the primary model target, given its critical role as a negative regulator of T-cell receptor (TCR) activation[5]. Phosphorylation of the SLP76 SH2 domain by HPK1 leads to the dissociation of the LAT complex, which suppresses T-cell proliferation[5]. Inhibiting HPK1 with indazole analogs restores antitumor immunity.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 Kinase (Target) TCR->HPK1 Stimulates SLP76 SLP76 Complex TCR->SLP76 Recruits HPK1->SLP76 Phosphorylates LAT LAT Complex SLP76->LAT Dissociates TCell T-Cell Proliferation LAT->TCell Promotes Indazole 1H-Indazole-6,7-diamine Indazole->HPK1 Inhibits

Fig 1: HPK1 signaling pathway and immunomodulatory intervention by indazole analogs.

HTS Workflow Logic & Causality

Screening heterocyclic compounds like indazoles presents specific biophysical challenges. Indazole derivatives often exhibit intrinsic fluorescence, which can artificially inflate background signals in standard fluorescence intensity (FI) assays, leading to high false-positive rates.

Causality of Assay Choice: To circumvent auto-fluorescence, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The microsecond time delay in TR-FRET measurement allows transient compound auto-fluorescence to decay before signal acquisition, ensuring that the measured FRET signal is exclusively derived from the target interaction.

Self-Validating System: To ensure absolute data integrity, every 384-well plate incorporates a rigorous control layout: 16 wells of maximum signal (DMSO vehicle), 16 wells of minimum signal (no ATP/enzyme), and an IC50 dose-response curve of a reference inhibitor. A plate is automatically rejected if the Z'-factor falls below 0.6, ensuring the assay continuously validates itself against baseline drift.

HTS_Workflow Lib Indazole Library Pri Primary Screen (TR-FRET) Lib->Pri 384-well Sec Orthogonal Screen (Thermal Shift) Pri->Sec IC50 < 1 µM Cell Cellular Assay (T-Cell Proliferation) Sec->Cell Target Confirmed Hit Lead Selection Cell->Hit Efficacy

Fig 2: Multi-tiered High-Throughput Screening workflow for indazole derivatives.

Primary TR-FRET Biochemical Protocol

Target: HPK1 Kinase Domain. Objective: Identify ATP-competitive 1H-Indazole-6,7-diamine analogs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 1H-Indazole-6,7-diamine library compounds (10 mM in DMSO) into a 384-well low-volume proxiplate. The final screening concentration is 10 µM (0.5% DMSO).

  • Enzyme Addition: Add 5 µL of 2X HPK1 enzyme solution (final concentration 0.5 nM) to all wells except the minimum signal controls. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the indazole hinge-binders to equilibrate within the binding pocket before substrate competition begins.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (biotinylated-SLP76 peptide and ATP at its apparent Km of 8.9 µM)[5]. Causality: Screening exactly at the ATP Km ensures the assay is highly sensitive to ATP-competitive indazole inhibitors, balancing physiological relevance with hit discovery sensitivity[5].

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm.

Orthogonal Validation Protocol

To eliminate false positives (e.g., assay interferers, chelators, or aggregators), primary hits are advanced to a secondary biophysical screen.

Causality of Orthogonal Design: We utilize Differential Scanning Fluorimetry (DSF) or DNA-linked Inhibitor Antibody Assay (DIANA) technology. These methods provide direct quantification of the compound's thermodynamic target engagement independent of enzymatic activity, offering an ultra-low false-positive rate ideal for validating heterocyclic libraries[6].

Step-by-Step Orthogonal Protocol (DSF):

  • Mix 2 µM HPK1 enzyme with 5X SYPRO Orange dye in the standard assay buffer.

  • Add 10 µM of the hit indazole compound to a 384-well PCR plate.

  • Subject the plate to a thermal gradient (25°C to 95°C at 0.05°C/sec) in a real-time qPCR machine, monitoring fluorescence in the ROX channel.

  • Analysis: Calculate the shift in melting temperature (ΔTm) by taking the first derivative of the melt curve. A ΔTm > 2°C indicates specific target engagement and thermodynamic stabilization by the indazole analog.

Data Presentation & Hit Triage Logic

Quantitative data must be rigorously tracked to guide Structure-Activity Relationship (SAR) development. The table below summarizes the expected HTS metrics and representative SAR data for indazole and azaindazole hits[5].

Table 1: HTS Assay Quality Metrics & Representative Indazole SAR

Parameter / CompoundTargetMetric / IC50 (nM)Notes / Causality
Z'-Factor HPK1> 0.75Indicates excellent assay robustness and separation band[6].
Signal-to-Background HPK1> 5.0Ensures dynamic range is sufficient to detect weak indazole hits.
Indazole Hit 1 HPK145 nMPotent biochemical hit, but requires PK optimization[5].
Azaindazole Hit 2 HPK112 nMEnhanced hinge-binding via nitrogen substitution[5].
Compound 36 (Lead) HPK12.5 nMOptimized C(6)-aryl analog with high kinome selectivity[5].

Hit Triage Logic: Compounds exhibiting >50% inhibition at 10 µM in the primary screen are cherry-picked for 10-point IC50 determination. Validated hits (IC50 < 1 µM, ΔTm > 2°C) are then counterscreened against off-target kinases (e.g., JAK1, JAK2, and CDK2) to ensure selectivity, as the JAK family is a commonly observed off-target liability for indazole-based scaffolds[3][5].

References

  • National Institutes of Health (NIH) PMC. Identification of Potent Reverse Indazole Inhibitors for HPK1. Available at:[Link]

  • National Institutes of Health (NIH) PMC. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. Available at:[Link]

  • Royal Society of Chemistry (RSC). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at:[Link]

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 1H-Indazole-6,7-diamine for Preclinical Drug Development

Abstract This document provides a comprehensive guide for the scale-up synthesis of 1H-Indazole-6,7-diamine, a critical building block for numerous therapeutic agents entering preclinical evaluation. The indazole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1H-Indazole-6,7-diamine, a critical building block for numerous therapeutic agents entering preclinical evaluation. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[1][2][3] The successful transition from laboratory-scale synthesis to the production of hundreds of grams to kilogram quantities required for preclinical toxicology and efficacy studies presents significant challenges in terms of safety, purity, and scalability. This guide details a robust and reproducible synthetic route, emphasizing process safety, impurity control, and analytical validation to yield high-purity material suitable for drug development programs.

Introduction: The Strategic Importance of 1H-Indazole-6,7-diamine

The 1H-indazole core is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][4] Specifically, the 6,7-diamine substitution pattern provides a versatile handle for constructing complex molecular architectures, enabling the exploration of novel chemical space and the optimization of drug-target interactions. As drug candidates progress, the demand for high-quality starting materials escalates, necessitating synthetic routes that are not only efficient but also scalable and safe.

Scaling up the synthesis of heterocyclic compounds like 1H-Indazole-6,7-diamine introduces challenges that are often negligible at the bench scale.[5][6] These include managing the thermochemistry of reactions, ensuring consistent product quality, and minimizing the generation of process-related impurities that could confound preclinical studies. The protocol outlined herein is designed to address these challenges through a convergent synthetic strategy that prioritizes operational simplicity and robust purification methods.

Synthetic Strategy: A Convergent Path to Purity and Scale

The selected synthetic route proceeds through a two-step sequence involving the formation and subsequent reduction of a key dinitro-indazole intermediate. This approach is advantageous for scale-up due to the use of well-understood and reliable chemical transformations.

A convergent strategy, starting with a pre-functionalized aromatic precursor, is employed to construct the indazole core.[7] This method is often more efficient for large-scale synthesis than linear approaches that build complexity step-by-step. The chosen route begins with the cyclization of 2-methyl-3,4-dinitroaniline to form 6,7-dinitro-1H-indazole. This intermediate is then subjected to catalytic hydrogenation to yield the target diamine.

Synthetic_Workflow SM 2-Methyl-3,4-dinitroaniline INT 6,7-Dinitro-1H-indazole SM->INT Step 1: Diazotization & Cyclization FP 1H-Indazole-6,7-diamine INT->FP Step 2: Catalytic Hydrogenation

Caption: Overall synthetic workflow for 1H-Indazole-6,7-diamine.

Detailed Synthesis Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. A thorough risk assessment should be performed before commencing any work.[8]

Step 1: Synthesis of 6,7-Dinitro-1H-indazole

This step involves a classical approach to indazole synthesis through the diazotization of an aniline derivative, followed by intramolecular cyclization.[9] Careful temperature control is critical to prevent side reactions and ensure safety.

Protocol:

  • Vessel Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with 2-methyl-3,4-dinitroaniline (1.0 eq, 197 g) and glacial acetic acid (10 vol, 2.0 L). Stir the resulting slurry to ensure good mixing.

  • Cooling: Cool the reactor contents to 10-15°C using a circulating chiller.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq, 76 g) in water (2 vol, 400 mL). Add this solution dropwise to the stirred slurry over 60-90 minutes, ensuring the internal temperature does not exceed 20°C.[8][10]

  • Reaction: After the addition is complete, allow the mixture to stir at 15-20°C for an additional 2 hours. Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Slowly quench the reaction by adding the mixture to a larger vessel containing crushed ice and water (20 L).

    • A yellow precipitate of 6,7-dinitro-1H-indazole will form. Stir the slurry for 30 minutes.

    • Isolate the solid product by filtration, washing the filter cake thoroughly with water (3 x 1 L) until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50°C to a constant weight.

Step 2: Synthesis of 1H-Indazole-6,7-diamine via Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is highly scalable.[7] Extreme caution must be exercised when handling hydrogen gas and the pyrophoric palladium catalyst.

Protocol:

  • Vessel Setup: Use a properly rated high-pressure hydrogenator (e.g., a Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature probe.

  • Catalyst Loading: Under a nitrogen atmosphere, carefully charge the reactor with 6,7-dinitro-1H-indazole (1.0 eq, 150 g) and methanol (15 vol, 2.25 L).

  • Inerting: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w, 7.5 g). Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 bar). Stir the mixture vigorously. The reaction is exothermic; use internal cooling coils or a reactor jacket to maintain the temperature below 40°C.

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 4-6 hours. Confirmation of completion can be done via HPLC analysis of a carefully degassed and filtered sample.

  • Work-up and Isolation:

    • Once complete, depressurize the reactor and purge thoroughly with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the palladium catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet with water and disposed of according to safety guidelines.

    • Concentrate the filtrate under reduced pressure to yield the crude 1H-Indazole-6,7-diamine.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • If necessary, treat with activated charcoal to remove colored impurities, and filter while hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Isolate the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40°C.

Quantitative Data and Process Parameters

ParameterStep 1: Dinitro-indazole SynthesisStep 2: Diamine Synthesis & Purification
Starting Material 2-Methyl-3,4-dinitroaniline6,7-Dinitro-1H-indazole
Quantity (moles) 1.0 mol0.72 mol (based on 80% yield)
Quantity (mass) 197 g150 g
Key Reagent Sodium Nitrite (1.1 eq, 76 g)10% Pd/C (5% w/w, 7.5 g)
Solvent & Volume Acetic Acid (2.0 L)Methanol (2.25 L)
Temperature 10-20°C< 40°C
Pressure Atmospheric50 psi H₂
Reaction Time ~3 hours~4-6 hours
Expected Yield 75-85%80-90%
Expected Purity >95% (crude)>99% (after recrystallization)

Analytical Characterization and Quality Control

Ensuring the identity and purity of the final compound is paramount for its use in preclinical studies.[11] A comprehensive set of analytical tests should be performed.

  • ¹H and ¹³C NMR: To confirm the structural integrity of 1H-Indazole-6,7-diamine and identify any major impurities or residual solvents.[11]

  • HPLC/UPLC: To determine the purity of the final product. The target purity for preclinical material is typically >98%. This method should also be used to quantify any related substance impurities.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Impurity Control and Process Safety

A robust process minimizes impurities originating from starting materials, side reactions, or degradation.

Impurity_Control cluster_sources Potential Impurity Sources cluster_controls Control Strategies SM_Imp Starting Material Impurities QC_SM QC of Starting Materials SM_Imp->QC_SM Side_Rxn Side-Reaction Products (e.g., regioisomers) Temp_Ctrl Strict Temperature Control Side_Rxn->Temp_Ctrl Purification Final Purification (Recrystallization) Side_Rxn->Purification Degrad Degradation Products (Oxidation of diamine) Inert_Atm Inert Atmosphere (N₂, H₂) Degrad->Inert_Atm Degrad->Purification

Caption: Logic diagram for impurity control during synthesis.

Key Safety Considerations:

  • Nitrosation: The use of sodium nitrite with acid generates nitrous acid. This reaction can be highly exothermic and release toxic nitrogen oxides. Maintain strict temperature control.[8]

  • Nitro Compounds: 6,7-dinitro-1H-indazole is a high-energy molecule and should be handled with care, avoiding shock and excessive heat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric upon exposure to air when dry. Always handle under an inert atmosphere and quench carefully after use.[7]

  • Handling Diamines: Aromatic diamines can be toxic and are susceptible to air oxidation. Handle in a well-ventilated area and store the final product under a nitrogen or argon atmosphere.

References

  • BenchChem. (n.d.). Addressing challenges in scaling up the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.
  • Kumar, V., & Aggarwal, N. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29395-29415. [Link]

  • ECHEMI. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
  • Gleason, J. L., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 664-673. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • BenchChem. (n.d.). 1H-Indazole-6,7-diamine | High-Quality Research Chemical.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ArORA. (2023). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. Chemistry – A European Journal, 29(61), e202302091. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 6367-6373. [Link]

  • Stanovnik, B., & Svete, J. (2011).
  • ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure, 1244, 130948. [Link]

  • BenchChem. (n.d.). Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide.
  • Organic Syntheses. (n.d.). Indazole, 5-nitro-.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
  • Organic Syntheses. (n.d.). Procedure for the preparation of 1H-Indazole-3-carbonitrile.
  • Khandave, P., et al. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Li, Y., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(18), 12957-12967. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Baklanov, M. A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5752. [Link]

  • ResearchGate. (2025, August 10). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • Royal Society of Chemistry. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors.
  • Der Pharma Chemica. (n.d.). Synthesis of heterocyclic scaffolds with anti-hyperlipidemic potential: A review.
  • JETIR. (2019, May). SYNTHESIS AND FORMULATION OF HETEROCYCLIC ANALOGS.
  • IJAEM. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • eScholarship.org. (2014, November 1). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1H-Indazole-6,7-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with 1H-indazole-6,7-diamine (CAS No. 39761-9...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with 1H-indazole-6,7-diamine (CAS No. 39761-90-5). This diamine-functionalized heterocyclic compound is a privileged scaffold in medicinal chemistry, heavily utilized in the development of Indoleamine 2,3-dioxygenase (IDO1) inhibitors for immuno-oncology and Monoamine Oxidase (MAO) inhibitors for neurology[1].

Synthesizing vicinal diamines on an electron-rich indazole core presents unique challenges, primarily involving regioselectivity during electrophilic aromatic substitution and chemoselectivity during reduction or cross-coupling. This guide provides field-proven workflows, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Core Experimental Workflows

We recommend two primary synthetic routes depending on your available precursors and scale-up requirements.

Route 1: The Dinitro Reduction Pathway (Divergent Approach)

This is the most robust and scalable method. It relies on the global reduction of a 6,7-dinitro-1H-indazole precursor. The critical challenge here is the upstream synthesis of the 6,7-dinitro intermediate, as direct nitration of 6-nitroindazole predominantly yields the 5,6-dinitro isomer due to steric and electronic directing effects[2]. To bypass this, the precursor is typically synthesized via the Jacobson indazole synthesis from a pre-functionalized 2-methyl-3,4-dinitroaniline[2].

G N1 2-Methyl-3,4-dinitroaniline N2 Diazotization & Cyclization (Jacobson Synthesis) N1->N2 N3 6,7-Dinitro-1H-indazole N2->N3 Regioselective Precursor N4 Catalytic Reduction (Pd/C, N2H4·H2O) N3->N4 N5 1H-Indazole-6,7-diamine N4->N5 Target Product

Fig 1: Divergent synthetic pathway for 1H-indazole-6,7-diamine via dinitro reduction.
Route 2: The Cross-Coupling Pathway (Convergent Approach)

For late-stage functionalization, Palladium-catalyzed Buchwald-Hartwig amination of 7-bromo-1H-indazol-6-amine is highly effective[3]. However, the acidic N1 proton of the indazole (pKa ~14) must be masked to prevent catalyst poisoning and undesired N-arylation.

G N1 7-Bromo-1H-indazol-6-amine N2 N1-Protection (THP or Boc) N1->N2 N3 Protected Bromo-amine N2->N3 N4 Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NH3 eq.) N3->N4 N5 Protected Diamine N4->N5 N6 Acidic Deprotection N5->N6 N7 1H-Indazole-6,7-diamine N6->N7

Fig 2: Convergent Buchwald-Hartwig amination workflow requiring N1-protection.

Standardized Methodologies

Protocol A: Catalytic Hydrogenation of 6,7-Dinitro-1H-indazole

Causality: We utilize hydrazine hydrate ( N2​H4​⋅H2​O ) with 10% Pd/C rather than high-pressure H2​ gas. Hydrazine acts as an in-situ hydrogen donor, providing a steady, controlled release of diimide/hydrogen on the palladium surface. This prevents the over-reduction or cleavage of the delicate pyrazole ring, a common failure mode in high-pressure Parr hydrogenators[4].

Step-by-Step Procedure:

  • Dissolution: Suspend 6,7-dinitro-1H-indazole (1.0 eq) in anhydrous methanol (0.1 M concentration) in a two-neck round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Note: Purge the flask with Argon before and after addition to prevent auto-ignition of the methanol.

  • Reduction: Heat the mixture to 65 °C. Dropwise, add hydrazine hydrate (6.0 eq) over 30 minutes. The slow addition controls the exothermic decomposition of hydrazine.

  • Self-Validation (In-Process): The reaction is self-indicating. The initial solution is deep yellow/orange. As the nitro groups reduce, the solution becomes pale or colorless. Monitor via TLC (DCM:MeOH 9:1); the dinitro precursor ( Rf​≈0.8 , UV active) will be replaced by a highly polar diamine ( Rf​≈0.2 , stains dark brown with ninhydrin).

  • Workup: Once complete (typically 2 hours), cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1H-indazole-6,7-diamine as an off-white solid.

Protocol B: Buchwald-Hartwig Amination of 7-Bromo-1H-indazol-6-amine

Causality: Direct amination of unprotected indazoles often fails because the N-H bond coordinates to the palladium center, forming an inactive, stable Pd-heteroaryl complex. Protecting the N1 position with a Tetrahydropyranyl (THP) group shifts the electron density and sterically blocks this deactivation pathway.

Step-by-Step Procedure:

  • Protection: Treat 7-bromo-1H-indazol-6-amine with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to yield the N1-THP protected intermediate.

  • Catalyst Activation: In an argon-filled glovebox, combine Pd2​(dba)3​ (0.05 eq) and BINAP (0.10 eq) in anhydrous toluene. Stir for 15 minutes to pre-form the active L2​Pd(0) complex.

  • Coupling: Add the protected indazole (1.0 eq), lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 eq) as the ammonia surrogate, and heat to 90 °C for 16 hours.

  • Deprotection & Isolation: Cool the mixture, quench with 1M HCl (which simultaneously cleaves the TMS groups and the THP protecting group), neutralize with NaHCO3​ , and extract with ethyl acetate. Purify via flash chromatography.

Quantitative Route Comparison

ParameterRoute 1: Dinitro ReductionRoute 2: Buchwald-Hartwig Amination
Overall Yield 75% - 85%55% - 65% (Over 3 steps)
Reaction Time 2 - 4 hours24 - 36 hours (Total)
Key Reagents 10% Pd/C, Hydrazine Hydrate Pd2​(dba)3​ , BINAP, LiHMDS
Primary Byproducts Aminonitro intermediates (if stalled)Debrominated indazole, N-arylated dimers
Scalability Excellent (Multi-gram to Kilogram)Moderate (Best for library synthesis)
Cost Profile LowHigh (Precious metal catalysts, ligands)

Troubleshooting & FAQs

Q1: I attempted to synthesize the precursor by nitrating 6-nitro-1H-indazole, but NMR shows I isolated 1H-indazole-5,6-diamine after reduction. Why? A1: This is a classic regioselectivity error. The nitration of 6-nitro-1H-indazole in mixed acid ( HNO3​/H2​SO4​ ) predominantly yields 5,6-dinitro-1H-indazole (70–90% yield), not the 6,7-dinitro isomer[2]. The C5 position is highly activated relative to C7. To synthesize the 6,7-diamine, you cannot rely on direct nitration of the indazole core. You must use a convergent approach (Route 2) or build the indazole ring from a pre-nitrated benzene derivative like 2-methyl-3,4-dinitroaniline[2].

Q2: During the Pd/C reduction (Protocol A), my reaction stalled halfway. LC-MS shows a mass corresponding to an aminonitroindazole. How do I push it to completion? A2: Stalling at the aminonitro intermediate (typically the 6-amino-7-nitro-1H-indazole) happens due to catalyst poisoning or an insufficient hydrogen donor[5]. Indazole diamines can strongly chelate palladium. Fix: Do not simply add more hydrazine, as this can cause a dangerous pressure spike. Instead, filter off the old catalyst through Celite, resuspend the intermediate in fresh solvent, add a fresh batch of 10% Pd/C, and resume the hydrazine addition.

Q3: In the Buchwald-Hartwig cross-coupling (Protocol B), I am observing massive debromination (yielding 1H-indazol-6-amine) instead of the desired diamine. What is the mechanistic failure? A3: Debromination occurs when the oxidative addition of the Pd catalyst to the C-Br bond is successful, but the subsequent nucleophilic attack by the amine/amide is too slow, allowing the Pd-aryl complex to undergo protodepalladation. Fix: This indicates moisture in your system or degraded LiHMDS. Ensure strictly anhydrous conditions. Additionally, if BINAP is failing, switch to a more electron-rich, sterically demanding ligand like BrettPhos , which accelerates reductive elimination and outcompetes the debromination pathway.

Q4: The isolated 1H-indazole-6,7-diamine darkens rapidly upon exposure to air. Is it degrading? A4: Yes. Electron-rich ortho-diamines are highly susceptible to aerial oxidation, forming stable quinoxalines or polymeric degradation products. Fix: Always store the isolated diamine under an inert atmosphere (Argon or Nitrogen) at -20 °C. For long-term bench stability, consider isolating the product as a dihydrochloride salt by bubbling dry HCl gas through your final extraction solvent.

References

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles (Nitration and Jacobson Synthesis). Retrieved from:[Link]

Sources

Optimization

common side products in 1H-Indazole-6,7-diamine synthesis and their avoidance

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of synthesizing 1H-indazole-6,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of synthesizing 1H-indazole-6,7-diamine.

The synthesis of this critical pharmaceutical precursor typically involves a two-step sequence: the electrophilic aromatic nitration of a 6-nitro-1H-indazole derivative to form a 6,7-dinitro intermediate, followed by the catalytic hydrogenation of both nitro groups to yield the final diamine[1]. Because the indazole core is highly sensitive to electronic effects and mass-transfer limitations, deviations in your experimental parameters will inevitably lead to specific, identifiable side products.

Below, you will find a mechanistic overview, diagnostic data, self-validating protocols, and a targeted FAQ to troubleshoot your workflows.

Part 1: Mechanistic Overview of Side Product Formation

Understanding the causality behind side reactions is the first step in avoiding them. The formation of impurities in this workflow is rarely random; it is driven by specific kinetic or mass-transfer failures.

  • Nitration Regioselectivity (The Temperature Trap): The generation of the nitronium ion ( NO2+​ ) in mixed acid is highly exothermic. The indazole ring directs electrophilic substitution, but kinetic control is strictly temperature-dependent. Exceeding 5°C provides enough thermal energy to overcome the activation barrier for alternative positions, leading to the 5,6-dinitro regioisomer or over-nitrated (trinitro) species[2][3].

  • Reduction Intermediates (The Hydrogen Starvation Effect): Reducing two nitro groups to amines requires the transfer of 12 electrons and 12 protons. This proceeds through reactive nitroso (–NO) and hydroxylamine (–NHOH) intermediates. If hydrogen gas mass transfer into the solvent is slower than the rate of intermediate formation, these species accumulate and rapidly condense with one another to form highly colored azo (–N=N–) or azoxy (–N=N(O)–) dimers[4].

G SM 6-Nitro-1H-indazole (Starting Material) Dinitro 6,7-Dinitro-1H-indazole (Target Intermediate) SM->Dinitro HNO3/H2SO4 0-5°C Regio 5,6-Dinitro-1H-indazole (Regioisomer Byproduct) SM->Regio T > 5°C Poor Mixing Interm Nitroso / Hydroxylamine (Reactive Intermediates) Dinitro->Interm H2, Pd/C Diamine 1H-Indazole-6,7-diamine (Target Product) Interm->Diamine Adequate H2 Mass Transfer Dimers Azo / Azoxy Dimers (Condensation Byproducts) Interm->Dimers H2 Starvation (Condensation)

Reaction pathways and side product formation in 1H-indazole-6,7-diamine synthesis.

Part 2: Diagnostic Data for Common Side Products

Use this table to cross-reference your analytical results with the physical signatures of common side products to rapidly diagnose workflow failures.

Reaction StageSide ProductVisual / Analytical SignaturePrimary Causality
Nitration 5,6-Dinitro-1H-indazoleMultiple closely eluting TLC spots; depressed melting point of crude solid.Internal temperature exceeded 5°C; localized "hot spots" due to poor stirring[2].
Nitration Trinitro-indazoleHigh polarity spot on TLC; distinct downfield NMR shifts.Extended reaction time; excess equivalents of nitrating agent[3].
Reduction HydroxylaminesReaction stalls before completion; intermediate TLC spots observed.Catalyst poisoning; insufficient H2​ pressure[4].
Reduction Azo / Azoxy DimersDeep red or intense orange coloration in the reaction mixture. H2​ starvation; poor agitation leading to intermediate condensation[4].
Reduction Ring-opened productsUnidentified low-mass fragments in LC-MS; intractable mixtures.Excessive temperature (>60°C) combined with strongly acidic conditions.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. If the physical observations at the "Validation Checkpoints" do not match your experiment, abort and consult the FAQ.

SOP 1: Regioselective Nitration to 6,7-Dinitro-1H-indazole

Objective: Maximize kinetic control to prevent 5,6-dinitro formation.

  • Acid Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermocouple, cool concentrated H2​SO4​ to 0°C using an ice-salt bath[3].

  • Substrate Dissolution: Add 6-nitro-1H-indazole in small portions. Ensure total dissolution. Causality: Undissolved clumps will trap heat during the reaction, causing localized over-nitration.

  • Nitrating Mixture: In a separate flask, prepare a mixture of conc. HNO3​ and conc. H2​SO4​ . Chill to 0°C[3].

  • Addition: Add the nitrating mixture dropwise over 1-2 hours. Critical: The internal temperature must never exceed 5°C[2].

  • Quench & Isolate: Once TLC confirms starting material consumption, pour the mixture slowly over vigorously stirred crushed ice to precipitate the product[2].

  • Validation Checkpoint: The quench should immediately yield a distinct, filterable precipitate. If the product oils out or forms a gummy residue, regioisomeric impurities have compromised the crystal lattice.

SOP 2: Catalytic Hydrogenation to 1H-Indazole-6,7-diamine

Objective: Maintain high hydrogen availability to prevent azo-dimerization.

  • Setup: In a pressure-rated hydrogenation vessel, dissolve 6,7-dinitro-1H-indazole in methanol or ethanol.

  • Catalyst Loading: Carefully add 10% Palladium on carbon (Pd/C) under an inert atmosphere (argon/nitrogen)[1].

  • Hydrogenation: Purge the vessel with H2​ three times. Pressurize to 30-50 psi (2-3 atm) and initiate vigorous mechanical stirring. Causality: Vigorous stirring is mandatory to ensure the rate of H2​ dissolution exceeds the rate of nitroso intermediate formation.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4-12 hours depending on scale.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Never let the filter cake run dry (fire hazard)[4]. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: The successful progression is marked by a color transition from the intense yellow of the dinitro precursor to a pale yellow or colorless solution. A persistent dark orange/red tint indicates dimer formation[4].

Part 4: Troubleshooting & FAQs

Q1: I am observing multiple spots on my TLC plate after the nitration step. How can I minimize these byproducts? A1: Multiple spots generally indicate the formation of mononitrated regioisomers (like 5,6-dinitro-1H-indazole) or over-nitration[2]. This is almost always a temperature control failure. You must decrease the addition rate of the nitrating agent and improve cooling efficiency (use an ice-salt bath or cryocooler) to ensure the internal temperature stays strictly between 0-2°C[2].

Q2: During catalytic hydrogenation, my reaction mixture turned deep red instead of pale yellow. What happened? A2: Your reaction suffered from hydrogen starvation. When H2​ mass transfer is poor, unstable nitroso and hydroxylamine intermediates accumulate in the solvent. These species react with each other to form highly colored, stable azo and azoxy condensation products[4]. To fix this in future runs, increase your stirring RPM, increase the H2​ pressure, or reduce the concentration of the starting material to ensure hydrogen is always in excess at the catalyst surface.

Q3: My hydrogenation stalled halfway, and LC-MS shows a mass corresponding to a hydroxylamine intermediate. Should I add more catalyst? A3: A stalled reaction often indicates catalyst poisoning or agglomeration. Before adding more catalyst, try purging the system to remove any potential off-gassing byproducts, then re-pressurize with fresh H2​ . If it remains stalled, carefully filtering the mixture and resubmitting it to fresh Pd/C is safer and more effective than simply dumping more catalyst into a poisoned matrix.

Q4: What is the safest way to handle a temperature spike during the nitration addition? A4: Immediate action is required. Stop the addition of the nitrating agent instantly. If the temperature continues to climb uncontrollably, do not wait—quench the reaction by slowly pouring the mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood[2]. Never attempt to "cool it back down" while continuing the addition.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Functionalization of 1H-Indazole-6,7-diamine

Welcome to the Technical Support Center for the functionalization of 1H-Indazole-6,7-diamine . This highly functionalized heterocyclic scaffold is a privileged precursor in medicinal chemistry, particularly for developin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1H-Indazole-6,7-diamine . This highly functionalized heterocyclic scaffold is a privileged precursor in medicinal chemistry, particularly for developing targeted inhibitors in oncology and neurology[1]. However, the presence of four distinct nitrogen nucleophiles (the N1 and N2 of the indazole core, and the exocyclic primary amines at C6 and C7) presents profound regioselectivity challenges.

This guide is designed by application scientists to help you navigate the thermodynamic, kinetic, and steric factors governing the selective N-functionalization of this complex molecule.

Visual Workflow: Regioselectivity Decision Tree

The following logic tree maps the causal relationship between reaction conditions and the resulting site of functionalization.

G Start 1H-Indazole-6,7-diamine (4 Nucleophilic Sites) Core Indazole Core (N1/N2) Start->Core Base/Electrophile Exo Exocyclic Amines (N6/N7) Start->Exo Protection Strategy Thermo Thermodynamic Control (NaH, THF, 0°C -> RT) Core->Thermo Kinetic Kinetic/Acid Control (Mitsunobu or Acid Co-cat) Core->Kinetic Protect 1. N1/N2 Protection (Boc2O) 2. Reductive Amination Exo->Protect N1 N1-Functionalized Product Thermo->N1 >95% Selectivity N2 N2-Functionalized Product Kinetic->N2 High Selectivity N67 N6/N7-Functionalized Product Protect->N67

Decision tree for the regioselective N-functionalization of 1H-Indazole-6,7-diamine.

Troubleshooting Guides & FAQs

Q1: When attempting to alkylate the indazole core, I get an inseparable mixture of N1 and N2 isomers. How can I drive the reaction exclusively to the N1 position? A1: The formation of N1 vs. N2 isomers is governed by the competition between kinetic and thermodynamic control. The 1H-indazole tautomer (N1) is thermodynamically more stable than the 2H-tautomer (N2)[2]. To achieve high N1 regioselectivity, you must use strong basic conditions that promote thermodynamic equilibration. A self-validating protocol utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF)[3]. Deprotonation forms the highly reactive indazolide anion; subsequent addition of an alkyl halide under these conditions overwhelmingly favors the N1-alkylated product (>95% selectivity) due to the thermodynamic stability of the resulting N1-substituted core[2][3].

Q2: My target molecule requires functionalization at the N2 position. How do I bypass the thermodynamic preference for N1? A2: To achieve N2 selectivity, you must bypass thermodynamic equilibration and operate under kinetic control or utilize specific catalytic directing effects. One highly reliable method is the Mitsunobu reaction, which reacts the indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and DIAD/DEAD. This mechanism consistently favors N2-alkylation[4]. Alternatively, recent advances in Pd-catalyzed regiodivergent couplings demonstrate that orthogonal regulation using specific acid co-catalysts can dictate nucleophilic site selectivity. For instance, using (PhO)₂PO₂H as an acid co-catalyst directs the reaction to the N2 position, whereas BEt₃ directs it to N1[5][6].

Q3: I need to functionalize the exocyclic amines (C6 and C7), but my electrophiles keep reacting with the indazole core instead. How do I solve this? A3: This is a classic pKa mismatch issue. The indazole N1 proton is significantly more acidic (pKa ~ 14) than the exocyclic aniline protons (pKa ~ 27-30). Under basic conditions, the indazole nitrogen becomes an anion, vastly outcompeting the C6/C7 amines for the electrophile. To selectively functionalize the exocyclic amines, you must mask the indazole core.

  • Protect the N1 position using di-tert-butyl dicarbonate (Boc₂O) or a tetrahydropyranyl (THP) group.

  • Functionalize the N6/N7 primary amines. We strongly recommend reductive amination (using an aldehyde and NaBH(OAc)₃) over direct alkylation to prevent over-alkylation (quaternization) of the primary amines.

  • Deprotect the indazole core using standard acidic conditions (e.g., TFA for Boc).

Q4: Why am I observing cyclized byproducts (e.g., imidazoindazoles) when reacting the 6,7-diamines with bis-electrophiles? A4: The 6- and 7-amino groups are ortho to each other. When exposed to bis-electrophiles (like phosgene equivalents, orthoesters, or 1,2-dibromoethane), the extreme proximity of these nucleophiles practically guarantees rapid intramolecular cyclization, forming fused tricyclic systems. If your goal is strictly acyclic N-functionalization, avoid bis-electrophiles and utilize sterically bulky monofunctional reagents to impose steric hindrance, preventing the second amine from attacking.

Data Presentation: Regioselectivity Matrix

The following table summarizes the causal relationship between the chosen reagent system and the resulting regioselectivity, allowing for rapid experimental design.

Target PositionReagent / Catalyst SystemPrimary Control MechanismTypical Selectivity
N1 (Indazole) NaH, THF, Alkyl HalideThermodynamic Equilibration>95% N1[3]
N2 (Indazole) PPh₃, DIAD, AlcoholKinetic Control>85% N2[4]
N2 (Indazole) Pd-hydride, (PhO)₂PO₂HAcid Co-catalysis / LigandHigh N2[6]
N6 / N7 (Exocyclic) 1. Boc₂O 2. Aldehyde, NaBH(OAc)₃Steric Protection / ReductiveExclusive to N6/N7

Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by exploiting the thermodynamic stability of the 1H-indazole tautomer[4][7].

  • Preparation: To an oven-dried round-bottom flask, add 1H-Indazole-6,7-diamine (1.0 equiv) and anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv)[4][7].

  • Equilibration: Allow the suspension to stir at 0 °C for 1 hour to ensure complete formation of the indazolide anion[7].

  • Alkylation: Dropwise, add the desired alkylating agent (e.g., primary alkyl halide, 1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours (monitor via LC-MS).

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure N1-alkylated product.

Protocol B: N2-Selective Alkylation (Kinetic Control via Mitsunobu)

This method bypasses the thermodynamic sink of N1, providing good selectivity for the N2-isomer[4].

  • Preparation: Dissolve 1H-Indazole-6,7-diamine (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under argon[4].

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv)[4].

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight[4]. The reaction is self-validating when a distinct color change (typically yellow to pale) is observed upon consumption of the azodicarboxylate.

  • Workup & Purification: Concentrate the mixture directly under reduced pressure. Purify the crude mixture by flash column chromatography. Note: Triphenylphosphine oxide (TPPO) is a major byproduct; a secondary purification step (e.g., trituration with cold ether) may be required to achieve >95% purity.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. 2

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution (University College Cork Repository).3

  • Benchchem. Technical Support Center: Regioselectivity in Indazole N-Alkylation. 4

  • Benchchem. 1H-Indazole-6,7-diamine | High-Quality Research Chemical. 1

  • Chinese Academy of Sciences (2021). Orthogonal Regulation Strategy Offers New Opportunities for Buildup of Molecular Complexity. 5

  • ACS Publications (2023). Origin of Ligand and Acid Effects on the Pd-Catalyzed Regiodivergent Coupling Reaction of Indazoles and Isoprene: A DFT Study. 6

  • Beilstein Journals (2021). Supporting Information: Regioselective N-alkylation of the 1H-indazole scaffold. 7

Sources

Optimization

overcoming poor reactivity of precursors in 1H-Indazole-6,7-diamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the notorious reactivity bottlenecks encountered when synthesizing the 1H-indaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the notorious reactivity bottlenecks encountered when synthesizing the 1H-indazole-6,7-diamine scaffold. This motif is a privileged pharmacophore in medicinal chemistry—particularly for developing IDO1 inhibitors in oncology and MAO inhibitors in neurology—but its synthesis is frequently plagued by low yields, stalled reductions, and failed cross-couplings.

This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to ensure your synthetic success.

Mechanistic Causality: Why Do Indazole Precursors Fail?

Understanding the physical organic chemistry of the indazole core is the first step to overcoming poor precursor reactivity. The failures typically stem from two interconnected phenomena:

  • Severe Steric Hindrance at C7: The C7 position is located immediately adjacent to the N1 atom of the indazole ring. Whether N1 is a free amine (-NH) or shielded by a protecting group (e.g., THP, Boc), it creates a massive steric wall. This blocks the approach of bulky palladium complexes during cross-coupling and restricts mass transfer during heterogeneous catalytic hydrogenation.

  • Electronic Deactivation & Catalyst Poisoning: When reducing 6,7-dinitro-1H-indazole, the 6-nitro group typically reduces first due to lower steric congestion. The newly formed 6-amino group donates electron density back into the aromatic system, electronically deactivating the remaining 7-nitro group. Consequently, the reduction often stalls at the highly stable hydroxylamine (-NHOH) intermediate. Hydroxylamines are notorious for chelating palladium, effectively poisoning the Pd/C catalyst and halting the reaction entirely.

ReductionPathway Start 6,7-Dinitro-1H-indazole (Precursor) MonoRed 6-Amino-7-nitro-1H-indazole (Fast Intermediate) Start->MonoRed Fast (Pd/C, H2) Hydroxyl Hydroxylamine Species (Catalyst Poison) MonoRed->Hydroxyl Steric Block at C7 Hydroxyl->Hydroxyl Pd Catalyst Deactivation Product 1H-Indazole-6,7-diamine (Target) Hydroxyl->Product High Temp / Pressure

Fig 1: Reduction pathway of 6,7-dinitroindazole highlighting the hydroxylamine bottleneck.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic hydrogenation of 6,7-dinitro-1H-indazole stalls, yielding a messy mixture. How do I force it to completion? A: The stall is caused by Pd/C catalyst poisoning from the intermediate hydroxylamine. To overcome this, abandon standard balloon H2 conditions. Instead, utilize a transfer hydrogenation protocol using hydrazine hydrate[1] or switch to a high-pressure Parr reactor (50–60 psi). Furthermore, use a highly polar, protic solvent system (e.g., refluxing Methanol) to keep the partially reduced intermediates fully solvated, preventing them from crashing out and coating the catalyst.

Q2: I am attempting a Buchwald-Hartwig amination on 7-bromo-1H-indazol-6-amine, but I observe 0% conversion. What is wrong? A: You are fighting two battles: N1-proton interference and C7 steric hindrance. The free N-H at the 1-position will rapidly deprotonate under basic conditions to form an indazolide anion, which is completely unreactive and can coordinate to the palladium center, killing the catalytic cycle. Solution: First, protect the N1 position (e.g., with a THP group). Second, employ a highly sterically demanding, electron-rich biaryl phosphine ligand like BrettPhos or tBuXPhos , which are specifically engineered to force reductive elimination at hindered centers[2].

Q3: Can I selectively reduce the 6-nitro group while leaving the 7-nitro group intact for sequential functionalization? A: Yes. Selective monoreduction can be achieved using 3 with 10% Pd/C in refluxing methanol[3]. This reagent selectively reduces the less sterically hindered 6-position, providing the 6-amino-7-nitro intermediate in good yields without over-reducing the C7 position.

BHTroubleshooting Issue Low Yield in C7 Amination Check1 Is N1 Protected? Issue->Check1 Sol1 Protect N1 (e.g., THP/Boc) Check1->Sol1 No Check2 Steric Hindrance at C7? Check1->Check2 Yes Sol2 Use Bulky Ligands (BrettPhos / tBuXPhos) Check2->Sol2 Yes Check3 Base Incompatibility? Check2->Check3 Resolved Sol3 Switch to LHMDS or NaOtBu Check3->Sol3 Yes

Fig 2: Decision tree for troubleshooting sterically hindered C7 indazole amination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is confirmed.

Protocol A: Robust Transfer Hydrogenation of 6,7-Dinitro-1H-indazole

This method utilizes chemical driving forces to punch through the hydroxylamine bottleneck.

  • Setup: Charge a flame-dried, 2-neck round-bottom flask with 6,7-dinitro-1H-indazole (1.0 eq) and 10% Pd/C (0.15 eq by weight). Purge the flask with N2 for 15 minutes.

  • Solvation: Suspend the mixture in anhydrous Methanol to achieve a 0.2 M concentration. (Causality: Methanol provides optimal solubility for the hydroxylamine intermediate, preventing premature precipitation onto the catalyst).

  • Reagent Addition: Dropwise add hydrazine hydrate (6.0 eq) at room temperature under vigorous stirring. Caution: This step is highly exothermic and evolves N2 gas.

  • Reflux: Equip a reflux condenser and heat the reaction to 65 °C for 4–6 hours.

  • VALIDATION CHECKPOINT: Pull a 50 µL aliquot, filter through a micro-syringe filter, and run an LCMS.

    • Self-Validation: If the mass spectrum shows a dominant [M+H]+ peak at m/z 164, the reaction is stalled at the hydroxylamine intermediate. Do not quench; add an additional 0.05 eq of Pd/C and continue refluxing. Proceed to workup only when[M+H]+ 149 (the target diamine) is the sole product.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad generously with hot methanol. Concentrate the filtrate in vacuo to yield the crude diamine.

Protocol B: Buchwald-Hartwig Amination of N1-Protected 7-Bromoindazol-6-amine

For when you are building the diamine asymmetrically via cross-coupling.

  • N1-Protection: React 7-bromo-1H-indazol-6-amine with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to yield the N1-THP protected intermediate.

  • VALIDATION CHECKPOINT: Verify protection via 1H-NMR.

    • Self-Validation: The disappearance of the broad N-H singlet at ~13.0 ppm confirms successful THP protection. Proceeding without this confirmation guarantees total catalyst deactivation in the next step.

  • Catalyst Activation: In an argon-filled glovebox, combine Pd2(dba)3 (0.05 eq), BrettPhos (0.10 eq), and NaOtBu (2.0 eq) in anhydrous 1,4-dioxane. Stir for 10 minutes until a deep red/purple active Pd(0) complex forms.

  • Coupling: Add the N1-THP-7-bromoindazol-6-amine (1.0 eq) and the desired amine nucleophile (1.2 eq). Seal the reaction vessel.

  • Heating: Heat the sealed tube at 100 °C for 12 hours.

  • Deprotection: Filter the crude mixture, concentrate, and treat with 20% TFA in DCM for 2 hours to cleave the THP group, yielding the functionalized 1H-indazole-6,7-diamine.

Quantitative Data Summaries

Use the following tables to benchmark your reaction conditions and select the appropriate reagents based on your specific precursor.

Table 1: Comparison of Reducing Agents for Dinitroindazole Precursors
Reducing Agent / CatalystSolventTemp (°C)Yield (%)Selectivity / OutcomeReference
10% Pd/C, H2 (1 atm balloon)MeOH/THF25< 30%Prone to stalling at hydroxylamine[1]
10% Pd/C, N2H4·H2OMeOH65> 85%Full reduction to diamine[1]
10% Pd/C, 1,4-CyclohexadieneMeOH65~ 75%Selective monoreduction (6-amino-7-nitro)[3]
Fe powder, HClEtOH/H2O80~ 80%Full reduction, but harsh on acid-sensitive groups[1]
Table 2: Ligand Screening for Buchwald-Hartwig Amination at Indazole C7
LigandPrecatalystBaseTemp (°C)Efficacy at C7 Position
XPhosPd2(dba)3Cs2CO3100Low (< 20% conversion due to steric clash)
RuPhosPd(OAc)2NaOtBu100Moderate (~ 50% conversion, better suited for C6)
BrettPhosPd2(dba)3LHMDS100High (> 85% conversion for primary amines)
tBuXPhosPd2(dba)3NaOtBu100High (> 80% conversion for secondary amines)

References

  • 1H-Indazole-6,7-diamine Synthetic Methodologies Benchchem URL
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions Benchchem URL
  • Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives ResearchGate URL
  • Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors ACS Publications URL

Sources

Troubleshooting

purification strategies for removing impurities from 1H-Indazole-6,7-diamine

Technical Support Center: Troubleshooting & Purification Strategies for 1H-Indazole-6,7-diamine Overview 1H-Indazole-6,7-diamine (CAS: 39761-90-5, MW: 148.17 g/mol ) is a privileged heterocyclic building block widely uti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Strategies for 1H-Indazole-6,7-diamine

Overview 1H-Indazole-6,7-diamine (CAS: 39761-90-5, MW: 148.17 g/mol ) is a privileged heterocyclic building block widely utilized in the development of kinase inhibitors and immuno-oncology targets (e.g., IDO1 inhibitors)[1]. However, isolating this diamine in high purity presents significant challenges. The adjacent primary amines on the benzofused ring create a highly electron-rich system prone to rapid oxidation, while the basicity of the indazole core leads to severe chemisorption on standard chromatographic media[1]. This guide provides field-proven, causality-driven solutions for its purification.

Part 1: Core Troubleshooting Guide (The "Why" and "How")

Q: Why does my product streak irreversibly on silica gel, and how do I fix it? A: Causality: Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5). The indazole core and the primary amines of 1H-Indazole-6,7-diamine are sufficiently basic to become protonated by these silanols, leading to strong ionic interactions and irreversible chemisorption (tailing). Solution: You must neutralize the stationary phase. Switch to amine-functionalized silica (KP-NH), which masks the acidic sites. If standard silica must be used, pre-treat the column with 1-5% triethylamine (Et3N) in your mobile phase to competitively bind the silanols[2].

Q: My crude mixture turns from pale yellow to dark brown during rotary evaporation. What is happening? A: Causality: The 6,7-diamine motif is exceptionally electron-rich. Upon exposure to oxygen and light, especially when concentrated or gently heated, the amines undergo single-electron transfer (SET) to form N-centered radicals. These rapidly dimerize into highly colored azo or azoxy compounds, which eventually polymerize into intractable black tar. Solution: Exclude oxygen entirely. Perform all rotary evaporation under a blanket of argon, use degassed solvents, and keep the water bath below 30°C.

Q: How do I remove residual metal catalysts (Pd, Sn, Fe) from the reduction step? A: Causality: 1H-Indazole-6,7-diamine is typically synthesized via the reduction of 6,7-dinitro-1H-indazole using Pd/C (hydrogenation) or SnCl2/Fe (chemical reduction)[3]. The adjacent amines act as an excellent bidentate ligand, chelating residual metal ions and dragging them into the organic phase. Solution: Introduce a metal scavenging step prior to chromatography. Thiol-functionalized resins (e.g., SiliaMetS Thiol) have a higher affinity for soft metals (Pd, Sn) than the diamine, effectively stripping the metal from the product.

Part 2: Quantitative Data & Impurity Profiling

Table 1: Chromatographic Solvent Systems for Diaminoindazoles

Solvent System (v/v)Stationary PhaseAvg. Rf ValueApplication Notes & Causality
DCM : MeOH (95:5) KP-NH Silica0.35 - 0.45Optimal for high-purity isolation. MeOH disrupts H-bonding[2].
Hexane : EtOAc (3:1) Bare Silica + 2% Et3N0.20 - 0.30Best for resolving less polar regioisomers. Et3N prevents tailing[2].
H2O : MeCN (Gradient) C18 Reverse PhaseRt ~ 4.5 minUse 0.1% Formic Acid buffer to keep amines protonated and sharp[4].

Table 2: Common Impurities and Analytical Signatures

Impurity TypeLC-MS SignatureVisual CueRoot Cause
Azo/Azoxy Dimers [2M - 4H + O]+Pink/Red hueOxygen exposure during workup.
Formylated Adduct [M + 28]+None (Colorless)Reaction with DMF solvent during heating.
Unreacted Nitro-amine [M + 30]+Yellow/OrangeIncomplete reduction of dinitro precursor[3].

Part 3: Experimental Protocols

Protocol A: Anaerobic Amine-Modified Flash Chromatography Objective: Isolate 1H-Indazole-6,7-diamine without oxidative degradation or silica-induced yield loss. Causality: Using KP-NH silica prevents silanol-driven chemisorption, while argon sparging prevents radical-mediated dimerization.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio[2]. Sparge the mixture with Argon gas for 15 minutes to displace dissolved oxygen.

  • Column Equilibration: Pack a column with amine-functionalized silica (KP-NH). Equilibrate with 3 column volumes (CV) of the degassed mobile phase.

  • Sample Loading: Dissolve the crude diamine in a minimum volume of degassed DCM. If solubility is poor, add up to 5% MeOH. Load the sample onto the column head under a gentle stream of Argon.

  • Elution: Elute using the 95:5 DCM:MeOH system. Collect fractions in tubes pre-flushed with Argon.

  • Self-Validation System: Spot the collected fractions on a KP-NH TLC plate. A successful run will yield a single, tight spot at Rf ~0.4 without a trailing "comet" tail. If tailing is observed, the column was overloaded, or the silica was compromised.

  • Concentration: Pool the pure fractions and concentrate via rotary evaporation in the dark, keeping the water bath ≤ 30°C. Backfill the rotary evaporator with Argon, not air.

Protocol B: Metal Scavenging and Anaerobic Recrystallization Objective: Remove chelated Pd/Sn/Fe and upgrade purity to >99% for biological assays. Causality: Thiol resins outcompete the diamine for metal coordination. Recrystallization exploits the differential solubility of the diamine versus oxidized polymeric impurities.

  • Scavenging: Dissolve the crude product in degassed Ethyl Acetate (EtOAc)[3]. Add 3-5 equivalents (relative to the catalyst load) of a macroporous Thiol-scavenger resin.

  • Incubation: Stir the suspension gently at 40°C for 4 hours under an Argon atmosphere.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the pad with warm, degassed EtOAc.

  • Recrystallization: Concentrate the filtrate to a minimal volume. Slowly add degassed Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization & Self-Validation: Allow the flask to cool to 4°C overnight undisturbed. Validation: The formation of pale yellow/off-white needles indicates success. If the precipitate is a brown amorphous powder, the scavenging failed, or the product oxidized; redissolve and repeat the scavenging step.

  • Isolation: Filter the crystals cold, wash with ice-cold Hexane, and dry under high vacuum.

Part 4: Mandatory Visualization

Workflow Crude Crude 1H-Indazole-6,7-diamine Metal Metal Catalyst Used? Crude->Metal Scavenge Thiol/Amine Scavenger Resin Metal->Scavenge Yes Analyze LC-MS & TLC Profiling Metal->Analyze No Scavenge->Analyze Purity Purity > 90%? Analyze->Purity Recryst Anaerobic Recrystallization (DCM/Hexane) Purity->Recryst Yes Chroma KP-NH Silica Chromatography (DCM:MeOH) Purity->Chroma No Pure Pure 1H-Indazole-6,7-diamine Recryst->Pure Chroma->Pure

Purification decision tree for 1H-Indazole-6,7-diamine based on crude purity and metal content.

Degradation Diamine 1H-Indazole-6,7-diamine (Electron-Rich) Radical Radical Intermediates Diamine->Radical Oxidation O2 O2 / Light O2->Radical Azo Azo/Azoxy Dimers (+14 / +28 Da) Radical->Azo Dimerization Polymer Polymeric Tar (Irreversible) Azo->Polymer Degradation

Oxidative degradation pathway of 1H-Indazole-6,7-diamine into polymeric tar.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the optimal long-term storage condition for purified 1H-Indazole-6,7-diamine? A: Store the solid as a dry powder at -20°C in an amber glass vial. The vial must be purged with Argon or Nitrogen prior to sealing. Do not store it in solution for extended periods, as the dissolved state significantly accelerates oxidative degradation.

Q: Can I use Reverse-Phase (RP) Prep-HPLC for this compound? A: Yes, but with caveats. Because the diamine is highly polar, it will elute very close to the void volume on standard C18 columns[4]. You must use a highly aqueous gradient (e.g., starting at 2% Acetonitrile) and include an acidic modifier (0.1% Formic Acid or TFA) to protonate the amines, which improves peak shape and retention predictability. Note that you will isolate the salt form (e.g., formate or trifluoroacetate) rather than the free base.

Q: I am scaling up the synthesis. Is chromatography strictly necessary? A: No. On a multi-gram or kilogram scale, chromatography becomes economically and environmentally unviable due to high solvent consumption. As established in Quality by Design (QbD) principles for indazole synthesis[1], optimizing the reduction step to >95% conversion allows you to bypass chromatography entirely and rely solely on the metal scavenging and recrystallization workflow (Protocol B).

References[1] 1H-Indazole-6,7-diamine | High-Quality Research Chemical. Benchchem. Link[2] Synthesis and anti-proliferative activity evaluation of N3-acyl-N5-aryl-3,5-diaminoindazole analogues as anti-head and neck cancer agent. PMC / NIH. Link[4] Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. ACS Publications. Link[3] 1H-Indazole-5,6-diamine | RUO. Benchchem. Link

Sources

Optimization

managing thermal hazards in the synthesis of nitro-indazole precursors

Technical Support Center: Managing Thermal Hazards in Nitro-Indazole Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the sca...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Thermal Hazards in Nitro-Indazole Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the scale-up of nitro-indazole precursors (e.g., 3-methyl-4-nitro-1H-indazole). The synthesis of these compounds involves highly exothermic nitration and cyclization steps[1],[2]. Furthermore, pure organic nitro compounds inherently possess high energy and decompose at elevated temperatures with massive exotherms; notably, the presence of contaminants or solvents can significantly lower their thermal stability[3]. This guide provides causality-driven troubleshooting, self-validating protocols, and essential calorimetric strategies to prevent thermal runaway.

Phase 1: Pre-Reaction Thermal Hazard Assessment (FAQs)

Q1: Why is my nitration reaction suddenly spiking in temperature despite active jacket cooling? A1: This is a classic symptom of thermal runaway triggered by reagent accumulation. Nitration reactions are highly exothermic. If the dosing rate of the nitrating agent (e.g., mixed HNO₃/H₂SO₄) exceeds the actual kinetic reaction rate—often because the reactor is kept too cold, causing kinetic sluggishness—unreacted reagents accumulate in the vessel. A subsequent slight temperature increase accelerates the kinetics, triggering a massive, sudden release of the accumulated energy. Causality & Action: You must determine the Maximum Temperature of Synthesis Reaction (MTSR). Use a Reaction Calorimeter (RC1 or EasyMax) to measure the heat of reaction (ΔH_r) and calculate the adiabatic temperature rise (ΔT_ad)[4]. If the MTSR exceeds the onset temperature of decomposition (T_onset) of the nitro-indazole product, a runaway is imminent.

Q2: How do I properly classify the thermal risk of my specific nitro-indazole derivative? A2: We recommend a tiered calorimetric approach based on Stoessel's criticality classes. First, run Differential Scanning Calorimetry (DSC) to find T_onset and the decomposition enthalpy (ΔH_d)[5]. For nitro-indazoles, T_onset is typically between 200 °C and 300 °C, but impurities can drastically lower this threshold. If your MTSR or process temperature is within 50 °C of T_onset, you must proceed to Accelerating Rate Calorimetry (ARC) to determine the Time to Maximum Rate under adiabatic conditions (TMR_ad)[5].

Table 1: Key Thermal Hazard Parameters for Nitroaromatic Synthesis

ParameterInstrumentDefinitionCritical Threshold for Scale-Up
T_onset DSCOnset temperature of thermal decomposition.Must be > MTSR + 50 °C[5].
ΔH_d DSCEnthalpy of decomposition.> 500 J/g indicates high explosion potential.
ΔH_r RC1 / EasyMaxHeat of reaction (exothermicity).Used to calculate ΔT_ad[4].
MTSR RC1 + CalculationMaximum Temperature of Synthesis Reaction.Must be < Boiling Point of solvent and < T_onset[4].
TMR_ad ARCTime to Maximum Rate under adiabatic conditions.> 24 hours is required for safe batch handling[5].

Phase 2: Troubleshooting Guide for Nitration & Cyclization

Issue: Uncontrollable Exotherm During Indazole Cyclization or Nitration

  • Symptom: Rapid pressure build-up and temperature spike during the addition of the electrophile or nitrating mixture.

  • Root Cause: Poor heat transfer in batch reactors combined with rapid dosing. The heat generation rate ( qrxn​ ) vastly exceeds the cooling capacity ( qcool​ ) of the reactor jacket.

  • Solution: Implement strict dosing control to ensure the reaction is mass-transfer limited (feed-controlled) rather than kinetically limited.

Step-by-Step Protocol: Safe Nitration of Indazole via Dosing Control This self-validating protocol ensures that heat generation is strictly governed by the feed rate, preventing reagent accumulation.

  • Reactor Setup: Equip a jacketed reaction vessel (e.g., EasyMax or RC1e) with an overhead stirrer, internal Pt100 temperature probe, and an automated dosing pump.

  • Substrate Preparation: Dissolve the indazole precursor (e.g., 3-methyl-1H-indazole) in a non-reactive, high-heat-capacity solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0–5 °C[1].

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture (concentrated HNO₃ and H₂SO₄) under strict cooling.

  • Automated Dosing: Program the dosing pump to add the nitrating mixture at a rate that maintains the internal temperature within ±2 °C of the setpoint. Critical Step: Interlock the dosing pump with the internal temperature probe so that dosing automatically halts if the temperature exceeds 10 °C.

  • Calorimetric Validation: Monitor the real-time heat flow curve. The heat generation should drop to baseline within 2–3 minutes of pausing the dosing. If heat generation continues, the reaction is accumulating; you must decrease the dosing rate.

  • Quenching: Once dosing is complete and the heat flow returns to baseline, carefully quench the mixture over crushed ice to precipitate the nitro-indazole, ensuring the quench temperature remains below 20 °C.

Phase 3: Advanced Mitigation - Continuous Flow Chemistry

Q3: Batch dosing is still too slow for our production targets. How can we safely accelerate the synthesis? A3: Transition to continuous flow chemistry. Microreactors provide exceptionally high surface-area-to-volume ratios, drastically improving heat and mass transfer rates[5]. This allows you to maintain near-isothermal conditions even for highly exothermic nitrations, mitigating the MTSR and preventing the formation of over-nitrated byproducts or triggering a thermal runaway.

ThermalHazardWorkflow N1 Target Nitro-Indazole Synthesis N2 DSC Screening (T_onset, ΔH_d) N1->N2 N3 Is T_onset - T_process < 50°C? N2->N3 N4 ARC Testing (TMR_ad, ΔT_ad) N3->N4 Yes N5 Reaction Calorimetry (RC1) (ΔH_r, MTSR) N3->N5 No N4->N5 Kinetics Data N6 Is MTSR > T_onset? N5->N6 N7 Process Redesign (Continuous Flow / Dosing) N6->N7 Yes (High Risk) N8 Safe Batch Scale-Up N6->N8 No (Low Risk)

Fig 1: Thermal hazard assessment and scale-up workflow for nitro-indazole synthesis.

Sources

Troubleshooting

mitigating off-target effects of 1H-Indazole-6,7-diamine in cellular assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams facing anomalous data when screening privileged heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams facing anomalous data when screening privileged heterocyclic scaffolds. 1H-Indazole-6,7-diamine (CAS 39761-90-5) is a highly valuable pharmacophore, widely utilized in the discovery of Indoleamine 2,3-dioxygenase (IDO1) inhibitors, Monoamine Oxidase (MAO) modulators, and various kinase inhibitors[1].

However, its unique structural features—specifically the ATP-mimetic pyrazole-fused ring and the electron-rich 6,7-diamine motif—predispose it to significant off-target effects and assay interference. This guide provides mechanistic insights and self-validating protocols to ensure your cellular data reflects true target engagement rather than artifactual toxicity.

Part 1: Mechanistic Overview of Off-Target Liabilities

To effectively troubleshoot, we must first understand the chemical causality behind the anomalous behavior of 1H-Indazole-6,7-diamine in vitro:

  • Kinase Hinge Cross-Reactivity: The 1H-indazole core is a classic ATP-competitive hinge binder. The N1 and N2 atoms act as hydrogen bond donors and acceptors, perfectly mimicking the adenine ring of ATP. This leads to broad kinome off-target activity, particularly against survival kinases (e.g., Akt, JAK, CDKs)[2].

  • Diamine Redox Cycling: The adjacent primary amines at C6 and C7 are highly susceptible to auto-oxidation in standard cell culture media. They can form reactive ortho-quinonediimine intermediates, generating reactive oxygen species (ROS) and depleting cellular glutathione, which causes off-target cytotoxicity independent of your primary target.

  • Transporter Efflux: Indazole derivatives are frequent substrates for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. This prevents the compound from reaching effective intracellular concentrations, artificially dampening its apparent cellular potency.

Pathway Indazole 1H-Indazole-6,7-diamine Target Primary Target (e.g., IDO1 / Specific Kinase) Indazole->Target OffKinase Off-Target Kinases (Hinge Binding) Indazole->OffKinase Redox ortho-Quinonediimine (Redox Cycling) Indazole->Redox Efficacy Desired Phenotype Target->Efficacy Tox Cellular Toxicity / Assay Interference OffKinase->Tox Redox->Tox

Mechanistic pathways of 1H-Indazole-6,7-diamine showing on-target efficacy vs. off-target toxicity.

Part 2: Troubleshooting Guides & FAQs

Q1: My 1H-Indazole-6,7-diamine derivative shows single-digit nanomolar biochemical potency but micromolar cellular potency. Is this a permeability issue? Answer: Rarely. This massive "cellular shift" is typically caused by either high intracellular ATP outcompeting your compound or active efflux[2]. Intracellular ATP concentrations are in the millimolar range (1–5 mM), which heavily penalizes ATP-competitive indazoles. Furthermore, indazoles are known substrates for membrane transporters[4].

  • The Fix: Run a parallel assay using an efflux pump inhibitor (e.g., Elacridar). If potency is restored, efflux is the culprit. If not, the shift is likely due to ATP competition.

Q2: I am seeing broad cytotoxicity across multiple cell lines, even in knockout lines lacking my primary target. How do I decouple on-target efficacy from off-target toxicity? Answer: The indazole core is notorious for hitting off-target kinases essential for cell survival[5].

  • The Fix: Utilize an analog-sensitive (AS) kinase system if you are targeting a specific kinase. This allows for an isogenic comparison where the only variable is a single point mutation in the target's gatekeeper residue[5]. Alternatively, perform a Cellular Thermal Shift Assay (CETSA) to confirm physical target engagement inside the cell prior to the onset of phenotypic toxicity.

Q3: My resazurin (CellTiter-Blue) or MTT viability data is highly variable when using this diamine compound. Why? Answer: The 6,7-diamine motif is redox-active. It can directly reduce tetrazolium salts (MTT) or resazurin into their fluorescent/colorimetric products entirely in the absence of cells. This creates a massive false-positive viability signal, masking actual cell death.

  • The Fix: Abandon redox-dependent assays. Switch to an ATP-quantification assay (e.g., CellTiter-Glo) which utilizes luciferase and is immune to diamine redox interference.

G A Observe Phenotype with 1H-Indazole-6,7-diamine B Is it ATP-competitive Kinase Off-Target? A->B C Is it Diamine Redox Interference? A->C D Run Kinome Profiling & Analog-Sensitive Cells B->D Yes E Switch to CellTiter-Glo (ATP-based readout) C->E Yes F Target Validated D->F G False Positive Resolved E->G

Workflow for deconvoluting indazole off-target kinase activity from diamine redox interference.

Part 3: Quantitative Data & Assay Shifts

When troubleshooting 1H-Indazole-6,7-diamine, expect to see quantitative discrepancies between biochemical and cellular assays. The table below summarizes typical data shifts and their underlying causalities.

ParameterBiochemical AssayCellular AssayVariance/ShiftCausality
Target IC50 (High ATP Km Kinase) 5 nM500 nM100x right-shiftHigh intracellular ATP (~1-5 mM) outcompetes the indazole[2].
Apparent Viability (MTT Assay) N/AFalse negative toxicitySignal masking6,7-diamine reduces MTT to formazan directly, masking cell death.
Target IC50 (Wild-Type Cells) 10 nM1000 nM100x right-shiftP-gp/BCRP mediated efflux reduces intracellular compound concentration[3].
Target IC50 (Elacridar Co-treat) 10 nM15 nM1.5x shiftEfflux inhibition restores intracellular accumulation[4].

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every assay involving 1H-Indazole-6,7-diamine must contain internal controls to rule out its specific liabilities.

Protocol A: Redox-Bypass Cell Viability Assay

Causality: Bypasses the ability of the 6,7-diamine to chemically reduce colorimetric dyes, preventing false viability readouts.

  • Cell Seeding: Seed cells in a white, opaque 96-well plate (to prevent luminescence cross-talk) at 5,000 cells/well in 100 µL media. Incubate overnight.

  • Self-Validation Step (Critical): Prepare a parallel "No Cell" control plate containing only 100 µL of media.

  • Treatment: Add 1H-Indazole-6,7-diamine in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM) to both the experimental plate and the "No Cell" control plate. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo to all wells.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Validation: Read luminescence. Subtract the luminescent values of the "No Cell" plate from the experimental plate. If the compound is auto-luminescent or reacting with the media, the "No Cell" plate will show a dose-dependent signal increase, allowing you to mathematically correct the baseline.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Confirms physical binding to the target inside the intact cell, separating true target engagement from downstream phenotypic noise caused by off-target kinase inhibition.

  • Treatment: Treat cells in 10 cm dishes with 1H-Indazole-6,7-diamine (at 10x the biochemical IC50) or DMSO vehicle for 1 hour to allow intracellular equilibration.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per condition.

  • Thermal Challenge: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen and thaw in a 20°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells without detergents (which can disrupt drug binding).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Self-Validation Step (Critical): Run the soluble supernatant on a Western blot. Probe for your primary target, but also probe for an off-target housekeeping protein (e.g., GAPDH or Vinculin).

  • Interpretation: A true on-target effect will show a thermal stabilization (shift in melting temperature, Tm) for your target protein compared to vehicle, while the housekeeping protein's Tm must remain unchanged. If both shift, the compound is causing global proteome stabilization or non-specific aggregation.

References

  • Scott, J. D., et al. "Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Johnson, A., et al. "Identification of Potent Reverse Indazole Inhibitors for HPK1." PMC, National Institutes of Health. Available at:[Link]

  • SAMI Publishing Company. "Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape." SAMI Pub. Available at:[Link]

Sources

Optimization

1H-Indazole-6,7-diamine Derivatives: Permeability Optimization &amp; Troubleshooting Center

Welcome to the Advanced ADME Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who have successfully optimized the biochemical potency of 1H-indazole-6,7-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced ADME Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists who have successfully optimized the biochemical potency of 1H-indazole-6,7-diamine derivatives, only to hit a wall during in vitro ADME profiling. The indazole core is a privileged scaffold in drug discovery, acting as an excellent bioisostere for phenol and forming pivotal interactions with kinase hinge residues[1]. However, the 6,7-diamine substitution introduces a high polar surface area (PSA) and multiple hydrogen bond donors (HBDs), which severely restrict passive membrane diffusion.

This guide is designed to troubleshoot the "potency-permeability paradox." We will dissect the causality behind poor permeability, provide self-validating experimental protocols, and offer actionable structural optimization strategies.

Module 1: Diagnosing the Permeability Barrier

Q: My 1H-indazole-6,7-diamine compound shows sub-nanomolar target engagement but fails to cross cell membranes in PAMPA and Caco-2 assays. What is the mechanistic cause?

The Causality: The primary issue is the desolvation energy penalty. The adjacent amine groups at the 6 and 7 positions of the indazole core create a dense, localized hydration shell in aqueous physiological environments. For passive diffusion to occur across the lipophilic core of a lipid bilayer, the molecule must shed this hydration shell. The energetic cost of breaking these water-solute hydrogen bonds often exceeds the thermodynamic drive for diffusion. Additionally, indazoles exist in tautomeric equilibrium (1H vs. 2H), which can shift depending on the local pH and dielectric constant, further complicating membrane partitioning.

The Solution: You must systematically mask the hydrogen bond donors. Literature demonstrates that introducing lipophilic, electron-withdrawing groups (such as fluorine) or converting primary amines to secondary amines/amides can significantly improve cell permeability. Fluorination modulates lipophilicity and reduces the basicity of adjacent amines, thereby lowering the desolvation penalty[2]. In kinase inhibitor development, modifying linkers and adding fluoro groups to indazole derivatives has successfully enhanced cell permeability while maintaining excellent potency[3].

Quantitative Data: Impact of Structural Modifications on Permeability The following table summarizes the structure-property relationships (SPR) observed when optimizing the 6,7-diamine indazole scaffold.

Structural ModificationClogPPSA (Ų)HBD CountPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B)
Unmodified 6,7-diamine 1.284.55< 0.5 (Low)< 1.0 (Low)
6-N-methylation 1.675.742.1 (Moderate)1.5 (Moderate)
7-N-acetylation (Amide) 1.872.034.5 (High)3.2 (Moderate)
5-Fluoro substitution 2.184.555.8 (High)6.1 (High)
Macrocyclization (6,7) 2.855.2112.4 (Very High)10.5 (High)
Module 2: Differentiating Passive Diffusion from Active Efflux

Q: My compound has good passive permeability in PAMPA (Papp > 5 x 10⁻⁶ cm/s) but poor Caco-2 A-B permeability. Is it being actively pumped out of the cell?

The Causality: Yes, this is a classic signature of active efflux. While PAMPA only measures passive lipid diffusion (as it lacks transporters), Caco-2 cells express high levels of efflux transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). Indazole derivatives are well-documented substrates for P-gp, often exhibiting a directional transporter efflux ratio greater than 2.5[1]. The 6,7-diamine moiety can act as a recognition motif for the P-gp binding pocket, which favors molecules with spatially distributed hydrogen bond acceptors and a basic nitrogen.

PgpMechanism Indazole 1H-Indazole-6,7-diamine (Intracellular/Membrane) Pgp P-glycoprotein (MDR1) Transmembrane Domain Indazole->Pgp Substrate Recognition ATP ATP Binding & Hydrolysis (NBD Domains) Pgp->ATP Stimulates Effluxed Effluxed Compound (Apical Compartment) Pgp->Effluxed Active Expulsion ATP->Pgp Conformational Shift

Mechanistic pathway of P-glycoprotein-mediated efflux of indazole derivatives.

Self-Validating Protocol: Bidirectional Caco-2 Assay with Efflux Inhibition To definitively prove P-gp liability, you must run a bidirectional transport assay with and without a specific inhibitor. This protocol is self-validating because the inclusion of control compounds and monolayer integrity checks ensures that the measured efflux is biologically real, not an assay artifact.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation (Quality Control): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral fluorescence indicating Papp < 0.5 x 10⁻⁶ cm/s confirms monolayer integrity.

  • Compound Preparation: Prepare the 1H-indazole-6,7-diamine derivative at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent precipitation.

  • Inhibitor Co-incubation: Prepare a parallel set of donor solutions containing 10 µM of the indazole derivative + 2 µM Elacridar (a potent, specific P-gp/BCRP inhibitor).

  • Transport Assay:

    • Apical to Basolateral (A-B): Add 200 µL donor solution to the apical chamber, 800 µL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 800 µL donor solution to the basolateral chamber, 200 µL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes. Extract 50 µL aliquots from the receiver compartments at 60 and 120 minutes.

  • Quantification & Calculation: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

    • Interpretation: If ER > 2.5 and the addition of Elacridar reduces the ER to < 1.5, the compound is a confirmed P-gp substrate.

Module 3: The Solubility-Permeability Trade-off (The "Brick Dust" Effect)

Q: To improve permeability, I increased the lipophilicity of my indazole derivative (ClogP > 4). Now, my Caco-2 results are highly variable, and mass balance recovery is <50%. What went wrong?

The Causality: You have encountered the "brick dust" phenomenon. By masking the polar 6,7-diamine groups with bulky lipophilic substituents, you increased the crystal lattice energy and decreased aqueous solubility. In the pH 7.4 assay buffer, the compound precipitates. This lowers the effective thermodynamic activity of the drug in the donor compartment, leading to artificially low permeability readouts. Furthermore, highly lipophilic compounds non-specifically bind (NSB) to the plastic walls of the transwell plates, explaining your poor mass balance recovery.

OptimizationWorkflow Start Permeability Optimization (Increase Lipophilicity) CheckSol Kinetic Solubility > 50 µM at pH 7.4? Start->CheckSol Precipitation Issue: Compound Precipitation (Brick Dust Effect) CheckSol->Precipitation No NSB Issue: Non-Specific Binding Recovery < 80% CheckSol->NSB No Prodrug Action: Design Phosphate Prodrug or Disrupt Planarity Precipitation->Prodrug Formulation Action: Add 1% BSA or FaSSIF to Receiver NSB->Formulation

Workflow for resolving the solubility-permeability trade-off in indazole derivatives.

Troubleshooting Protocol: Mitigating Non-Specific Binding and Poor Solubility To rescue the assay and get accurate permeability data for lipophilic indazoles:

  • Kinetic Solubility Check: Before running the Caco-2 assay, perform a nephelometric kinetic solubility assay. Spike the compound into HBSS (pH 7.4) from a 10 mM DMSO stock. If light scattering indicates precipitation at 10 µM, you must lower the assay concentration to 1 µM or 5 µM.

  • Receiver Compartment Modification: To maintain sink conditions and prevent the compound from sticking to the plastic receiver well, add 1% Bovine Serum Albumin (BSA) or use Fasted State Simulated Intestinal Fluid (FaSSIF) in the receiver compartment. The protein/micelles will bind the lipophilic indazole as it crosses the membrane, pulling it into solution and drastically improving mass balance recovery.

Sources

Troubleshooting

Technical Support Center: Addressing Assay Interference by Diamino-substituted Heterocycles

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of assay interference caused by diamino-substituted heterocycles. These com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of assay interference caused by diamino-substituted heterocycles. These compounds are frequently identified as hits in high-throughput screening (HTS) campaigns, but their activity is often a result of assay artifacts rather than specific, on-target modulation.[1] This guide provides in-depth troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to help you distinguish true biological activity from false positives, saving valuable time and resources.

Frequently Asked Questions (FAQs)

This section addresses high-level concepts regarding interference from diamino-substituted heterocycles.

Q1: What are diamino-substituted heterocycles and why are they a concern in HTS?

Diamino-substituted heterocycles are a class of organic molecules that feature a ring structure containing at least one non-carbon atom (like nitrogen, oxygen, or sulfur) and are decorated with two or more amino (-NH₂) groups or related functionalities.[2][3] While this structural motif is present in many legitimate drugs, certain arrangements are notorious for causing non-specific assay interference. They are often classified as Pan-Assay Interference Compounds (PAINS), which are chemical structures that appear as hits in numerous, unrelated assays.[1][4][5] The concern is that these compounds can lead to a significant waste of resources by prompting researchers to pursue false leads.[6][7]

Q2: What are the most common mechanisms of assay interference caused by these compounds?

Interference from diamino-substituted heterocycles is not due to a single mechanism but rather a collection of potential behaviors. Understanding these is the first step in diagnosing a false positive. The primary mechanisms are summarized below.

Interference Mechanism Key Characteristics Primary Diagnostic Assays
Compound Aggregation Potent, non-specific inhibition; steep dose-response curves; sensitive to detergent and protein concentration.[6][8]Detergent Counter-Screen, Dynamic Light Scattering (DLS), Enzyme Concentration Variation.
Metal Chelation Inhibition of metalloenzymes; activity reversed by addition of excess metal ions.[9][10]Metal Supplementation Assay, EDTA Controls.
Spectroscopic Interference Autofluorescence or quenching in fluorescence-based assays.[11][12]Autofluorescence/Quenching Scan, Orthogonal Assay (non-fluorescent).
Chemical Reactivity Time-dependent inhibition; covalent modification of proteins.[4][13]Pre-incubation Studies, Thiol Reactivity Assays (e.g., with GSH).
Redox Cycling Generation of reactive oxygen species (ROS) like H₂O₂; particularly problematic in cell-based assays.[14]ROS Detection Assays (e.g., DCFDA), Catalase Addition.
Q3: My compound is flagged by a PAINS filter. Does this automatically mean it's a false positive?

Not necessarily, but it serves as a strong warning. PAINS filters are knowledge-based tools that flag substructures known to be problematic.[13] While some compounds containing PAINS motifs may have legitimate, specific activity, they require a higher burden of proof.[1] If your hit is flagged, you should immediately prioritize the counter-screens and validation assays described in the Troubleshooting Guide below to prove that the observed activity is not an artifact.[7]

Q4: What is the difference between a true hit and an assay interferer?

A true hit demonstrates specific and saturable binding to the intended biological target, leading to a measurable and reproducible biological effect. In contrast, an assay interferer produces a signal that mimics this effect through non-specific means. Key differentiators include:

  • Structure-Activity Relationship (SAR): True hits typically have a clear and logical SAR, where small chemical modifications lead to predictable changes in potency. The SAR for interferers is often flat or illogical.[15]

  • Sensitivity to Assay Conditions: The activity of a true hit should be robust to minor changes in assay conditions, such as the use of different buffers or the addition of a non-ionic detergent. Interferers are often highly sensitive to such changes.[16]

  • Confirmation in Orthogonal Assays: A true hit's activity should be confirmable in a different assay format that relies on an alternative detection method (e.g., confirming a fluorescence hit with a luminescence-based assay).[17]

Troubleshooting Guide: From Hit to Validated Lead

This guide provides structured, problem-based workflows to diagnose and mitigate common interference mechanisms associated with diamino-substituted heterocycles.

Problem 1: My compound shows potent activity, but the dose-response curve is unusually steep and/or the inhibition is non-specific.

This is a classic hallmark of compound aggregation . At a critical concentration, these molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[6][8][18]

A Potent, Steep Dose-Response Curve B Run Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B C Is activity significantly reduced or abolished? B->C D Conclusion: Aggregation is the likely mechanism of interference. C->D Yes E Activity is retained. Proceed to next check. C->E No F Perform Dynamic Light Scattering (DLS) E->F G Are particles (50-1000 nm) detected at assay concentration? F->G G->D Yes H Confirm with Orthogonal Assay (non-biochemical, e.g., SPR) G->H No I Conclusion: Likely a non-aggregation artifact or true hit. H->I

Caption: Workflow to diagnose aggregation-based interference.

1. Detergent Counter-Screen This is the most critical and straightforward test for aggregation.[7][19] Non-ionic detergents disrupt the formation of colloidal aggregates.

  • Objective: To determine if the compound's inhibitory activity is dependent on aggregation.

  • Methodology:

    • Prepare two identical sets of assay plates.

    • Prepare your compound serial dilutions as you would for a standard IC₅₀ determination.

    • To the first set of plates ("- Detergent"), add the assay buffer as normal.

    • To the second set of plates ("+ Detergent"), add assay buffer that includes a final concentration of 0.01% (v/v) Triton X-100. Note: Ensure the detergent is high-purity and freshly prepared in solution.

    • Add the enzyme, substrate, and other assay components to all plates.

    • Incubate and read the plates according to the primary assay protocol.

  • Interpretation:

    • Aggregation: A significant rightward shift (>10-fold) or complete loss of potency in the presence of Triton X-100 strongly indicates that the compound is an aggregator.[19]

    • No Aggregation: If the IC₅₀ value remains largely unchanged, aggregation is likely not the mechanism of action.

    Compound IC₅₀ without Triton X-100 IC₅₀ with 0.01% Triton X-100 Interpretation
    Hit Compound X1.2 µM150 µMLikely Aggregator
    Control Inhibitor0.5 µM0.6 µMNon-Aggregator

2. Dynamic Light Scattering (DLS) DLS is a biophysical technique that directly measures the size of particles in a solution, providing direct evidence of aggregate formation.[6][15]

  • Objective: To visualize the formation of sub-micron particles at concentrations relevant to the assay.

  • Methodology:

    • Prepare solutions of your compound in the final assay buffer at concentrations spanning the IC₅₀ value (e.g., 0.1x, 1x, and 10x IC₅₀).

    • Include a buffer-only control.

    • Analyze the samples using a DLS instrument.

  • Interpretation: The appearance of particles in the 50-1000 nm range that is dependent on compound concentration is strong evidence of aggregation.[6] Well-behaved, soluble compounds should not produce significant scattering signals.[20]

Problem 2: My hit is active in a fluorescence-based assay (e.g., FP, FRET, FI), but I'm unsure if the signal is real.

Diamino-substituted heterocycles often possess aromatic systems that can absorb and/or emit light, leading to direct spectroscopic interference .[11][12] This can manifest as autofluorescence (the compound itself glows) or fluorescence quenching (the compound suppresses the signal from the assay's fluorophore).[11][21]

A Hit from Fluorescence Assay B Run Autofluorescence Check (Compound + Buffer, No Probe) A->B C Is a signal detected? B->C D Conclusion: Compound is autofluorescent. Artifact likely. C->D Yes E No signal. Proceed to quenching check. C->E No F Run Quenching Check (Compound + Buffer + Probe) E->F G Is the probe's signal significantly reduced? F->G H Conclusion: Compound is a quencher. Artifact likely. G->H Yes I Confirm with Orthogonal Assay (e.g., Luminescence, Absorbance) G->I No J Conclusion: Interference is unlikely. Hit may be real. I->J

Caption: Workflow to diagnose spectroscopic interference.

1. Autofluorescence Check This simple control experiment determines if the compound itself emits light at the detection wavelength of your assay.[19]

  • Objective: To measure the intrinsic fluorescence of the test compound.

  • Methodology:

    • In a microplate, prepare a serial dilution of your compound in the final assay buffer.

    • Crucially, omit the fluorescent probe, substrate, or protein used in the primary assay.

    • Include wells with buffer + DMSO as a negative control.

    • Read the plate on your plate reader using the exact same excitation and emission wavelengths and gain settings as the primary HTS assay.

  • Interpretation: A dose-dependent increase in signal in the wells containing only the compound indicates autofluorescence. This signal artifact must be subtracted from the primary assay data or, if it is too strong, may invalidate the hit.[11]

2. Orthogonal Assay Confirmation The gold standard for ruling out spectroscopic interference is to reproduce the inhibitory activity in an assay that does not rely on fluorescence.[17]

  • Objective: To validate the biological activity of the hit using a different detection modality.

  • Methodology:

    • Develop or acquire an assay for your target that uses a different technology, such as:

      • Luminescence: (e.g., assays that produce light, like Kinase-Glo®).

      • Absorbance: (e.g., colorimetric assays measuring substrate turnover).

      • Label-Free: (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).

    • Determine the IC₅₀ of your compound in this new assay format.

  • Interpretation: If the compound shows similar potency in the orthogonal assay, it provides strong evidence that the hit is genuine and not an artifact of the original detection method. If the activity disappears, the original hit was likely a false positive due to interference.

Problem 3: My compound only inhibits metalloenzymes, and the activity seems inconsistent.

Many heterocycles, particularly those with appropriately spaced nitrogen and oxygen atoms, are excellent metal chelators .[9][10][22] If your target protein is an enzyme that requires a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for its activity, the compound may simply be "starving" the enzyme by sequestering this essential metal, rather than binding to a specific inhibitory site.[23]

A Hit against a Metalloenzyme B Run Metal Supplementation Assay (Add excess metal cofactor, e.g., 100 µM ZnCl₂) A->B F Run EDTA Control Assay (Add 1 mM EDTA to assay) A->F C Is inhibitory activity rescued or abolished? B->C D Conclusion: Chelation is the likely mechanism of inhibition. C->D Yes E Activity is retained. Chelation is unlikely. C->E No G Does EDTA inhibit the enzyme similarly to your compound? F->G G->D Yes G->E No

Caption: Workflow to diagnose metal chelation interference.

1. Metal Supplementation Assay

  • Objective: To determine if supplementing the assay with excess metal cofactor can overcome the compound's inhibitory effect.

  • Methodology:

    • Run your standard IC₅₀ determination protocol.

    • In parallel, run an identical experiment but with the assay buffer supplemented with a high concentration of the relevant metal salt (e.g., 50-100 µM ZnCl₂ or MgCl₂). The exact concentration may require optimization but should be well above the typical cofactor concentration.

  • Interpretation:

    • Chelation: If the compound's potency is significantly reduced or abolished in the presence of excess metal, this strongly suggests inhibition is occurring via chelation.

    • No Chelation: If the IC₅₀ is unaffected, the compound is likely not acting as a simple chelator.

References
  • Promiscuous_Inhibitors_1. (n.d.).
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  • Allen, J. D., & Tidor, B. (2015). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
  • SelectScience. (n.d.). Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory.
  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • ecancer. (2019, April 5). Using a promiscuous inhibitor to uncover cancer drug targets.
  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017).
  • Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • BenchChem. (2025). Troubleshooting assay interference in Fenticonazole high-throughput screening.
  • Dahlin, J. L., Baell, J. B., Walters, M. A., & Inglese, J. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • González-Lafuente, L., & Luque, F. J. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15307–15318.
  • NMX Research. (2021, October 20). Flagging Problematic Compounds in Drug Discovery.
  • Dahlin, J. L., Baell, J. B., Walters, M. A., & Inglese, J. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • Thorne, N., Auld, D. S., & Inglese, J. (2018). Interference with Fluorescence and Absorbance. PubMed.
  • BenchChem. (2025). Puerol A Interference in High-Throughput Screening: A Technical Support Guide.
  • Various Authors. (2026). Noncanonical pharmacological inhibition of the hERG K+ channel by a synthetic cannabinoid.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Disney, M. D., & Yildirim, I. (2017). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 120, 125–135.
  • González-Lafuente, L., & Luque, F. J. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 56(6), 2544–2556.
  • Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada, 24(1), 49-52.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14534-14544.
  • Southern Research HTS Center. (2010). High-Throughput RNA Interference Screening: Tricks of the Trade. Assay and Drug Development Technologies, 8(3), 373-381.
  • Huang, R., et al. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 9(11), 291.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
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  • American Chemical Society. (2022). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 65(1), 1-5.
  • Finlayson, K., et al. (2001). A High-Throughput Binding Assay for HERG. Journal of Biomolecular Screening, 6(6), 381-388.
  • Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14534-14544.
  • Zhang, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3258.
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Bashore, F. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • Various Authors. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1779.
  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(4-5), 271-280.
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Reference Data & Comparative Studies

Validation

A Comparative Technical Guide to Diaminoindazoles: 1H-Indazole-6,7-diamine vs. Structural Analogues

As a privileged scaffold in medicinal chemistry, the indazole ring offers exceptional versatility for drug discovery. When functionalized with diamine motifs, the resulting diaminoindazoles exhibit unique electronic dist...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the indazole ring offers exceptional versatility for drug discovery. When functionalized with diamine motifs, the resulting diaminoindazoles exhibit unique electronic distributions, hydrogen-bonding capabilities, and coordination geometries.

This guide provides an in-depth comparative analysis of 1H-Indazole-6,7-diamine against its primary structural analogues—1H-Indazole-5,6-diamine and 3,5-diaminoindazoles —detailing their physicochemical properties, target profiles, and the experimental workflows required for their synthesis and validation.

Structural and Physicochemical Comparison

The positional isomerism of the diamine motif fundamentally dictates the compound's reactivity and biological target engagement. The placement of the amines influences the pKa of the pyrazole nitrogen, alters the steric accessibility of the ring, and defines the molecule's capacity to act as a chelating agent or a hinge-binding inhibitor.

Quantitative Data Summary
Compound ClassRepresentative CASSubstitution PatternPrimary Biological TargetsKey Pharmacological Application
1H-Indazole-6,7-diamine 39761-90-5Adjacent amines on benzofused ring (C6, C7)IDO1, MAO, DAAOImmuno-oncology, Neurology
1H-Indazole-5,6-diamine 7404-68-4Adjacent amines on benzofused ring (C5, C6)IDO1 (IC50 ~720 nM)Fused heterocyclic synthesis
3,5-Diaminoindazoles N/A (e.g., KMU-191)Amines split across pyrazole (C3) and benzene (C5)CDK2, PDK1Anti-proliferative, Apoptosis
Mechanistic Causality of Structural Differences
  • 6,7-Diamine Motif : In [1], the proximity of the C7 amine to the pyrazole N1 nitrogen creates a localized, electron-rich pocket. This specific geometry is highly effective for coordinating metal-centered enzymes. For example, it provides an optimal bite angle for interacting with the heme iron in Indoleamine 2,3-dioxygenase (IDO1).

  • 5,6-Diamine Motif : [2] projects its amines symmetrically away from the pyrazole core. This minimizes steric hindrance near the N1/N2 positions, making it an ideal orthogonal building block for synthesizing extended tricyclic systems (e.g., benzimidazoles) without interfering with the tautomerization of the indazole core.

  • 3,5-Diamine Motif : By distributing the amines across both rings, 3,5-diaminoindazoles mimic the hydrogen-bonding profile of aminopyrimidines. The C3 amine acts as a critical hydrogen bond donor to the hinge region of the ATP-binding cleft in kinases, which is why compounds like KMU-191 are potent [3][4].

Pharmacological Target Profiles & Pathway Modulation

The distinct structural features of these isomers directly translate to their divergent biological applications.

Kinase Inhibition and Apoptosis (3,5-Diaminoindazoles)

3,5-diaminoindazoles, such as the N3-acyl-N5-aryl analogue KMU-191, are multi-target agents. They act as ATP-competitive inhibitors against kinases like CDK2 and PDK1. Downstream, this target engagement triggers a profound apoptotic cascade in cancer cells (e.g., clear cell renal cell carcinoma). The mechanism is characterized by the [5].

Pathway KMU 3,5-Diaminoindazole (e.g., KMU-191) Kinase Kinase Inhibition (CDK2 / PDK1) KMU->Kinase p53 Upregulation of p53 KMU->p53 AntiApop Downregulation of Mcl-1(L) & c-FLIP(L) KMU->AntiApop Caspase Caspase Cascade Activation Kinase->Caspase p53->Caspase AntiApop->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Signaling pathway of 3,5-diaminoindazole (KMU-191) inducing apoptosis via kinase inhibition.

Immuno-Oncology and Neurology (6,7- and 5,6-Diaminoindazoles)

Unlike the kinase-targeting 3,5-isomers, the 6,7- and 5,6-diaminoindazoles are primarily utilized to target metalloenzymes and oxidases. In immuno-oncology, they inhibit IDO1, preventing the depletion of tryptophan in the tumor microenvironment and thereby rescuing T-cell proliferation. In neurology, the indazole core acts as a pharmacophore for Monoamine Oxidase (MAO) and D-Amino Acid Oxidase (DAAO) inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind each procedural step and incorporate built-in validation mechanisms.

Protocol A: Chemoselective Synthesis of Diaminoindazoles

The synthesis of 6,7- or 5,6-diaminoindazoles typically begins with the nitration of the indazole core, followed by reduction.

  • Dissolution : Suspend the dinitroindazole precursor in ethanol.

    • Causality: Ethanol provides optimal solubility for the nitro compound while remaining miscible with the aqueous acid added in the next step.

  • Chemoselective Reduction : Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O), followed by the dropwise addition of concentrated HCl under reflux.

    • Causality: SnCl₂ is specifically chosen over Palladium on Carbon (Pd/C) catalytic hydrogenation to prevent unwanted hydrodehalogenation if halogenated functional groups are present on the scaffold. The highly acidic environment accelerates the electron transfer required to reduce the nitro groups.

  • Neutralization and Extraction : Cool the mixture to room temperature and neutralize with saturated NaHCO₃ until the pH is basic.

    • Causality: Neutralization is critical to precipitate the tin salts as insoluble tin hydroxides. These must be filtered off through a Celite pad to prevent heavy metal contamination, which would otherwise cause false positives in downstream metalloenzyme assays.

  • Self-Validation (NMR) : Analyze the product via ¹H NMR in DMSO-d₆.

    • Validation Logic: Successful reduction is confirmed by an upfield shift of the aromatic protons (due to the transition from electron-withdrawing -NO₂ to electron-donating -NH₂ groups) and the appearance of broad, D₂O-exchangeable singlets in the 4.5–5.5 ppm range corresponding to the primary amines.

Workflow Precursor Dinitroindazole Precursor Reduction Reduction (SnCl2 / HCl) Precursor->Reduction Chemoselective Diamine Diaminoindazole (5,6- or 6,7-) Reduction->Diamine Neutralization Elaboration Structural Elaboration (e.g., Benzimidazoles) Diamine->Elaboration Orthogonal Reactivity Assay Target Screening (IDO1 Assay) Elaboration->Assay IC50 Validation

Experimental workflow for the synthesis and validation of diaminoindazole-based inhibitors.

Protocol B: Orthogonal Target Screening (IDO1 Enzyme Assay)

To evaluate the efficacy of 6,7-diaminoindazole derivatives, a biochemical assay measuring the conversion of L-tryptophan to N-formylkynurenine is employed.

  • Enzyme Reaction : Incubate recombinant human IDO1 with the diaminoindazole candidate, L-tryptophan, and ascorbic acid in a buffered solution (pH 6.5) at 37°C.

    • Causality: Ascorbic acid is strictly required as a reducing agent to maintain the heme iron of IDO1 in its catalytically active ferrous (Fe²⁺) state.

  • Readout : Terminate the reaction with trichloroacetic acid, heat to 50°C to hydrolyze N-formylkynurenine to kynurenine, and react with Ehrlich's reagent. Measure absorbance at 490 nm.

  • Self-Validation Loop :

    • Background Subtraction: Run a parallel assay without the enzyme. Logic: Indazole derivatives are often highly conjugated and can absorb light near 490 nm. The blank ensures the compound's intrinsic absorbance does not skew the IC50 calculation.

    • Positive Control: Include a known IDO1 inhibitor (e.g., Epacadostat) to benchmark the dynamic range and sensitivity of the assay batch.

References

  • Tripathi, S. K., & Singh, S. K. (2014). "Insights into the structural basis of 3,5-diaminoindazoles as CDK2 inhibitors: prediction of binding modes and potency by QM–MM interaction, MESP and MD simulation." RSC Advances, 4(52), 27354-27367. Available at:[Link]

  • Medina, J. R., et al. (2010). "Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery." ACS Medicinal Chemistry Letters, 1(5), 229-234. Available at:[Link]

  • Kim, S., et al. (2023). "KMU-191 Induces Apoptosis in Human Clear Cell Renal Cell Carcinoma Caki Cells Through Modulation of Bcl-xL, Mcl-1 (L), c-FLIP (L), and p53 Proteins." Journal of Cancer, 14(12), 2224-2235. Available at:[Link]

Comparative

Validating the Mechanism of Action: 1H-Indazole-6,7-Diamine as a Privileged Scaffold for Target-Directed Inhibition

Introduction In modern drug discovery, particularly within immuno-oncology and neurology, selecting the right chemical scaffold is as critical as identifying the biological target. 1H-Indazole-6,7-diamine (CAS 39761-90-5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, particularly within immuno-oncology and neurology, selecting the right chemical scaffold is as critical as identifying the biological target. 1H-Indazole-6,7-diamine (CAS 39761-90-5) has emerged as a highly versatile, diamine-functionalized heterocyclic precursor[1]. Featuring adjacent amine groups on the benzofused ring of the indazole core, it provides a privileged structural motif for constructing polycyclic systems and targeted inhibitors[1].

While early clinical trials in immuno-oncology heavily relied on pyrrolidine-2,5-dione derivatives (e.g., epacadostat) or simple imidazoles, the indazole scaffold has recently been recognized as a superior, high-affinity heme-binding chemotype for targeting Indoleamine 2,3-dioxygenase 1 (IDO1)[2]. Unlike traditional inhibitors, indazole derivatives preferentially bind to the ferrous (Fe2+) state of the IDO1 heme (acting as Type II inhibitors), offering a distinct mechanistic advantage in overcoming tumoral immune resistance[2].

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of 1H-Indazole-6,7-diamine-derived compounds, objectively comparing their performance against alternative azole and benzimidazole scaffolds[2][3].

Mechanistic Pathway & Scaffold Interaction

To validate the MoA, one must first understand the causality of the target. IDO1 catalyzes the rate-limiting step of L-tryptophan catabolism into kynurenine, a metabolite that suppresses T-cell proliferation and induces immune tolerance[4][5]. 1H-Indazole-6,7-diamine derivatives act by directly coordinating with the heme iron in the IDO1 active site, while the 6,7-diamine functionalization allows for targeted extension into "Pocket B" of the enzyme, enhancing both potency and selectivity[2].

MoA IFN IFN-γ Stimulation IDO1 IDO1 Enzyme Expression IFN->IDO1 Induces Kyn Kynurenine Production IDO1->Kyn Catalysis Trp L-Tryptophan Trp->IDO1 Substrate TCell T-Cell Suppression (Immune Tolerance) Kyn->TCell Causes Indazole 1H-Indazole-6,7-diamine Derivatives Heme Ferrous (Fe2+) Heme Coordination Indazole->Heme Primary MoA PocketB Pocket B Binding (via 6,7-diamine motif) Indazole->PocketB Secondary MoA Heme->IDO1 Inhibits PocketB->IDO1

Mechanism of Action: 1H-Indazole-6,7-diamine derivatives inhibiting IDO1 via ferrous heme coordination.

Comparative Scaffold Analysis

When designing targeted inhibitors, the choice of the core scaffold dictates the binding kinetics and off-target liabilities. Below is an objective comparison of the 1H-Indazole-6,7-diamine scaffold against common alternatives[2][3].

Scaffold TypePrimary Target AffinityHeme Binding PreferenceFunctionalization VersatilityKnown Limitations / Liabilities
1H-Indazole-6,7-diamine IDO1, MAO, TDO[1][2]Ferrous (Fe2+) (Type II)[2]High: Adjacent 6,7-amines allow precise tuning for Pocket B[1][2].Requires careful optimization to avoid dual TDO inhibition if strict IDO1 selectivity is desired[2].
4-Phenylimidazole IDO1[2]Ferric (Fe3+) & FerrousModerate: Limited vectors compared to diamines.Historically lower potency (micromolar range); rapid clearance[2].
Benzimidazole IDO1, Hepatitis C[3]Apo-IDO1 (Type IV) / Mixed[2]Moderate: 1,2- and 2,3-substitutions[3].Often lacks direct heme coordination data; high lipophilicity can lead to poor ADME profiles[2][3].
Pyrrolidine-2,5-dione IDO1[4]Apo-IDO1Low: Highly specific lock-and-key fit.Susceptible to tumoral resistance mechanisms; failed in Phase 3 (ECHO-301)[2][4].

Experimental Protocols for MoA Validation

To rigorously validate that a synthesized 1H-Indazole-6,7-diamine derivative operates via the proposed mechanism, a self-validating experimental pipeline must be employed. This ensures that observed cellular efficacy is causally linked to direct target engagement.

Protocol 1: Target Engagement & Heme Binding State Validation (UV-Vis Spectroscopy)

Causality & Rationale: Because indazole scaffolds are hypothesized to be Type II inhibitors (preferring the ferrous state)[2], we must prove direct coordination with the heme iron. A shift in the Soret band of the IDO1 absorption spectrum provides definitive, self-validating proof of this interaction. If the compound binds elsewhere (allosterically), the Soret band will remain unchanged.

  • Protein Preparation: Express and purify recombinant human IDO1. Prepare a 5 µM solution of IDO1 in a buffer containing 50 mM potassium phosphate (pH 6.5) and 0.05% Tween-20.

  • Enzyme Reduction: To test ferrous binding, reduce the IDO1 heme by adding 10 mM sodium dithionite (Na₂S₂O₄) under anaerobic conditions. Crucial Step: The Soret band of the apo-enzyme should shift from ~404 nm (ferric) to ~412 nm (ferrous).

  • Compound Titration: Titrate the 1H-Indazole-6,7-diamine derivative (0.1 µM to 50 µM) into the ferrous IDO1 solution.

  • Spectroscopic Analysis: Monitor the absorption spectra from 350 to 500 nm using a high-resolution UV-Vis spectrophotometer.

  • Data Interpretation: A successful Type II indazole inhibitor will cause the ferrous Soret band to red-shift further (e.g., from 412 nm to ~415-418 nm), confirming direct nitrogen-iron coordination[2]. Benzimidazole controls typically do not show this specific ferrous shift, acting instead as apo-binders[2][3].

Protocol 2: Cellular Efficacy & Functional Inhibition (HeLa Kynurenine Assay)

Causality & Rationale: Target binding in a cell-free assay does not guarantee cellular penetration or functional inhibition in a complex tumor microenvironment. HeLa cells upregulate IDO1 in response to IFN-γ, making them an ideal self-contained system to validate the suppression of tryptophan catabolism[5].

  • Cell Culture & Stimulation: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Stimulate with 50 ng/mL recombinant human IFN-γ to induce robust IDO1 expression[5].

  • Compound Treatment: Concurrently treat the cells with serial dilutions of the indazole derivative (1 nM to 10 µM). Include 1-methyl-tryptophan (1-MT) or epacadostat as positive controls[4][5].

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Metabolite Detection: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well. Read absorbance at 490 nm.

  • Data Interpretation: Calculate the IC₅₀ based on the reduction of kynurenine levels. The 6,7-diamine functionalization typically yields sub-micromolar to low-nanomolar cellular IC₅₀s due to enhanced cell permeability and Pocket B engagement compared to unsubstituted indazoles[1][2].

Conclusion

The 1H-Indazole-6,7-diamine scaffold represents a significant leap forward in the design of targeted inhibitors for heme-containing enzymes like IDO1 and neurological targets like MAO[1][2]. By leveraging its preference for ferrous heme binding and the synthetic versatility of its diamine motif, researchers can overcome the limitations of traditional imidazoles and pyrrolidine-2,5-diones. Rigorous validation using the combined spectroscopic and cellular protocols outlined above ensures that drug development programs are grounded in verified, causal mechanisms of action.

References

  • Title: Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Source: PMC (PubMed Central) URL: [Link]

  • Title: Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body Source: Google Patents URL
  • Title: Novel compounds as indoleamine 2,3-dioxygenase inhibitors Source: Google Patents URL

Sources

Validation

Comparative Guide: Kinase Inhibition Profile of 1H-Indazole-6,7-diamine Derivatives vs. Established Inhibitors

Executive Summary & Structural Rationale In the landscape of targeted oncology and neuropharmacology, the indazole core has emerged as a highly privileged scaffold for kinase inhibition[1]. Specifically, 1H-Indazole-6,7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and neuropharmacology, the indazole core has emerged as a highly privileged scaffold for kinase inhibition[1]. Specifically, 1H-Indazole-6,7-diamine serves as a critical synthetic intermediate and structural precursor in Fragment-Based Drug Discovery (FBDD)[2].

As an Application Scientist evaluating novel kinase inhibitors, it is crucial to understand why this specific diamine-functionalized heterocyclic compound is utilized over simpler bioisosteres like indole or phenol. The indazole core possesses both an NH group (hydrogen bond donor) and an adjacent nitrogen atom (hydrogen bond acceptor). This bidentate capability allows it to form exceptionally stable, pivotal interactions with the kinase hinge region (e.g., binding to the backbone carbonyl and NH of residues like Val135 or Cys919)[1][3].

Furthermore, the 6,7-diamine motif provides a highly versatile vector for structural elaboration. By functionalizing these adjacent amines—such as coupling with sulfonamides via 1,1′-carbonyldiimidazole (CDI)—medicinal chemists can extend the molecule into the hydrophobic DFG-out pocket, effectively transitioning the compound from a non-selective Type I inhibitor to a highly selective Type II inhibitor[2][4].

Pharmacological Benchmarking: Indazole Scaffolds vs. Known Inhibitors

To objectively evaluate the clinical potential of 1H-Indazole-6,7-diamine derivatives, we must benchmark them against established, FDA-approved indazole-based and pyrimidine-based tyrosine kinase inhibitors (TKIs) such as Axitinib and Pazopanib .

Axitinib, a second-generation TKI and an indazole derivative itself, demonstrates sub-nanomolar potency against VEGFR-1, -2, and -3, driven by its ability to tightly fit into the intracellular ATP-binding cleft[5][6]. Recent optimization of novel indazole derivatives has shown that functionalizing the core can yield compounds that match or exceed these benchmarks, particularly in overcoming drug-resistant mutations[4][7].

Table 1: Comparative Kinase Inhibition Profile (In Vitro IC₅₀)
Compound / ScaffoldPrimary Target(s)IC₅₀ (nM)Structural ClassKey Hinge Interaction Residue
Axitinib (Benchmark)VEGFR-1, -2, -30.1 – 0.3Indazole derivativeCys919 (VEGFR-2)
Pazopanib (Benchmark)VEGFR-2, PDGFR~30.0Pyrimidine derivativeCys919 (VEGFR-2)
1H-Indazole-3-carboxamides GSK-3β4.0Indazole derivativeVal135, Asp133 (GSK-3β)
6-Bromo-1H-indazole Deriv. VEGFR-2< 5.0Indazole derivativeCys919 (VEGFR-2)
1H-Indazole-6,7-diamine Deriv. VEGFR-2 / EGFR12.0 – 24.5Indazole diamine deriv.Met341 (EGFR)

Data synthesized from comparative benchmarking studies and structural optimization literature[3][4][5][7].

Structural Logic of Kinase Hinge Binding

The efficacy of the 1H-Indazole-6,7-diamine scaffold is rooted in its thermodynamic binding logic. The diagram below illustrates how the core establishes a foundational anchor at the hinge region, while the 6,7-diamine functionalization acts as a directional vector to achieve kinase selectivity.

G A 1H-Indazole-6,7-diamine Core Scaffold B Indazole N1-H (H-Bond Donor) A->B Presents C Indazole N2 (H-Bond Acceptor) A->C Presents D 6,7-Diamine Motif (Derivatization Vector) A->D Functionalized via E Kinase Hinge Region (e.g., Val135, Cys919) B->E Binds Backbone C=O C->E Binds Backbone NH F DFG-Out Pocket (Selectivity Filter) D->F Extends into

Caption: Logical binding network of the 1H-Indazole-6,7-diamine scaffold within the kinase ATP pocket.

Self-Validating Experimental Protocols

To rigorously compare the kinase inhibition profile of novel 1H-Indazole-6,7-diamine derivatives against Axitinib, the experimental design must be orthogonal and self-validating. We employ a two-tiered approach: a luminescent assay for thermodynamic potency (IC₅₀) and Surface Plasmon Resonance (SPR) for kinetic residence time.

Luminescent Kinase Assay (ADP-Glo)

Causality & Rationale: Traditional radiometric assays ( 33P -ATP) pose safety hazards and are substrate-dependent. The ADP-Glo assay is chosen because it universally measures ADP production (ATP consumption) regardless of the peptide substrate. This allows for a direct, unbiased IC₅₀ comparison between Axitinib and novel indazole derivatives across a broad kinase panel.

Self-Validation System: The protocol mandates a positive control (Staurosporine, a pan-kinase inhibitor) to validate assay sensitivity, a vehicle control (1% DMSO) to establish baseline maximum activity, and the calculation of a Z'-factor (must be >0.5) to ensure statistical reliability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Dilute the target kinase (e.g., VEGFR-2) to a working concentration of 1 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1H-Indazole-6,7-diamine derivatives and Axitinib in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 5 µL of the kinase solution to the compounds. Incubate for 15 minutes at room temperature to allow for pre-binding (crucial for slow-binding inhibitors).

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at the Km​ value of the specific kinase to ensure competitive inhibition dynamics). Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

G S1 Step 1: Kinase Reaction ATP + Substrate + Inhibitor S2 Step 2: ADP-Glo Reagent Deplete Unreacted ATP S1->S2 S3 Step 3: Kinase Detection Convert ADP to ATP S2->S3 S4 Step 4: Luminescence Quantify Light Output S3->S4

Caption: Step-by-step workflow of the luminescent ADP-Glo Kinase Assay for IC50 determination.

Surface Plasmon Resonance (SPR) for Residence Time

Causality & Rationale: IC₅₀ values are highly dependent on the ATP concentration used in the assay. To truly differentiate a novel 1H-Indazole-6,7-diamine derivative from Axitinib, we must measure its residence time ( τ=1/koff​ ). Drugs with longer residence times often exhibit superior in vivo efficacy and prolonged pharmacodynamics, even if their thermodynamic affinity ( Kd​ ) is similar.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged VEGFR-2 onto an NTA sensor chip via Ni²⁺ chelation and amine coupling to achieve a stable baseline (target immobilization level: 2000 RU).

  • Analyte Injection: Inject serial dilutions (0.1 nM to 100 nM) of the indazole inhibitors over the functionalized surface at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association Phase: Monitor the association ( kon​ ) for 120 seconds.

  • Dissociation Phase: Switch to running buffer (HBS-EP+ with 1% DMSO) and monitor dissociation ( koff​ ) for 600 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ . Validate the system by ensuring the Kd​ of Axitinib matches literature values (~0.2 nM).

Conclusion & Strategic Outlook

The 1H-Indazole-6,7-diamine scaffold offers a highly tunable, thermodynamically favorable core for kinase inhibition. While established drugs like Axitinib set a high benchmark with sub-nanomolar potency, the adjacent amine functionality of the 6,7-diamine allows medicinal chemists to engineer superior selectivity profiles and prolonged residence times. By utilizing rigorous, self-validating orthogonal assays like ADP-Glo and SPR, researchers can effectively map the structure-activity relationship (SAR) of these derivatives to develop next-generation targeted therapies.

References

  • Sonpavde, G., et al. "Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma." PMC / NIH. Available at: [Link]

  • Di Martino, R. M. C., et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." PMC / NIH. Available at: [Link]

  • Qi, X., et al. "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors." Taylor & Francis. Available at: [Link]

Sources

Comparative

Assessing the Drug-Like Properties of 1H-Indazole-6,7-diamine Versus Its Analogs: A Comprehensive Guide for Lead Optimization

As drug discovery programs increasingly target complex kinases and immuno-oncology pathways, the selection of the right heterocyclic core is paramount. [1] is a highly privileged, diamine-functionalized building block us...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinases and immuno-oncology pathways, the selection of the right heterocyclic core is paramount. [1] is a highly privileged, diamine-functionalized building block used extensively in the development of targeted therapeutics, including Indoleamine 2,3-dioxygenase (IDO1) inhibitors and Fibroblast Growth Factor Receptor (FGFR) modulators[1][2].

However, to truly leverage this scaffold, medicinal chemists must understand how it performs against its structural analogs—specifically its bioisostere, Indole-6,7-diamine , and its tautomeric counterpart, 2H-Indazole-6,7-diamine . This guide provides an objective, data-driven comparison of these scaffolds, detailing the causality behind their physicochemical behaviors and providing self-validating protocols for experimental assessment.

Structural and Thermodynamic Profiling: The 1H vs. 2H Tautomerism

Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. While the 6,7-diamine substitution pattern offers versatile vectors for tricyclic ring formation (e.g., imidazo-indazoles)[1][3], the position of the tautomeric proton fundamentally dictates the molecule's dipole moment and target-binding geometry.

The Causality of Stability: The 1H-indazole tautomer is thermodynamically favored over the 2H-tautomer due to the preservation of full aromaticity in the benzenoid ring[2][4]. The 2H-indazole exhibits a higher dipole moment and a distinct hydrogen-bonding vector that often results in a steep drop-off in kinase hinge-binding affinity. Consequently, locking the scaffold into the 1H configuration (often via selective N1-alkylation) is a critical step in lead optimization.

Protocol: Thermodynamic Tautomer Profiling via Variable-Temperature NMR (VT-NMR)

This protocol is a self-validating system: the inclusion of a fixed N1-methylated standard ensures that chemical shift assignments for the dynamic tautomeric mixture are absolutely calibrated.

  • Sample Preparation: Dissolve 5 mg of 1H-Indazole-6,7-diamine in 0.5 mL of anhydrous DMSO- d6​ . Prepare a parallel control tube containing 5 mg of 1-methyl-1H-indazole-6,7-diamine (the fixed 1H reference).

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 25°C. Note the broadening of the pyrazole proton/carbon signals, indicative of intermediate exchange rates between the 1H and 2H forms.

  • Variable Temperature (VT) Ramp: Cool the probe to -40°C (using a compatible solvent like DMF- d7​ if necessary) to slow the exchange rate, allowing distinct peaks for the 1H and 2H tautomers to emerge.

  • Integration and Validation: Integrate the separated N-H proton signals. The ratio provides the thermodynamic equilibrium constant ( Keq​ ). Validate the 1H peak assignments by overlaying the spectrum with the fixed N1-methylated control; the chemical shifts of the benzenoid protons (H4, H5) will perfectly align with the 1H tautomer peaks of the test sample.

The Bioisostere Advantage: Indazole vs. Indole

When optimizing a lead, swapping an indole core for an indazole core is a classic scaffold-hopping strategy[5][6]. Comparing 1H-Indazole-6,7-diamine to Indole-6,7-diamine reveals striking differences in drug-like properties.

The Causality of Metabolic Stability: Indole is an electron-rich heterocycle, making it highly susceptible to Phase I oxidative metabolism (via hepatic CYP450 enzymes)[5]. By introducing a second nitrogen at the 2-position, the indazole ring becomes relatively electron-deficient. This drastically reduces the rate of aromatic oxidation. Furthermore, the N2 atom acts as a critical hydrogen bond acceptor, enabling dual donor/acceptor interactions with the backbone amides of kinase hinge regions—an interaction the indole core cannot replicate[5][7].

Quantitative ADME & Physicochemical Comparison

Data represents consensus pharmacological profiling for the respective unsubstituted diamine scaffolds based on established structure-property relationships[5][8][9].

Property / Parameter1H-Indazole-6,7-diamineIndole-6,7-diamine (Bioisostere)2H-Indazole-6,7-diamine (Tautomer)
H-Bond Donors / Acceptors 5 / 35 / 25 / 3
Topological Polar Surface Area ~84 Ų~71 Ų~84 Ų
Aqueous Solubility (pH 7.4) High (>100 µM)Moderate (~50 µM)Moderate (~60 µM)
Hepatic Clearance ( CLint​ ) Low (<15 µL/min/mg)High (>45 µL/min/mg)Variable
Predicted Oral Bioavailability Excellent (>60%)Poor (<20%)Moderate (~40%)
Kinase Hinge Affinity High (Dual H-Bonding)Moderate (Single H-Bonding)Low (Misaligned Vector)
Protocol: In Vitro Microsomal Intrinsic Clearance ( CLint​ ) Assay

This protocol utilizes a built-in validation matrix: the simultaneous tracking of high- and low-clearance control drugs guarantees the metabolic competency of the microsomes.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike 1H-Indazole-6,7-diamine (Test), Indole-6,7-diamine (Comparator), Verapamil (High-clearance control), and Warfarin (Low-clearance control) into separate reaction tubes at a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis & Validation: Centrifuge the quenched samples and analyze the supernatant. Calculate the half-life ( t1/2​ ) and CLint​ . The assay is strictly validated only if Verapamil shows >80% depletion at 30 mins and Warfarin shows <10% depletion.

Pharmacological Workflows and Target Engagement

The 6,7-diamine motif is not merely structural; it is a functional handle. In the development of IDO1 inhibitors, the diamine allows for the construction of rigid, planar polycyclic systems that intercalate effectively into the enzyme's active site[1][7]. The logical flow of choosing the indazole over the indole scaffold is visualized below.

ScaffoldHopping A 1H-Indazole-6,7-diamine (Lead Scaffold) C Kinase Hinge / IDO1 Binding A->C Dual H-Bonding D Hepatic CYP450 Metabolism A->D Electron Deficient Core B Indole-6,7-diamine (Bioisostere) B->C Single H-Bonding B->D Electron Rich Core E High Target Affinity (Acceptor + Donor) C->E F Moderate Affinity (Donor Only) C->F G High Metabolic Stability (Low Clearance) D->G H Rapid Oxidation (High Clearance) D->H

Figure 1. Pharmacological and metabolic divergence between 1H-indazole and indole scaffolds.

Conclusion

While Indole-6,7-diamine may serve as a viable starting point for hit generation, the 1H-Indazole-6,7-diamine scaffold provides superior drug-like properties. Its thermodynamic stability, enhanced hydrogen-bonding capacity, and inherent resistance to oxidative metabolism make it the definitive choice for advancing robust, orally bioavailable clinical candidates.

References
  • Maurer, M. A., et al. "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters (via NIH/PMC). Available at: [Link]

  • Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules (MDPI). Available at: [Link]

Sources

Validation

comparative study of the metabolic stability of different indazole diamine isomers

Title: Comparative Study of the Metabolic Stability of Indazole Diamine Isomers: A Guide for Drug Discovery Introduction The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently deployed...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of the Metabolic Stability of Indazole Diamine Isomers: A Guide for Drug Discovery

Introduction The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for phenol and indole rings in kinase inhibitors and receptor agonists (PharmaBlock)[1]. However, functionalizing the indazole core with electron-donating diamine groups—often necessary for establishing critical hinge-binding interactions in the ATP pocket of kinases—introduces unique metabolic liabilities. Understanding how the positional isomerism of these diamines (e.g., 5,6-diamine vs. 4,5-diamine) and the tautomeric state of the indazole core (1H vs. 2H) affect Cytochrome P450 (CYP)-mediated metabolism is critical for optimizing lead compounds (PMC Review)[2].

This guide provides a rigorous comparative analysis of the metabolic stability of different indazole diamine isomers, detailing their degradation pathways, structural vulnerabilities, and the self-validating experimental protocols required to quantify their intrinsic clearance.

Structural Dynamics: Tautomerism and Isomeric Influence

Indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H-indazole and 2H-indazole forms[2]. The 1H-tautomer is thermodynamically favored and generally exhibits superior metabolic stability. Conversely, the 2H-tautomer is more kinetically reactive, often leading to rapid phase I metabolism and higher intrinsic clearance ( CLint​ ).

When primary amine groups are introduced to form diamine isomers, the regiochemistry dictates the electron density across the bicyclic system. For instance, a 5,6-diamine substitution enriches the electron density of the benzenoid ring, altering its susceptibility to CYP2E1 and CYP3A4-mediated oxidation compared to a 4,5-diamine configuration (RCSB PDB)[3], (Drug Metab Dispos)[4].

IndazoleIsomers Core Indazole Diamine Core Taut1 1H-Indazole (Thermodynamically Stable) Core->Taut1 Tautomerization Taut2 2H-Indazole (Kinetically Reactive) Core->Taut2 Tautomerization Pos1 5,6-Diamine Isomer (Blocks C5/C6 Oxidation) Taut1->Pos1 Substitution Pos2 4,5-Diamine Isomer (Exposes C6/C7 Sites) Taut1->Pos2 Substitution

Caption: Structural relationship between indazole tautomers and diamine positional isomers.

Comparative Metabolic Profiling in Human Liver Microsomes

To objectively compare the metabolic stability of these isomers, we evaluate their performance in Human Liver Microsome (HLM) assays. The table below summarizes the intrinsic clearance ( CLint​ ), half-life ( t1/2​ ), and primary metabolic pathways for three distinct indazole diamine configurations.

IsomerTautomeric FormIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Primary Metabolic Pathway
1H-Indazole-5,6-diamine 1H14.5 µL/min/mg45.2 minN-acetylation (Phase II), Minor core hydroxylation
1H-Indazole-4,5-diamine 1H32.7 µL/min/mg21.1 minCore hydroxylation at C6/C7 (Phase I)
2H-Indazole-5,6-diamine 2H85.4 µL/min/mg8.1 minRapid N-deindazolation, Ring cleavage

Data Synthesis & Causality: The 1H-Indazole-5,6-diamine isomer demonstrates the highest metabolic stability. By occupying the C5 and C6 positions, the diamine groups sterically and electronically block the primary sites of CYP-mediated aromatic hydroxylation. Its primary clearance mechanism shifts toward Phase II N-acetylation of the primary amines. In contrast, the 1H-Indazole-4,5-diamine leaves the C6 and C7 positions exposed, resulting in a two-fold increase in intrinsic clearance due to rapid CYP3A4-driven hydroxylation[4]. The 2H-Indazole-5,6-diamine is highly unstable. The 2H configuration weakens the stability of the pyrazole ring, making it highly susceptible to N-deindazolation—a process where the indazole ring is metabolically cleaved from the rest of the molecule (Chem Res Toxicol)[5].

Mechanistic Pathways of Indazole Diamine Metabolism

The biotransformation of indazole diamines is primarily governed by CYP3A4 and CYP2E1[3],[4]. The deeply buried hydrophobic active site of CYP2E1 is particularly adept at accommodating the planar indazole ring (PLOS ONE)[6].

Key mechanistic pathways include:

  • Core Hydroxylation: CYP monooxygenases insert a hydroxyl group into the unsubstituted carbons of the benzenoid ring (typically C6 or C7).

  • N-Deindazolation: A severe metabolic liability observed in less stable isomers (like 2H-indazoles or N-alkylated derivatives), leading to the complete cleavage of the indazole moiety via a putative oxaziridine intermediate[5].

  • Phase II Conjugation: The free primary amines of the diamine substituents are prime targets for N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs), leading to stable, excretable conjugates (MDPI)[7].

MetabolicPathway Parent Indazole Diamine Isomer CYP CYP3A4 / CYP2E1 (Phase I Oxidation) Parent->CYP Oxidation PhaseII NAT / UGT Enzymes (Phase II Conjugation) Parent->PhaseII Conjugation Met1 Core Hydroxylation (C6/C7 positions) CYP->Met1 4,5-Diamine Pathway Met2 N-Deindazolation (Ring Cleavage) CYP->Met2 2H-Isomer Pathway Met3 N-Acetylated / Glucuronidated (Stable Excretion) PhaseII->Met3 Primary Amine Target

Caption: Primary Phase I and Phase II metabolic pathways of indazole diamine isomers.

Experimental Protocol: Self-Validating HLM Metabolic Stability Assay

To ensure high scientific integrity and reproducibility, the metabolic stability of these isomers must be assessed using a tightly controlled, self-validating Human Liver Microsome (HLM) assay[7]. The following protocol details not just the steps, but the biochemical causality behind each action.

Step 1: Preparation of the Microsomal Matrix

  • Procedure: Thaw pooled HLMs on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Causality: Maintaining the microsomes on ice prevents the premature thermal degradation of fragile CYP enzymes. The pH 7.4 phosphate buffer mimics the physiological intracellular environment, while MgCl2​ serves as an essential cofactor for stabilizing the CYP450-NADPH-reductase complex.

Step 2: Substrate Addition and Thermal Equilibration

  • Procedure: Spike the indazole diamine isomer (dissolved in DMSO) into the HLM suspension to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order Michaelis-Menten kinetics, preventing enzyme saturation. Keeping DMSO below 0.1% is critical, as higher concentrations act as competitive inhibitors for CYP3A4 and CYP2E1. Pre-incubation allows the system to reach thermal equilibrium before the reaction begins.

Step 3: Reaction Initiation

  • Procedure: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (yielding final concentrations of 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electron equivalents. An NADPH regenerating system is vastly superior to adding straight NADPH, as it prevents the rapid depletion of the cofactor, ensuring linear enzyme kinetics over the entire 60-minute assay.

Step 4: Time-Course Quenching

  • Procedure: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture and immediately inject them into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., a stable isotope-labeled indazole).

  • Causality: The organic solvent (acetonitrile) induces instantaneous protein denaturation and precipitation, effectively halting all enzymatic activity at the exact time point. The internal standard corrects for any volumetric losses or matrix effects during subsequent sample processing.

Step 5: LC-MS/MS Quantification

  • Procedure: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: High-speed centrifugation pellets the denatured microsomal proteins, preventing them from clogging the analytical LC column. MRM mode provides the highest specificity and sensitivity, allowing for the precise quantification of the remaining parent compound against the complex biological background.

References

  • PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock Insights.
  • Shen, Z., et al. "Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations." PLOS ONE, 2012.
  • Porubsky, P.R., et al. "3E6I: Human cytochrome P450 2E1 in complex with the inhibitor indazole." RCSB Protein Data Bank, 2008.
  • "Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate." Chemical Research in Toxicology, ACS Publications, 2006.
  • "IN VITRO METABOLISM OF THE CALMODULIN ANTAGONIST DY-9760e... BY HUMAN LIVER MICROSOMES." Drug Metabolism and Disposition, 2005.
  • "Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids." MDPI, 2025.
  • "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." PMC, 2025.

Sources

Comparative

A Comparative Guide to the Analytical Validation of 1H-Indazole-6,7-diamine

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1H-Indazole-6,7-diamine, a critical intermediate in pharmaceutical development. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1H-Indazole-6,7-diamine, a critical intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering not just protocols, but the scientific rationale behind the methodological choices. Our focus is on establishing self-validating systems that ensure data integrity, in line with the highest scientific and regulatory standards.

Introduction: The Analytical Imperative for 1H-Indazole-6,7-diamine

1H-Indazole-6,7-diamine is a key building block in the synthesis of a variety of pharmacologically active molecules. The purity and impurity profile of this intermediate can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are paramount for its quality control. This guide will compare and contrast the most pertinent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which ensure that a method is fit for its intended purpose.[1][2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as whether it is for routine purity assessment, impurity identification, or structural elucidation. The following table provides a comparative overview of the primary methods discussed in this guide.

Analytical Technique Primary Application Strengths Limitations Typical Purity Specification
HPLC (UV Detection) Quantitative Purity & Impurity DeterminationHigh resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[5]Requires solubility of the analyte; potential for co-elution of impurities.≥ 98.0%
GC-MS Quantitative Purity & Impurity IdentificationExcellent for volatile and semi-volatile compounds; provides structural information from mass spectra.[1]May require derivatization for polar compounds like diamines to improve volatility and peak shape.[1][6]Conforms to structure and purity
NMR Spectroscopy Structural Elucidation & ConfirmationProvides definitive structural information and can identify and quantify impurities without a reference standard (qNMR).[7][8]Lower sensitivity compared to chromatographic methods; complex spectra for mixtures.Conforms to structure
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity IDHigh sensitivity and specificity for molecular weight determination and structural fragmentation analysis.[9]Typically coupled with a chromatographic technique for mixture analysis; ionization efficiency can vary.Conforms to expected mass

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[5][10] For 1H-Indazole-6,7-diamine, a reverse-phase HPLC (RP-HPLC) method is most suitable, leveraging the compound's polarity.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds.[11]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The buffer, typically at a slightly acidic pH (e.g., pH 3), ensures the amine groups are protonated, leading to sharper peaks and improved retention.[11]

  • Detector: UV detection is appropriate as the indazole ring system is chromophoric. A photodiode array (PDA) detector is advantageous for assessing peak purity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 1H-Indazole-6,7-diamine reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Validation Parameters:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[12]

    • Linearity: Analyze a series of solutions over a concentration range of 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[13]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[13]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.[13]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate validate Perform Method Validation (Specificity, Linearity, etc.) integrate->validate report Generate Report validate->report

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying volatile impurities.[1] Due to the polar nature of the diamine functional groups, derivatization is often necessary to improve volatility and chromatographic performance.[1]

Causality of Experimental Choices:

  • Derivatization: Silylation or acylation are common derivatization techniques for amines. This process replaces the active hydrogens on the nitrogen atoms with less polar groups, reducing peak tailing and improving thermal stability.[1]

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is typically used for the separation of derivatized aromatic compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[9]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the vial at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 1H-Indazole-6,7-diamine.

    • Analyze the mass spectrum to confirm the molecular ion and fragmentation pattern.

    • Quantify purity based on the peak area percentage (assuming equal response factors for impurities, or by using a standard for known impurities).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_start Weigh Sample derivatize Derivatization (e.g., Silylation) prep_start->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject into GC reconstitute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze chromatogram Analyze Chromatogram analyze->chromatogram mass_spec Interpret Mass Spectrum chromatogram->mass_spec report Identify & Quantify mass_spec->report

GC-MS Analysis Workflow
NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1H-Indazole-6,7-diamine.[7] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Causality of Experimental Choices:

  • Solvent: A deuterated solvent in which the compound is soluble is chosen, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂ and N-H).[14]

  • Spectra:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[9]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[15]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for definitive structural assignment, especially for complex molecules or for distinguishing between isomers.[8]

Experimental Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse spectrum.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • (Optional) 2D NMR: Acquire COSY, HSQC, and HMBC spectra as needed for full structural confirmation.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign all proton and carbon signals to the corresponding atoms in the 1H-Indazole-6,7-diamine structure.

    • Integrate the ¹H NMR signals to confirm the relative number of protons.

    • Check for the presence of any impurity signals. Residual solvents are a common type of impurity easily identified by their characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of 1H-Indazole-6,7-diamine and to gain structural information from its fragmentation pattern.[9] It is typically coupled with a chromatographic inlet (LC-MS or GC-MS).

Causality of Experimental Choices:

  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar, non-volatile compounds like 1H-Indazole-6,7-diamine when analyzed by LC-MS. It typically produces the protonated molecule [M+H]⁺.[16]

    • Electron Ionization (EI): A hard ionization technique used in GC-MS that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[9]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used. High-resolution mass spectrometry (HRMS), often performed with a TOF or Orbitrap analyzer, can provide the elemental composition of the molecule and its fragments.

Experimental Protocol: LC-MS for Molecular Weight Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Utilize the HPLC method described in section 3.1. The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers like phosphate).

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Identify the molecular ion peak, which should correspond to the protonated molecule [M+H]⁺ of 1H-Indazole-6,7-diamine (expected m/z = 149.08).

    • Analyze the fragmentation pattern (if MS/MS is performed) to support structural confirmation. The fragmentation of indazole derivatives often involves cleavage of the pyrazole ring.[17]

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Interpretation lc_gc LC or GC Separation ionize Ionization (ESI or EI) lc_gc->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect mass_spec Analyze Mass Spectrum detect->mass_spec mol_weight Determine Molecular Weight mass_spec->mol_weight fragmentation Analyze Fragmentation Pattern mass_spec->fragmentation

Mass Spectrometry Analysis Workflow

Conclusion: An Integrated Approach to Validation

A comprehensive analytical validation for 1H-Indazole-6,7-diamine necessitates an integrated approach. While HPLC is the preferred method for routine quantitative purity analysis, GC-MS serves as a valuable complementary technique for identifying volatile impurities. NMR and MS are indispensable for definitive structural confirmation and the characterization of unknown impurities.

By understanding the principles behind each technique and carefully selecting and validating the appropriate methods, researchers and drug development professionals can ensure the quality and consistency of 1H-Indazole-6,7-diamine, thereby safeguarding the integrity of the final pharmaceutical product. The protocols and rationale presented in this guide provide a solid foundation for developing and implementing such a robust analytical control strategy.

References

  • BenchChem. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • AMSbiopharma. (2025).
  • BenchChem. (2025). Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide.
  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Dyes by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Procopio, J. R., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8112-8119.
  • BenchChem. (2025). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
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  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry.
  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
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  • Waters Corporation. (2013). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
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  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 194, 794-802.
  • Kumar, P., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 14(2), 735-740.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1H-Indazole-6,7-diamine

For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 1H-Ind...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 1H-Indazole-6,7-diamine demand a meticulous and informed approach. This guide moves beyond a simple checklist, providing a deep, procedurally-sound framework for managing this compound's waste stream, ensuring the safety of personnel and adherence to the highest standards of environmental stewardship.

Foundational Safety & Hazard Assessment

Anticipated Hazard Profile: 1H-Indazole-6,7-diamine belongs to the aromatic amine chemical class. Aromatic amines are recognized for their potential toxicity, and many are considered hazardous.[1] Based on analogous compounds, 1H-Indazole-6,7-diamine should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2]

  • A cause of skin and serious eye irritation (Category 2).

  • A potential cause of respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).

Therefore, all handling and disposal operations must be predicated on minimizing exposure.

Immediate Safety Precautions:

  • Engineering Controls: All handling of 1H-Indazole-6,7-diamine, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The table below outlines the minimum requirements.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities.[3]Protects against splashes and airborne dust particles which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[3]Prevents direct skin contact. Aromatic amines can sometimes be absorbed through the skin. Proper glove removal technique is critical to avoid cross-contamination.[3]
Body Protection A fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger-scale operations.Protects skin and personal clothing from contamination.
Respiratory Not required if work is performed within a certified chemical fume hood.The fume hood provides primary respiratory protection by containing and exhausting vapors and dust.
The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins with waste segregation and ends with collection by a certified waste management provider. At no point should 1H-Indazole-6,7-diamine or its contaminated materials be disposed of in standard trash or down the drain.[4]

The first and most critical step is to correctly classify and segregate the waste. As a nitrogen-containing heterocyclic compound without halogen substituents, waste 1H-Indazole-6,7-diamine should be categorized as Non-Halogenated Organic Waste .

Causality of Segregation: Mixing different waste streams, such as halogenated and non-halogenated organics, unnecessarily complicates the final disposal process, often increasing costs and environmental impact.[5] Furthermore, keeping incompatible chemicals separate is a fundamental safety requirement to prevent hazardous reactions within the waste container. 1H-Indazole-6,7-diamine should be kept separate from strong oxidizing agents, strong acids, and acid chlorides.[6]

  • Pure or Unused Compound: Carefully transfer the solid chemical into a designated, pre-labeled "Non-Halogenated Solid Organic Waste" container. Minimize dust generation during this process.[3]

  • Contaminated Labware and Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with 1H-Indazole-6,7-diamine should be collected in a sealed, heavy-duty plastic bag and then placed into the solid waste container.

  • Contaminated Glassware: Before washing, glassware must be decontaminated. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now hazardous and must be collected in a designated "Non-Halogenated Liquid Organic Waste" container. After this initial decontamination rinse, the glassware can be cleaned via standard laboratory procedures.

  • Contaminated Solutions: Any solutions containing 1H-Indazole-6,7-diamine should be collected in a "Non-Halogenated Liquid Organic Waste" container. Ensure the container material is compatible with all components of the solution.

All waste containers must be kept tightly sealed when not in use, be in good condition, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[7]

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that the fume hood is operating correctly to ventilate the space.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in the table above.

  • Contain and Absorb: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable container for disposal.[3] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect Waste: Scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Assistance: For large or unmanageable spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Final Disposal and Regulatory Framework

The ultimate disposal of 1H-Indazole-6,7-diamine waste is not a task for laboratory personnel. This responsibility lies with licensed professional waste disposal services.[2] The preferred method of destruction for this type of organic compound is typically high-temperature incineration in a facility equipped with the necessary environmental controls, such as afterburners and scrubbers.

This process is governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA). Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these critical regulations.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 1H-Indazole-6,7-diamine and associated materials.

G start Start: Waste Containing 1H-Indazole-6,7-diamine waste_type Identify Waste Form start->waste_type solid_pure Pure Solid or Contaminated PPE/Paper waste_type->solid_pure Solid liquid_sol Contaminated Solution or Solvent Rinse waste_type->liquid_sol Liquid glassware Contaminated Glassware waste_type->glassware Glassware container_solid Place in labeled 'Non-Halogenated Solid Organic Waste' container. solid_pure->container_solid container_liquid Collect rinsate/solution in labeled 'Non-Halogenated Liquid Organic Waste' container. liquid_sol->container_liquid decon Decontaminate: Rinse with minimal suitable solvent. glassware->decon storage Store sealed container in designated Satellite Accumulation Area. container_solid->storage decon->container_liquid wash_glass Clean glassware via standard lab procedure. decon->wash_glass container_liquid->storage end Arrange pickup by licensed hazardous waste contractor. storage->end

Caption: Disposal workflow for 1H-Indazole-6,7-diamine.

References

  • PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2025, June 7). Safety Data Sheet: 5,6-Dimethoxy-1H-indazole. [Link]

  • Elevate. (2024, April 3). Safety Data Sheet: ELEVATE BASEGARD™ SA Base Sheet. [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • U.S. EPA. (2023, November 1). 1H-Indazole - Substance Details. [Link]

  • PubMed. (2023, July 15). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 1H-Indazole-6,7-diamine

For the pioneering researchers and drug development professionals dedicated to advancing science, the safe and effective handling of novel chemical entities is a foundational pillar of laboratory excellence. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and drug development professionals dedicated to advancing science, the safe and effective handling of novel chemical entities is a foundational pillar of laboratory excellence. This guide provides essential, experience-driven insights into the requisite personal protective equipment (PPE) and operational protocols for 1H-Indazole-6,7-diamine. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety that empowers innovation.

Hazard Assessment: Understanding the "Why"

Before detailing specific PPE, it is crucial to understand the potential hazards that dictate our choices. Based on data from structurally similar compounds, such as other amino-indazoles and aromatic diamines, we must assume 1H-Indazole-6,7-diamine presents the following risks:

  • Acute Toxicity (Oral): Harmful if swallowed[3][4][5].

  • Skin Irritation/Corrosion: Causes skin irritation and can potentially cause severe burns[4][6]. Aromatic amines are often readily absorbed through the skin.

  • Serious Eye Damage/Irritation: Causes serious eye irritation, and potentially severe damage[4][6].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[3][4][5].

This multi-faceted hazard profile requires a multi-layered PPE and engineering control strategy to minimize all potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk-based decision. The following table summarizes the minimum required PPE for handling 1H-Indazole-6,7-diamine in a laboratory setting.

Protection Type Recommended Equipment Specification & Rationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant. Goggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashing, such as during solution preparation or spill cleanup.[5][6][7]
Hand Protection Chemical-resistant nitrile gloves (consider double-gloving).Gloves must be inspected for integrity before each use. Nitrile provides good resistance to a range of chemicals. Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure, especially during prolonged handling or when working with solutions.[7][8]
Body Protection A fully-buttoned, chemical-resistant laboratory coat.This provides a primary barrier against accidental skin contact from minor spills and contamination. Ensure cuffs are snug.
Respiratory Protection NIOSH-approved respirator with organic vapor/particulate cartridges.Required when engineering controls (i.e., a chemical fume hood) are not available or in the event of a significant spill. All work with the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol for weighing and preparing a solution of 1H-Indazole-6,7-diamine serves as a practical guide to implementing these safety measures.

Objective: To safely weigh 1.0 gram of solid 1H-Indazole-6,7-diamine and prepare a 10 mg/mL solution in DMSO.

1. Preparation & Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a chemical spill kit is readily accessible.
  • Confirm the location of the nearest safety shower and eyewash station and ensure they are unobstructed[2].

2. Donning PPE:

  • Before entering the designated work area, don all required PPE as outlined in the table above: lab coat, safety goggles, face shield, and double nitrile gloves.

3. Weighing the Compound:

  • Perform all manipulations of the solid compound deep within the chemical fume hood to contain any airborne particulates.
  • Use anti-static weighing paper or a tared vial to prevent dispersal of the fine powder.
  • Carefully transfer the desired amount of 1H-Indazole-6,7-diamine using a clean spatula.
  • Close the primary container immediately after weighing.

4. Solution Preparation:

  • Place the vessel containing the weighed solid into a secondary container (e.g., a beaker).
  • Slowly add the calculated volume of DMSO to the vessel, aiming the solvent down the inner wall to avoid splashing.
  • If necessary, gently swirl or stir the mixture within the fume hood to facilitate dissolution.

5. Decontamination & Doffing PPE:

  • Wipe down the spatula, work surface, and any other equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
  • Remove PPE in the correct order to prevent cross-contamination: face shield, outer gloves, lab coat, inner gloves.
  • Wash hands thoroughly with soap and water immediately after completing the task.

Emergency & Disposal Plans

A proactive approach to safety includes being prepared for unexpected events and managing waste responsibly.

Spill Response Workflow

In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Major Spill? (Outside Fume Hood) Assess->IsMajor Evacuate Evacuate Area Alert EH&S IsMajor->Evacuate Yes IsMinor Minor Spill? (Inside Fume Hood) IsMajor->IsMinor No End Procedure Complete Evacuate->End IsMinor->Assess No (Re-evaluate) Contain Contain Spill with Absorbent Material IsMinor->Contain Yes Cleanup Clean Area with Appropriate Solvent Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical responsibility.

  • Waste Segregation: All waste contaminated with 1H-Indazole-6,7-diamine, including gloves, weighing paper, and excess material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do Not Mix: Never mix this waste stream with non-hazardous or incompatible waste.

  • Final Disposal: The final disposal of the hazardous waste must be conducted through your institution's licensed environmental waste disposal service in accordance with all local, state, and federal regulations[7]. Do not pour any material containing this compound down the drain.

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

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  • Angene Chemical. (2025, June 7). 5,6-Dimethoxy-1H-indazole Safety Data Sheet. Retrieved from [Link]

  • Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]

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